11-Desethyl Irinotecan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O6/c1-2-31(39)24-16-26-27-20(17-35(26)28(36)23(24)18-40-29(31)37)14-19-15-22(6-7-25(19)32-27)41-30(38)34-12-8-21(9-13-34)33-10-4-3-5-11-33/h6-7,14-16,21,39H,2-5,8-13,17-18H2,1H3/t31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDUHLYXWIVQRQ-HKBQPEDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC(=O)N6CCC(CC6)N7CCCCC7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC(=O)N6CCC(CC6)N7CCCCC7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103816-16-6 | |
| Record name | 7-Desethyl irinotecan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103816166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-DESETHYL IRINOTECAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHM7B5DOV5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
11-Desethyl Irinotecan: A Core Metabolite and Synthetic Intermediate in Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
11-Desethyl Irinotecan (B1672180), also known as 7-Desethyl Irinotecan, is a key chemical entity in the pharmacology of the widely used anticancer drug, Irinotecan (CPT-11). It serves both as a metabolite in the complex biotransformation of Irinotecan and as a crucial intermediate in its synthetic pathways. This technical guide provides a comprehensive overview of 11-Desethyl Irinotecan, detailing its chemical properties, metabolic formation, and its role in the broader context of Irinotecan's mechanism of action. This document is intended to be a resource for researchers and professionals in drug development, offering structured data, experimental methodologies, and visual representations of key pathways to facilitate a deeper understanding of this compound.
Introduction
Irinotecan is a semisynthetic derivative of camptothecin (B557342), a natural alkaloid, and is a cornerstone in the treatment of various solid tumors, most notably metastatic colorectal cancer.[1][2][3] As a prodrug, Irinotecan undergoes extensive metabolic conversion to exert its therapeutic effects.[4][5] The primary active metabolite, SN-38, is a potent inhibitor of topoisomerase I, an enzyme critical for DNA replication and transcription.[4][6][7][8][9] The metabolic landscape of Irinotecan is complex, involving multiple enzymatic pathways that lead to both activation and inactivation of the drug. This compound emerges as a notable, albeit less studied, metabolite in this intricate network.[10][11]
Chemical and Physical Properties
This compound is structurally analogous to Irinotecan, differing by the absence of an ethyl group at the 11-position of the quinoline (B57606) ring system. Its chemical identity and physical properties are summarized in the table below.
| Property | Value | Reference |
| Systematic Name | [(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate | [12] |
| Other Names | 7-Desethyl irinotecan, 10-[4-(1-Piperidino)-1-piperidinocarbonyloxy]camptothecin, Irinotecan EP Impurity A | [12][13] |
| CAS Number | 103816-16-6 | [12][14] |
| Molecular Formula | C₃₁H₃₄N₄O₆ | [12][14] |
| Molecular Weight | 558.62 g/mol | [14] |
Metabolic Pathway of this compound Formation
The biotransformation of Irinotecan is a multifaceted process primarily occurring in the liver. The major pathways involve the conversion of Irinotecan to its active metabolite, SN-38, by carboxylesterases, and the detoxification of SN-38 via glucuronidation by UGT1A1.[10][15][16] Additionally, cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5, play a significant role in the metabolism of Irinotecan, leading to the formation of several oxidized metabolites.[6][7][10]
This compound has been identified as a metabolite of Irinotecan formed through de-ethylation, a reaction mediated by the cytochrome P450 enzyme system. Specifically, in vitro studies have shown that CYP3A5 is responsible for the de-ethylation of the camptothecin moiety of Irinotecan to produce a metabolite with a molecular weight of 558, which corresponds to this compound.[10] This metabolic pathway represents an alternative route of Irinotecan biotransformation, contributing to the overall pharmacokinetic profile of the drug.
Metabolic pathways of Irinotecan.
Synthesis of this compound
Interestingly, this compound is not only a metabolite but also a key intermediate in a patented synthetic route to Irinotecan.[13] This synthesis strategy involves the preparation of this compound from 10-hydroxycamptothecin (B1684218), followed by a selective ethylation at the 7-position (equivalent to the 11-position in the systematic nomenclature of Irinotecan) to yield the final product. This approach is designed to circumvent the formation of undesirable by-products.
General Synthetic Workflow
The synthesis can be conceptualized in the following two main stages:
-
Preparation of this compound: 10-hydroxycamptothecin is used as the starting material. A [4-(1-piperidino)-1-piperidino]carbonyl moiety is attached to the 10-hydroxyl group of the camptothecin core.
-
Selective Ethylation: The resulting this compound is then selectively ethylated at the 7-position to produce Irinotecan.
Synthetic workflow for Irinotecan via this compound.
Mechanism of Action Context
The primary mechanism of action of Irinotecan is attributed to its active metabolite, SN-38.[4][17] SN-38 is a potent inhibitor of DNA topoisomerase I.[4][9] This enzyme relieves torsional strain in DNA during replication and transcription by inducing transient single-strand breaks.[17][18] SN-38 stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of the DNA strand.[1][17] The collision of the replication fork with this stabilized complex leads to the formation of lethal double-strand DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[1]
While the biological activity of this compound has not been extensively characterized in publicly available literature, its structural similarity to Irinotecan suggests that it may also possess some level of topoisomerase I inhibitory activity. However, it is generally considered to be significantly less potent than SN-38. Further research is required to quantify its cytotoxic and enzyme-inhibitory effects.
Mechanism of action of Irinotecan's active metabolite, SN-38.
Experimental Protocols
Analytical Detection of Irinotecan and its Metabolites
The quantitative analysis of Irinotecan and its metabolites, including this compound, in biological matrices is typically performed using high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry (MS) detection.
Sample Preparation (from Plasma/Serum):
-
Thaw frozen plasma or serum samples on ice.
-
To 100 µL of the sample, add an internal standard solution (e.g., camptothecin).
-
Precipitate proteins by adding 300 µL of acidified methanol (B129727) or acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Chromatographic Conditions (General):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: Specific m/z transitions for each analyte and internal standard need to be determined. For this compound (C₃₁H₃₄N₄O₆), the protonated molecule [M+H]⁺ would be approximately m/z 559.25.
Conclusion
This compound holds a unique position in the pharmacology of Irinotecan, being both a product of its metabolism via CYP3A5 and a key intermediate in its chemical synthesis. While its own pharmacological activity is not yet fully elucidated, understanding its formation and chemical properties is crucial for a comprehensive grasp of Irinotecan's disposition in the body and for the optimization of its manufacturing processes. The analytical methods and pathways described herein provide a foundational framework for further investigation into this important, yet under-characterized, molecule. Future research should focus on quantifying the topoisomerase I inhibitory activity and cytotoxicity of this compound to fully ascertain its contribution to the overall therapeutic and toxicological profile of Irinotecan.
References
- 1. Clinical pharmacokinetics and metabolism of irinotecan (CPT-11) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive determination of irinotecan (CPT-11) and its active metabolite SN-38 in human serum using liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. Modulation of irinotecan metabolism by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN105636963A - Method for the synthesis of irinotecan - Google Patents [patents.google.com]
- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 10. Metabolism of irinotecan (CPT-11) by CYP3A4 and CYP3A5 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Irinotecan pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical pharmacokinetics of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 14. An analytical method for irinotecan (CPT-11) and its metabolites using a high-performance liquid chromatography: parallel detection with fluorescence and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US9765083B2 - Method for the synthesis of irinotecan - Google Patents [patents.google.com]
- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 17. This compound | C31H34N4O6 | CID 13711982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis and Purification of 11-Desethyl Irinotecan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 11-Desethyl Irinotecan (B1672180), a key intermediate in novel synthetic routes to the anticancer drug Irinotecan. This document outlines the core synthetic strategies, detailed experimental considerations, and purification methodologies based on available patent literature.
Introduction
11-Desethyl Irinotecan, also known as 7-des-ethyl-irinotecan, is a crucial intermediate in an alternative synthesis pathway for Irinotecan.[1][2] This route avoids the direct ethylation of camptothecin (B557342) at the 7-position in the early stages, instead introducing the ethyl group at a later step. This strategy can potentially circumvent the formation of certain process-related impurities. This guide focuses on the preparation of this compound from 10-hydroxycamptothecin (B1684218).
Synthetic Pathway
The synthesis of this compound involves the coupling of 10-hydroxycamptothecin with a piperidino-piperidine side chain. This is a critical step that forms the carbamate (B1207046) linkage characteristic of Irinotecan and its analogues.
Experimental Protocol: Synthesis of this compound
The following protocol is based on the methodologies described in patent literature for the synthesis of Irinotecan intermediates.[1][2]
3.1. Materials and Reagents
| Reagent/Material | Purpose |
| 10-Hydroxycamptothecin | Starting Material |
| 1,4'-Bipiperidine-1'-carbonyl chloride hydrochloride | Side chain precursor |
| Triethylamine (B128534) or Diisopropylethylamine (DIEA) | Organic Base |
| Dichloromethane (B109758) (DCM) or similar aprotic solvent | Reaction Solvent |
| Pyridine | Catalyst/Solvent |
3.2. Reaction Procedure
-
Dissolution: Dissolve 10-hydroxycamptothecin in a suitable aprotic solvent such as dichloromethane or pyridine.
-
Addition of Base: Add a strong organic base, such as triethylamine or DIEA, to the reaction mixture.
-
Side Chain Addition: Slowly add a solution of the [4-(1-piperidino)-1-piperidino]carbonyl substituent precursor, for example, 1,4'-bipiperidinyl-1'-carbonyl chloride hydrochloride, to the reaction mixture.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove excess reagents and by-products. This may involve washing with water and brine.
-
Isolation of Crude Product: The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification of this compound
Purification of the crude product is essential to obtain this compound of high purity, suitable for subsequent synthetic steps or as an analytical standard. The primary methods for purification are crystallization and chromatography.
4.1. Purification by Crystallization
Crystallization is a common and scalable method for purifying solid organic compounds.
4.1.1. Solvent Selection
The choice of solvent is critical for effective crystallization. A suitable solvent system will dissolve the compound at an elevated temperature but result in low solubility at room temperature or below, allowing for the precipitation of the pure product upon cooling.
| Solvent System | Rationale |
| Acetone/Water | A polar aprotic solvent mixed with an anti-solvent can induce crystallization. |
| Acetonitrile/Water | Similar to acetone/water, offering a different polarity profile. |
| Ethanol | A common protic solvent for crystallization of polar compounds. |
4.1.2. Crystallization Protocol
-
Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent or solvent mixture.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum. A patent for purifying Irinotecan hydrochloride suggests low-temperature drying (15-25 °C) to prevent degradation.[3]
4.2. Purification by Chromatography
For higher purity requirements or when crystallization is not effective, column chromatography is employed.
4.2.1. Chromatographic Conditions
| Parameter | Specification |
| Stationary Phase | Silica (B1680970) gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase | A gradient of Dichloromethane and Methanol is a common starting point for polar compounds. |
| Detection | UV visualization at 254 nm |
4.2.2. Chromatographic Protocol
-
Column Packing: Prepare a silica gel column using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, gradually increasing the polarity if a gradient is used.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Quality Control
The purity of the final product should be assessed using reliable analytical techniques.
| Analytical Method | Purpose | Typical Result |
| HPLC | Purity assessment and quantification of impurities. | Purity > 99.5% |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | [M+H]⁺ corresponding to C₃₁H₃₄N₄O₆ (558.62 g/mol )[4] |
| NMR Spectroscopy | Structural elucidation and confirmation. | Spectra consistent with the proposed structure. |
Conclusion
The synthesis of this compound from 10-hydroxycamptothecin provides a valuable alternative in the overall synthesis of Irinotecan. Careful control of reaction conditions and a robust purification strategy, employing either crystallization or chromatography, are crucial for obtaining a high-purity product. The methodologies outlined in this guide, derived from established literature, provide a solid foundation for researchers and drug development professionals working with this important pharmaceutical intermediate.
References
- 1. EP2881396A1 - Method for the synthesis of irinotecan - Google Patents [patents.google.com]
- 2. US9765083B2 - Method for the synthesis of irinotecan - Google Patents [patents.google.com]
- 3. CN101659667A - Method for purifying irinotecan hydrochloride - Google Patents [patents.google.com]
- 4. usbio.net [usbio.net]
11-Desethyl Irinotecan: An In-Depth Technical Guide on its Presumed Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Context of Irinotecan (B1672180) and its Metabolites
Irinotecan (CPT-11) is a semi-synthetic, water-soluble derivative of the natural alkaloid camptothecin (B557342).[5] It functions as a prodrug, primarily converted to its highly active metabolite, SN-38, by carboxylesterases.[5] SN-38 is approximately 100 to 1000 times more potent than Irinotecan in inhibiting topoisomerase I.[5] The metabolic pathway of Irinotecan is complex, involving multiple enzymes and transporters, leading to a variety of metabolites, including 11-Desethyl Irinotecan.[6] Understanding the activity of these metabolites is crucial for a comprehensive understanding of Irinotecan's overall efficacy and toxicity profile.
The Presumed Mechanism of Action: Topoisomerase I Inhibition
Based on its structural similarity to camptothecin and its classification as an Irinotecan-related compound, this compound is expected to exert its cytotoxic effects through the inhibition of DNA topoisomerase I.[3][4]
Topoisomerase I is a nuclear enzyme that alleviates torsional strain in DNA during replication and transcription by inducing transient single-strand breaks.[5] The enzyme then religates these breaks. Camptothecin and its analogs, including Irinotecan and SN-38, interfere with this process by stabilizing the covalent complex formed between topoisomerase I and DNA (the cleavable complex).[5] This stabilization prevents the religation of the single-strand breaks.
The collision of the replication fork with these stabilized cleavable complexes leads to the conversion of single-strand breaks into irreversible double-strand breaks.[5] These double-strand breaks are highly cytotoxic, triggering cell cycle arrest, typically in the S and G2 phases, and ultimately leading to apoptosis (programmed cell death).[6]
dot
Caption: Presumed mechanism of this compound.
Metabolic Pathway of Irinotecan
This compound is a product of the metabolic processing of Irinotecan. The primary and most clinically significant metabolic conversion of Irinotecan is its activation to SN-38 by carboxylesterases.[5] Irinotecan and its metabolites are also substrates for various cytochrome P450 enzymes and efflux transporters, contributing to a complex pharmacokinetic profile and significant inter-patient variability.[6]
dot
Caption: Simplified Irinotecan metabolic pathway.
Quantitative Data
A thorough review of existing literature reveals a significant gap in quantitative data specifically for this compound. To fully characterize its pharmacological profile, the following parameters would need to be determined experimentally.
Table 1: Cytotoxicity Data (Hypothetical)
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| HT-29 | Colorectal Adenocarcinoma | Data Not Available |
| HCT116 | Colorectal Carcinoma | Data Not Available |
| A549 | Lung Carcinoma | Data Not Available |
| MCF-7 | Breast Adenocarcinoma | Data Not Available |
Table 2: Topoisomerase I Inhibition Data (Hypothetical)
| Assay Type | Parameter | Value for this compound |
| In vitro DNA cleavage assay | IC50 (µM) | Data Not Available |
| Cell-based cleavable complex assay | EC50 (µM) | Data Not Available |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for elucidating the precise mechanism of action and potency of this compound. These protocols are based on established methods used for the characterization of Irinotecan and other camptothecin analogs.
Cell Viability (Cytotoxicity) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Methodology (MTT Assay):
-
Cell Culture: Culture human cancer cell lines (e.g., HT-29, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
dot
Caption: Workflow for cytotoxicity assessment.
In Vitro Topoisomerase I DNA Cleavage Assay
Objective: To determine the ability of this compound to inhibit the religation activity of topoisomerase I.
Methodology:
-
DNA Substrate: Use a supercoiled plasmid DNA (e.g., pBR322) as the substrate.
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled DNA, purified human topoisomerase I, and varying concentrations of this compound in a suitable reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow for topoisomerase I-mediated DNA cleavage and drug stabilization of the cleavable complex.
-
Reaction Termination: Terminate the reaction by adding sodium dodecyl sulfate (B86663) (SDS) and proteinase K to digest the protein component.
-
Agarose (B213101) Gel Electrophoresis: Separate the DNA topoisomers (supercoiled, relaxed, and nicked) by electrophoresis on an agarose gel.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.
-
Data Analysis: Quantify the amount of nicked and linear DNA, which represents the stabilized cleavable complexes. Determine the concentration of this compound that produces a half-maximal increase in cleaved DNA.
Conclusion and Future Directions
Future research should focus on the experimental determination of the IC50 values of this compound against a panel of cancer cell lines and its direct inhibitory activity on topoisomerase I. Such studies are imperative to fully understand the intricate pharmacology of Irinotecan and to potentially identify novel therapeutic agents within the camptothecin class. The experimental protocols detailed in this guide provide a clear roadmap for undertaking these crucial investigations.
References
- 1. This compound CAS#: 103816-16-6 [m.chemicalbook.com]
- 2. usbio.net [usbio.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Topoisomerase I inhibitors: review and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
11-Desethyl Irinotecan: A Technical Overview of a Camptothecin Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Desethyl Irinotecan (B1672180), also known as 7-Desethyl Irinotecan, is a quinoline-based alkaloid and a member of the camptothecin (B557342) family of compounds.[1][2][3][4] It is recognized primarily as a metabolite and a key synthetic intermediate in the production of Irinotecan (CPT-11), a widely used chemotherapeutic agent for the treatment of various solid tumors, most notably colorectal cancer.[5] As a camptothecin analog, 11-Desethyl Irinotecan shares the fundamental mechanism of action of this class of drugs: the inhibition of DNA topoisomerase I. This enzyme plays a critical role in relieving torsional strain in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavable complex, camptothecin analogs lead to the accumulation of single-strand DNA breaks, which are subsequently converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately inducing apoptosis in rapidly dividing cancer cells.[6][7]
This technical guide provides a comprehensive overview of this compound, focusing on its core scientific attributes. Due to the limited availability of public data on this compound as a standalone therapeutic agent, this document will focus on its role as a metabolite within the complex pharmacology of Irinotecan and its synthesis. Where available, comparative data with its parent compound and other key metabolites will be presented.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | (S)-4-Ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione-9-yl (1,4'-bipiperidine)-1'-carboxylate |
| Synonyms | 7-Desethyl Irinotecan, Irinotecan EP Impurity A, Irinotecan USP Impurity A |
| CAS Number | 103816-16-6 |
| Molecular Formula | C31H34N4O6 |
| Molecular Weight | 558.62 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in Methanol and DMSO |
Synthesis of this compound
This compound serves as a crucial intermediate in a patented method for the synthesis of Irinotecan. This synthetic route is designed to achieve selective ethylation at the 7-position of the camptothecin core.
A common synthetic approach involves the following key steps:
-
Preparation of the Camptothecin Core: The synthesis typically starts with 10-hydroxycamptothecin (B1684218).
-
Coupling Reaction: 10-hydroxycamptothecin is reacted with a suitable activating agent and then coupled with 1,4'-bipiperidine-1'-carbonyl chloride to form the carbamate (B1207046) linkage at the 10-position, yielding this compound (7-Desethyl Irinotecan).
-
Selective Ethylation: The final step involves the selective ethylation at the 7-position of this compound to produce Irinotecan.
This synthetic pathway is illustrated in the following diagram:
Caption: Synthetic pathway for Irinotecan.
Role in Irinotecan Metabolism
Irinotecan undergoes a complex metabolic transformation in the body, primarily in the liver and intestines. The major metabolic pathway involves the conversion of Irinotecan to its highly potent active metabolite, SN-38, by carboxylesterase enzymes. SN-38 is approximately 100 to 1000 times more cytotoxic than Irinotecan itself. Subsequently, SN-38 is detoxified through glucuronidation by the enzyme UGT1A1 to form the inactive SN-38 glucuronide (SN-38G).
While the formation of SN-38 is the principal activation pathway, Irinotecan is also metabolized by cytochrome P450 3A4 (CYP3A4) to produce several inactive oxidative metabolites. Although not as extensively studied as the primary metabolic route, the formation of desethylated metabolites like this compound is a recognized, albeit minor, metabolic pathway. The biological activity of these minor metabolites is generally considered to be significantly lower than that of SN-38.
The following diagram illustrates the metabolic fate of Irinotecan:
Caption: Irinotecan metabolic pathway.
Preclinical Data
There is a notable scarcity of publicly available preclinical data specifically evaluating the cytotoxic and pharmacological properties of this compound as a distinct chemical entity. Most research has concentrated on the parent drug, Irinotecan, and its highly active metabolite, SN-38. The general understanding is that the biological activity of metabolites other than SN-38 is significantly lower.
Experimental Protocols
Given the lack of specific published studies on this compound, this section provides generalized protocols for key assays that would be essential for its evaluation, based on methodologies used for other camptothecin analogs.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay is fundamental to determining the mechanism of action of camptothecin analogs.
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. An effective inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose (B213101) gel electrophoresis.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
10x Topoisomerase I reaction buffer
-
This compound (dissolved in DMSO)
-
Sterile, nuclease-free water
-
DNA loading dye
-
Agarose gel (0.8-1.0%) in TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
UV transilluminator and gel documentation system
Protocol:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, add:
-
2 µL of 10x Topoisomerase I reaction buffer
-
1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL)
-
Varying concentrations of this compound (and a DMSO vehicle control)
-
Nuclease-free water to a final volume of 18 µL.
-
-
Initiate the reaction by adding 2 µL of a pre-diluted Topoisomerase I enzyme solution. Include a "no enzyme" control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of DNA loading dye containing SDS and proteinase K.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis until adequate separation of supercoiled and relaxed DNA is achieved.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Analyze the bands: the "no enzyme" lane will show only supercoiled DNA. The "enzyme + vehicle" lane should show predominantly relaxed DNA. Increasing concentrations of an active inhibitor will show a dose-dependent increase in the supercoiled DNA band.[6][8][9]
Cytotoxicity Assay (MTT or similar cell viability assay)
This assay measures the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product, which can be solubilized and quantified by spectrophotometry.
Materials:
-
Cancer cell line of interest (e.g., HT-29, HCT116 colon cancer cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a "no treatment" control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting the cell viability against the drug concentration.[10]
Conclusion
This compound is a notable camptothecin analog, primarily recognized for its role as a metabolite of the anticancer drug Irinotecan and as a key intermediate in its synthesis. While it shares the fundamental mechanism of topoisomerase I inhibition characteristic of its class, there is a significant lack of specific preclinical and clinical data to fully characterize its potential as a standalone therapeutic agent. The provided experimental protocols offer a framework for the future evaluation of this and other similar compounds. Further research is warranted to elucidate the precise pharmacological profile of this compound and to determine if it possesses any unique properties that might be of therapeutic interest beyond its current identity as a metabolite and synthetic precursor. The continued study of Irinotecan's metabolites is crucial for a complete understanding of its complex pharmacology and for the potential optimization of camptothecin-based cancer therapies.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 7-DESETHYL IRINOTECAN [drugfuture.com]
- 4. allmpus.com [allmpus.com]
- 5. EP2881396A1 - Method for the synthesis of irinotecan - Google Patents [patents.google.com]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of highly potent and selective 7-ethyl-10-hydroxycamptothecin-glucose conjugates as potential anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Characterization of 11-Desethyl Irinotecan: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irinotecan (B1672180) (CPT-11), a cornerstone in the treatment of various solid tumors, undergoes extensive metabolic conversion, leading to a complex profile of active and inactive metabolites. While the metabolic pathway to the active form, SN-38, is well-documented, other metabolic routes contribute to the overall pharmacokinetics and pharmacodynamics of the drug. This technical guide provides an in-depth exploration of the discovery, characterization, and experimental methodologies related to a lesser-known metabolite, 11-Desethyl Irinotecan. This document synthesizes available data on its formation, analytical detection, and potential biological relevance, offering a valuable resource for researchers in oncology drug development and metabolism.
Introduction to Irinotecan Metabolism
Irinotecan is a semi-synthetic analog of the natural alkaloid camptothecin (B557342) and functions as a prodrug. Its therapeutic efficacy is primarily attributed to its conversion to the highly potent topoisomerase I inhibitor, 7-ethyl-10-hydroxycamptothecin (B187591) (SN-38)[1]. This conversion is predominantly mediated by carboxylesterases[1]. Beyond this primary activation pathway, irinotecan is also a substrate for cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5, which generate several oxidative metabolites[2][3]. These metabolic pathways are crucial in determining the overall exposure to both the parent drug and its active and inactive metabolites, thereby influencing both efficacy and toxicity profiles in patients[3].
Discovery of this compound (Metabolite M4)
The discovery of this compound, initially designated as metabolite M4, emerged from studies investigating the differential metabolism of irinotecan by CYP3A isoforms. In a pivotal study by Santos et al. (2000), researchers utilized human cell lines individually expressing CYP3A4 and CYP3A5 to elucidate their specific contributions to irinotecan metabolism. While CYP3A4 was found to produce the known metabolites APC and NPC, CYP3A5 exhibited a distinct metabolic profile[2].
Incubation of irinotecan with cells expressing CYP3A5 resulted in the formation of a novel metabolite, M4, which was not produced by CYP3A4[2]. Mass spectrometry analysis determined the molecular weight of M4 to be 558, which corresponds to the de-ethylation of the camptothecin core of irinotecan[2]. This finding identified this compound as a specific metabolite of CYP3A5-mediated irinotecan metabolism[2][4].
Physicochemical and Spectral Data
This compound is also known by its chemical name 10-[4-(1-Piperidino)-1-piperidinocarbonyloxy]camptothecin and has the chemical formula C31H34N4O6[5][6].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C31H34N4O6 | [5][6] |
| Molecular Weight | 558.62 g/mol | [5][6] |
| Monoisotopic Mass | 558.24783482 Da | [5] |
| CAS Number | 103816-16-6 | [5][6] |
While detailed NMR and mass spectrometry fragmentation data for this compound are not extensively published in the readily available literature, the fragmentation pattern of the parent compound, irinotecan, has been characterized. The fragmentation of irinotecan typically involves the loss of the distal piperidine (B6355638) and cleavage of the bipiperidine side chain[7]. It is expected that this compound would exhibit a similar fragmentation pattern for the side chain, with a parent ion mass corresponding to its de-ethylated structure.
Experimental Protocols
In Vitro Metabolism of Irinotecan by CYP3A5
This protocol is based on the methodology described by Santos et al. (2000) for the identification of CYP3A5-mediated metabolites of irinotecan[2][4].
Objective: To generate and detect this compound from irinotecan using a recombinant human CYP3A5 enzyme system.
Materials:
-
Recombinant human CYP3A5 expressed in a suitable system (e.g., baculovirus-infected insect cells, mammalian cell microsomes)
-
Irinotecan hydrochloride
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for mass spectrometry)
-
Control microsomes (from cells not expressing CYP3A5)
-
Ketoconazole (B1673606) (CYP3A inhibitor)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and recombinant human CYP3A5 microsomes.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add irinotecan (dissolved in a suitable solvent like DMSO, with the final solvent concentration being minimal, e.g., <1%) to the pre-incubated mixture to initiate the metabolic reaction. A range of irinotecan concentrations should be tested to characterize the enzyme kinetics.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Preparation for Analysis: Transfer the supernatant to a clean tube for HPLC or LC-MS/MS analysis.
Controls:
-
Negative Control 1: A reaction mixture without irinotecan.
-
Negative Control 2: A reaction mixture with control microsomes (lacking CYP3A5 activity).
-
Negative Control 3: A reaction mixture without the NADPH regenerating system.
-
Inhibition Control: A reaction mixture including a known CYP3A inhibitor like ketoconazole to confirm the role of CYP3A5.
Analytical Detection by HPLC and LC-MS/MS
Objective: To separate and identify this compound from the in vitro reaction mixture.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for sensitive and specific detection and structural confirmation.
HPLC Conditions (example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength for camptothecin analogs (e.g., 254 nm and 370 nm).
LC-MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Triple quadrupole or ion trap.
-
Detection: Selected Ion Monitoring (SIM) for the expected m/z of this compound (559.2 for [M+H]+) and Multiple Reaction Monitoring (MRM) for specific parent-daughter ion transitions for quantification.
Quantitative Data
While the study by Santos et al. (2000) qualitatively identified this compound as a CYP3A5-mediated metabolite, detailed quantitative kinetic parameters for its formation are not extensively reported in the literature. The study does mention that the Km values for irinotecan metabolism were generally higher with CYP3A5 compared to CYP3A4, suggesting a lower affinity of irinotecan for CYP3A5[4].
Table 2: Summary of Known Irinotecan Metabolic Pathways and Metabolites
| Parent Compound | Enzyme | Metabolite | Biological Activity |
| Irinotecan | Carboxylesterases (CES) | SN-38 | Active (Topoisomerase I inhibitor) |
| Irinotecan | CYP3A4 | APC, NPC | Inactive |
| Irinotecan | CYP3A5 | This compound (M4) | Unknown |
| SN-38 | UGT1A1 | SN-38 Glucuronide (SN-38G) | Inactive |
Biological Activity and Signaling Pathways
The biological activity of this compound remains largely uncharacterized in the public domain. As a camptothecin analog, it is plausible that it may retain some level of topoisomerase I inhibitory activity. However, without experimental data, its potency relative to irinotecan and SN-38 is unknown.
The primary mechanism of action of irinotecan's active metabolite, SN-38, is the inhibition of topoisomerase I, which leads to DNA strand breaks and subsequent cell cycle arrest and apoptosis[8][9]. The signaling pathways affected by irinotecan and SN-38 are complex and involve DNA damage response pathways, cell cycle checkpoints, and apoptotic signaling cascades[10][11]. It is currently unknown if this compound interacts with these or other signaling pathways.
Visualizations
Irinotecan Metabolism
Caption: Metabolic pathways of Irinotecan.
Experimental Workflow for Metabolite Identification
References
- 1. Irinotecan and its active metabolite, SN-38: review of bioanalytical methods and recent update from clinical pharmacology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of irinotecan (CPT-11) by CYP3A4 and CYP3A5 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro conversion of irinotecan to SN-38 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C31H34N4O6 | CID 13711982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 103816-16-6 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. Irinotecan induces cell cycle arrest, but not apoptosis or necrosis, in Caco-2 and CW2 colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Irinotecan induces senescence and apoptosis in colonic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
11-Desethyl Irinotecan: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 11-Desethyl Irinotecan (B1672180), a known impurity of the potent topoisomerase I inhibitor, Irinotecan. Due to the limited availability of specific quantitative data for this particular impurity, this document leverages established knowledge of the parent compound, Irinotecan, and the broader class of camptothecin (B557342) analogs to provide a foundational understanding. The methodologies and data presented for Irinotecan serve as a valuable proxy and starting point for the investigation of 11-Desethyl Irinotecan.
Introduction to this compound
This compound is recognized as an impurity associated with the manufacturing and degradation of Irinotecan.[1][2] As with any impurity in an active pharmaceutical ingredient (API), understanding its physicochemical properties is critical for ensuring the safety, efficacy, and quality of the final drug product. This guide focuses on two key properties: solubility and stability.
Solubility Profile
Currently, detailed quantitative solubility data for this compound in a range of solvents and pH conditions are not extensively available in public literature. However, qualitative assessments indicate its general solubility characteristics.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Chloroform | Slightly Soluble | [1][2][3][4][5] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1][2][3][4][5] |
| Methanol | Slightly Soluble | [1][2][3][4][5] |
For a more in-depth understanding, we can refer to the solubility data of the parent compound, Irinotecan hydrochloride.
Table 2: Quantitative Solubility of Irinotecan Hydrochloride
| Solvent | Solubility | Reference(s) |
| DMSO | ~20 mg/mL | [6][7] |
| Dimethylformamide (DMF) | ~20 mg/mL | [6][7] |
| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [6][7] |
| Water | Slightly Soluble | [8] |
The solubility of camptothecin and its analogs is known to be a challenge, often requiring the use of organic co-solvents or formulation strategies to enhance aqueous solubility for administration.[9][10][11]
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound like this compound involves the shake-flask method, followed by a validated analytical technique for quantification.
Protocol: Shake-Flask Solubility Assay
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline at various pH levels, ethanol, methanol, DMSO).
-
Ensure enough solid is present to achieve saturation.
-
-
Equilibration:
-
Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand to let undissolved particles settle.
-
Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, it is advisable to use a filter (e.g., a 0.45 µm syringe filter).
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantify the concentration of this compound by comparing its peak area to a standard curve of known concentrations.
-
Stability Profile
The stability of camptothecin analogs is highly dependent on pH, temperature, and light exposure. The active lactone ring of Irinotecan is susceptible to hydrolysis under neutral to basic conditions, converting to an inactive carboxylate form. This conversion is reversible, with an acidic pH favoring the active lactone form.[12] It is highly probable that this compound exhibits similar pH-dependent stability.
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.
Table 3: Summary of Irinotecan Stability under Forced Degradation Conditions
| Stress Condition | Observations for Irinotecan | Reference(s) |
| Acid Hydrolysis | Relatively stable. | [2][13][14][15] |
| Base Hydrolysis | Significant degradation. | [2][13][14][15] |
| Oxidation | Significant degradation. | [2][13][14][15] |
| Thermal Degradation | Generally stable. | [2][13][14][15] |
| Photodegradation | Significant degradation upon light exposure. | [2][13][14][15] |
Given these findings for Irinotecan, it is crucial to protect solutions of this compound from light and maintain them under acidic to neutral pH conditions to minimize degradation. Recommended storage conditions for the solid form are typically refrigerated or at -20°C.[4]
Experimental Protocol for Stability-Indicating Method Development
A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active substance and the increase of degradation products.
Protocol: Forced Degradation Study and HPLC Method Validation
-
Forced Degradation (Stress Testing):
-
Acid Degradation: Dissolve the compound in a solution of 0.1 N HCl and heat at 80°C for a specified time (e.g., 2 hours).
-
Base Degradation: Dissolve the compound in a solution of 0.1 N NaOH at room temperature for a specified time.
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C for 24 hours).
-
Photostability: Expose a solution of the compound to UV and fluorescent light as per ICH Q1B guidelines.
-
-
HPLC Method Development:
-
Develop a reversed-phase HPLC method capable of separating the parent compound from all observed degradation products. A gradient elution is often necessary.
-
Column: A C18 or C8 column is typically used.
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile, methanol).
-
Detection: UV detection is commonly employed, with the wavelength selected based on the UV spectrum of the compound.
-
-
Method Validation:
-
Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
-
Signaling Pathways and Mechanism of Action
As an analog of Irinotecan, the biological activity of this compound is likely related to the mechanism of action of the parent drug. Irinotecan is a prodrug that is converted to its active metabolite, SN-38. SN-38 is a potent inhibitor of DNA topoisomerase I.
Irinotecan Metabolic Pathway
The metabolic conversion of Irinotecan is a complex process primarily occurring in the liver.
Caption: Metabolic activation and inactivation of Irinotecan.
Mechanism of Action: Topoisomerase I Inhibition
SN-38 exerts its cytotoxic effects by trapping topoisomerase I on the DNA, which leads to DNA damage and apoptosis in cancer cells.
Caption: Mechanism of action of SN-38, the active metabolite of Irinotecan.
Conclusion
While specific quantitative data for this compound remains limited, a comprehensive understanding of its parent compound, Irinotecan, provides a robust framework for its study. The qualitative solubility data suggests it is sparingly soluble in common organic solvents. Its stability is likely pH-dependent, with a susceptibility to hydrolysis of the lactone ring, similar to other camptothecin analogs. The provided experimental protocols for solubility and stability testing offer a clear path forward for researchers to generate specific data for this impurity. The mechanism of action is presumed to be through the inhibition of topoisomerase I, consistent with the pharmacological action of Irinotecan. Further research is warranted to fully characterize the physicochemical properties and potential biological activity of this compound to ensure the overall quality and safety of Irinotecan-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 103816-16-6 [m.chemicalbook.com]
- 5. usbio.net [usbio.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Irinotecan | C33H38N4O6 | CID 60838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Physicochemical stability of Irinotecan Accord in punctured original vials and polypropylene syringes and after dilution with 0.9% sodium chloride or 5% glucose solution in polyolefine bags - GaBIJ [gabi-journal.net]
- 13. UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
In Vitro Profile of Irinotecan and its Metabolites: A Technical Overview
A notable scarcity of public-domain research on the specific in vitro bioactivity of 11-Desethyl Irinotecan necessitates a broader examination of its parent compound, Irinotecan (CPT-11), and its extensively studied, highly active metabolite, SN-38. This technical guide provides a comprehensive summary of the available in vitro data for Irinotecan and SN-38, including their metabolic activation, cytotoxic effects, and impact on cellular signaling pathways. This information serves as a crucial contextual framework for researchers, scientists, and drug development professionals interested in the camptothecin (B557342) class of compounds.
Metabolic Activation of Irinotecan
Irinotecan is a prodrug that requires metabolic activation to exert its potent anti-cancer effects. The primary metabolic pathway involves the conversion of Irinotecan to SN-38 by carboxylesterase enzymes.[1][2] However, Irinotecan can also undergo oxidative metabolism by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5.
Metabolism by CYP3A5 leads to the formation of a metabolite identified as M4, which corresponds to this compound.[2] This de-ethylation reaction occurs on the camptothecin core. While the formation of this compound (M4) has been confirmed in vitro using cells expressing CYP3A5, there is a significant lack of published data on its cytotoxic activity or its effects on cellular signaling pathways.[2]
References
The Role of 11-Desethyl Irinotecan in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Desethyl Irinotecan, systematically known as (S)-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione-9-yl [1,4'-bipiperidine]-1'-carboxylate and frequently referred to as 7-Desethyl Irinotecan or Irinotecan EP Impurity A, occupies a critical, albeit indirect, role in the landscape of cancer research and pharmaceutical development. While not a therapeutic agent in itself, its significance lies in its dual identity as a key synthetic intermediate in the manufacturing of the potent topoisomerase I inhibitor, Irinotecan, and as a monitored impurity in the final drug product. This technical guide provides an in-depth exploration of this compound, focusing on its synthesis, analytical characterization, and its place within the broader context of Irinotecan's mechanism of action. Due to a notable absence of extensive research into its direct biological activity, this document will concentrate on its established chemical and pharmaceutical relevance.
Introduction: The Parent Compound - Irinotecan
Irinotecan (marketed as Camptosar®) is a semisynthetic derivative of the natural alkaloid camptothecin (B557342). It is a cornerstone in the treatment of various solid tumors, most notably metastatic colorectal cancer. Irinotecan functions as a prodrug, undergoing in vivo conversion to its active metabolite, SN-38. SN-38 is a potent inhibitor of topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription. By stabilizing the topoisomerase I-DNA cleavable complex, SN-38 induces lethal double-strand breaks in DNA, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
This compound: A Key Synthetic Intermediate
A prevalent synthetic route to Irinotecan utilizes 10-hydroxycamptothecin (B1684218) as a starting material and proceeds through the formation of this compound. This multi-step process is a cornerstone of Irinotecan manufacturing.
Synthesis of this compound
The initial step involves the attachment of the bis-piperidine side chain to the 10-hydroxyl group of 10-hydroxycamptothecin. This reaction is typically carried out in an organic solvent such as acetonitrile (B52724) in the presence of a base.
Ethylation to Form Irinotecan
The subsequent and crucial step is the selective ethylation of this compound at the 7-position of the camptothecin core. This is often achieved through a Fenton-type reaction, employing reagents like ferrous sulfate, hydrogen peroxide, and propionaldehyde. This reaction specifically introduces the ethyl group that is characteristic of Irinotecan and essential for its pharmacological profile.
Synthesis of Irinotecan via this compound.
Role as a Pharmaceutical Impurity
Given its role as a direct precursor, this compound is a potential process-related impurity in the final Irinotecan drug substance. Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established strict limits for this and other impurities to ensure the safety and efficacy of the medication. Consequently, robust analytical methods are essential for its detection and quantification.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (LC-MS), are the primary techniques for the analysis of Irinotecan and its impurities.
Table 1: Representative HPLC Method Parameters for Irinotecan Impurity Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH 3.0-3.5) and an organic solvent (e.g., acetonitrile/methanol mixture) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 100 µL |
| Column Temperature | 25°C |
Note: These are example parameters and may vary depending on the specific method and instrumentation.
General workflow for Irinotecan impurity analysis.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its handling as a reference standard and for the development of analytical methods.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₁H₃₄N₄O₆ |
| Molecular Weight | 558.6 g/mol |
| CAS Number | 103816-16-6 |
| Appearance | Solid |
| XLogP3-AA | 2.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 9 |
| Rotatable Bond Count | 4 |
Inferred Biological Activity and Structure-Activity Relationship
While direct studies on the biological activity of this compound are scarce, inferences can be drawn from the well-established structure-activity relationships (SAR) of camptothecin analogs. The ethyl group at the 7-position of Irinotecan is known to contribute to its increased potency and stability of the topoisomerase I-DNA complex compared to unsubstituted camptothecin. It is therefore reasonable to hypothesize that this compound, lacking this ethyl group, would exhibit significantly lower cytotoxic activity than Irinotecan and its active metabolite SN-38. However, without empirical data, this remains a supposition.
Mechanism of Action of the Parent Compound: Irinotecan and SN-38
To provide a complete picture for researchers, it is essential to understand the mechanism of action of the final drug product, Irinotecan.
Irinotecan is a prodrug that is converted by carboxylesterases, primarily in the liver, to its active metabolite, SN-38. SN-38 is approximately 100 to 1000 times more potent as a topoisomerase I inhibitor than Irinotecan itself. Topoisomerase I relieves torsional strain in DNA by inducing transient single-strand breaks. SN-38 binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the single-strand break. When a replication fork collides with this stabilized complex, it leads to the formation of a lethal double-strand DNA break, triggering apoptosis and cell death.
The Biological Activity of 11-Desethyl Irinotecan: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
11-Desethyl Irinotecan (B1672180) is recognized primarily as a metabolite and impurity of the potent topoisomerase I inhibitor, Irinotecan (CPT-11).[1][2] While extensive research has elucidated the complex pharmacology of Irinotecan and its principal active metabolite, SN-38, specific data on the biological activity of 11-Desethyl Irinotecan remain scarce in publicly available scientific literature. This guide provides a comprehensive overview of the known metabolic pathways of Irinotecan, positioning this compound within this context. It further details the established biological activity of Irinotecan and its key metabolites as a framework for understanding the potential activity of this specific analogue. Methodologies for the evaluation of camptothecin (B557342) derivatives are also provided to facilitate future research into the biological profile of this compound.
Introduction to Irinotecan and its Metabolism
Irinotecan is a semi-synthetic analogue of the natural alkaloid camptothecin and a cornerstone in the treatment of various solid tumors, most notably metastatic colorectal cancer.[3][4] It functions as a prodrug that undergoes extensive metabolic conversion to exert its cytotoxic effects. The intricate metabolic pathway of Irinotecan involves several enzymatic systems, leading to a variety of metabolites with differing biological activities.
The primary activation pathway involves the conversion of Irinotecan to its highly potent active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin), by carboxylesterases.[3][4] SN-38 is estimated to be 100 to 1000 times more potent as a topoisomerase I inhibitor than Irinotecan itself.[4] Subsequently, SN-38 is inactivated through glucuronidation by UDP-glucuronosyltransferase 1A1 (UGT1A1) to form SN-38 glucuronide (SN-38G).[3]
In addition to this primary pathway, Irinotecan is also metabolized by cytochrome P450 3A4 (CYP3A4) enzymes, leading to the formation of several other metabolites, including 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]-carbonyloxycamptothecin (APC) and 7-ethyl-10-[4-amino-1-piperidino]-carbonyloxycamptothecin (NPC).[5][6] this compound is identified as another metabolite and an impurity in the manufacturing of Irinotecan.[1][7][8]
Below is a diagram illustrating the metabolic conversion of Irinotecan.
Biological Activity of Irinotecan and its Primary Metabolite, SN-38
The anticancer activity of Irinotecan and its analogues stems from their ability to inhibit topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.[9][10]
Mechanism of Action: Topoisomerase I Inhibition
Topoisomerase I relieves torsional strain in DNA by inducing transient single-strand breaks. Camptothecin derivatives, including SN-38, stabilize the covalent complex formed between topoisomerase I and DNA (the cleavable complex).[10] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in the formation of irreversible, lethal double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis.[10]
The following diagram illustrates the mechanism of topoisomerase I inhibition by camptothecin analogues.
Quantitative Data: Cytotoxicity of Irinotecan and SN-38
The cytotoxic potency of Irinotecan and SN-38 has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the significantly higher potency of SN-38.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Irinotecan | LoVo | Colorectal Carcinoma | 15.8 µM | [10] |
| Irinotecan | HT-29 | Colorectal Carcinoma | 5.17 µM | [10] |
| SN-38 | LoVo | Colorectal Carcinoma | 8.25 nM | |
| SN-38 | HT-29 | Colorectal Carcinoma | 4.50 nM | |
| Irinotecan | HCT116 | Colorectal Carcinoma | 540 nM | [11] |
| Irinotecan | VM46 | 220 nM | [11] | |
| Irinotecan | MCF-7ADR | Breast Cancer | >500 nM | [11] |
Note: As of the latest literature review, specific IC50 values for this compound are not available.
Biological Activity of this compound: Current Knowledge
This compound is structurally very similar to Irinotecan, differing by the absence of an ethyl group. As a camptothecin analogue, it is presumed to exert its biological activity through the inhibition of topoisomerase I.[8] However, without empirical data, its relative potency compared to Irinotecan and SN-38 cannot be determined. Its contribution to the overall efficacy or toxicity profile of Irinotecan therapy is currently unknown and represents a significant knowledge gap.
Experimental Protocols for Biological Evaluation
The following are standard experimental protocols that can be employed to determine the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest (e.g., HT-29, LoVo)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. The IC50 value can be determined by plotting cell viability against the logarithm of the drug concentration.
The workflow for a typical cytotoxicity assay is depicted below.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay directly measures the ability of a compound to inhibit the catalytic activity of topoisomerase I.
Materials:
-
Supercoiled plasmid DNA
-
Recombinant human topoisomerase I
-
Assay buffer
-
This compound
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound.
-
Enzyme Addition: Initiate the reaction by adding topoisomerase I. Include a control with no inhibitor and a control with no enzyme.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Analysis: Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA form in the presence of the inhibitor.
Conclusion and Future Directions
This compound is a recognized metabolite of Irinotecan, yet its specific biological activity remains largely uncharacterized. Based on its structural similarity to other camptothecin analogues, it is hypothesized to function as a topoisomerase I inhibitor. However, a comprehensive understanding of its potency, its contribution to the therapeutic and toxicological profile of Irinotecan, and its potential as an independent therapeutic agent requires further investigation.
The experimental protocols outlined in this guide provide a clear path for researchers to elucidate the biological activity of this compound. Such studies are crucial for a more complete understanding of Irinotecan's complex pharmacology and may uncover new avenues for the development of novel anticancer therapies. Future research should focus on determining its cytotoxic potency across a panel of cancer cell lines, quantifying its topoisomerase I inhibitory activity, and investigating its pharmacokinetic and pharmacodynamic properties in preclinical models.
References
- 1. usbio.net [usbio.net]
- 2. This compound | 103816-16-6 [amp.chemicalbook.com]
- 3. ClinPGx [clinpgx.org]
- 4. Clinical pharmacokinetics and metabolism of irinotecan (CPT-11) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical pharmacokinetics of irinotecan and its metabolites: a population analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Irinotecan EP Impurity A | CAS No- 158406-44-1 | this compound (as per EP) [chemicea.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacology of topoisomerase I inhibitors irinotecan (CPT-11) and topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Irinotecan and Its Metabolites
This application note provides a detailed protocol for the quantitative analysis of Irinotecan (B1672180) (CPT-11) and its primary metabolites, including the active form SN-38, in biological matrices using High-Performance Liquid Chromatography (HPLC). While the specific analyte "11-Desethyl Irinotecan" was requested, the predominant and critically analyzed metabolites of Irinotecan in scientific literature are 7-ethyl-10-hydroxycamptothecin (B187591) (SN-38), SN-38 glucuronide (SN-38G), and 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]-carbonyloxycamptothecin (APC). It is possible that "this compound" may be a less common nomenclature for one of these compounds. The method described herein is robust for the separation and quantification of Irinotecan and its well-documented metabolites.[1][2][3]
The protocol is intended for researchers, scientists, and professionals in drug development involved in pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling of Irinotecan. The described method utilizes a reversed-phase HPLC system coupled with fluorescence or mass spectrometry detection for high sensitivity and specificity.
Experimental Protocols
Materials and Reagents
-
Irinotecan hydrochloride trihydrate (Reference Standard)
-
SN-38 (Reference Standard)
-
SN-38G (Reference Standard)
-
APC (Reference Standard)
-
Camptothecin (Internal Standard)
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid or Acetic Acid (LC-MS Grade)
-
Potassium dihydrogen phosphate (B84403) (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Human Plasma (or other relevant biological matrix)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a fluorescence or mass spectrometer detector is required.
Table 1: HPLC and Mass Spectrometer Conditions
| Parameter | Condition 1: HPLC-Fluorescence | Condition 2: HPLC-MS/MS |
| HPLC Column | Xterra RP18, 5 µm, 250 x 4.6 mm | Gemini C18, 3 µm, 100 x 2.0 mm[1] |
| Mobile Phase A | 0.1 M KH2PO4, pH 2.9 | 0.1% Acetic Acid in Water[1] |
| Mobile Phase B | Acetonitrile | 0.1% Acetic Acid in Acetonitrile[1] |
| Gradient Elution | A gradient may be optimized for better separation. | A suitable gradient should be developed. |
| Flow Rate | 1.0 mL/min | 0.2-0.4 mL/min |
| Column Temperature | 25°C | Ambient or controlled |
| Injection Volume | 20 µL | 5-10 µL |
| Fluorescence Detector | Ex: 370 nm, Em: 470 nm (for CPT-11, SN-38G, APC) then Em: 534 nm (for SN-38)[2][3] | - |
| Mass Spectrometer | - | ESI in Positive Ion Mode[1] |
| MS/MS Transitions | - | CPT-11: m/z 587.4 → product ion; SN-38: m/z 393.3 → product ion; SN-38G: m/z 569.3 → product ion; APC: m/z 619.2 → product ion[1] |
Preparation of Standard Solutions and Quality Controls
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Irinotecan, SN-38, SN-38G, APC, and Camptothecin (Internal Standard) in DMSO to prepare individual stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with the mobile phase or a suitable diluent.
-
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with appropriate volumes of the working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation
The following protocol is a general guideline for protein precipitation, a common and effective method for extracting Irinotecan and its metabolites from plasma.[1][2]
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add the internal standard solution.
-
Add 300 µL of cold acetonitrile or a methanol-acetonitrile (50:50 v/v) mixture to precipitate proteins.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
For methods requiring lactone form analysis, an acidification step with hydrochloric acid can be introduced.[2]
-
Inject an aliquot of the supernatant into the HPLC system.
Data Presentation
The following tables summarize the quantitative data typically obtained during method validation for the analysis of Irinotecan and its metabolites.
Table 2: Linearity and Sensitivity of the HPLC Method
| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) | LOD (ng/mL) |
| Irinotecan (CPT-11) | 10 - 10000[1] | ≥0.9962[1] | 10[1] | 2.5[4] |
| SN-38 | 1 - 500[1] | ≥0.9962[1] | 1[1] | 0.25[4] |
| SN-38G | 1 - 500[1] | ≥0.9962[1] | 1[1] | - |
| APC | 1 - 5000[1] | ≥0.9962[1] | 1[1] | - |
Table 3: Precision and Accuracy of the HPLC Method
| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Irinotecan (CPT-11) | ≤8.9[1] | ≤8.7[1] | 101.0 - 106.3[1] | 96.3 - 99.8[1] |
| SN-38 | ≤11.6[1] | ≤9.9[1] | 96.2 - 109.0[1] | 96.9 - 105.9[1] |
| SN-38G | ≤9.0[1] | ≤9.0[1] | 92.3 - 113.0[1] | 98.3 - 102.3[1] |
| APC | ≤10.7[1] | ≤12.2[1] | 89.4 - 106.1[1] | 94.1 - 103.2[1] |
Mandatory Visualization
Caption: Workflow for HPLC analysis of Irinotecan and its metabolites.
This comprehensive guide provides a robust starting point for the development and validation of an HPLC method for the analysis of Irinotecan and its key metabolites. Researchers should perform their own method validation to ensure the protocol meets the specific requirements of their studies.
References
- 1. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study | PLOS One [journals.plos.org]
- 2. Sensitive HPLC-fluorescence method for irinotecan and four major metabolites in human plasma and saliva: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Sensitive determination of irinotecan (CPT-11) and its active metabolite SN-38 in human serum using liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Protocol for the Sensitive Detection of 11-Desethyl Irinotecan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 11-Desethyl Irinotecan, a known impurity and metabolite of the anticancer drug Irinotecan. The protocol is designed for high-throughput analysis in biological matrices, providing the necessary accuracy and precision for pharmacokinetic studies, impurity profiling, and drug metabolism research. The methodology encompasses sample preparation, chromatographic separation, and mass spectrometric detection, with all parameters optimized for reliable quantification.
Introduction
Irinotecan (CPT-11) is a topoisomerase I inhibitor widely used in the treatment of various cancers. Its efficacy and toxicity are influenced by its metabolic pathway, which involves the formation of several metabolites. This compound is recognized as an impurity in the synthesis of Irinotecan and a potential metabolite.[1][2] Accurate and sensitive detection of this compound is crucial for quality control of pharmaceutical formulations and for understanding its potential pharmacological and toxicological effects. This protocol provides a comprehensive LC-MS/MS method for the reliable quantification of this compound in biological samples.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is optimized for the extraction of this compound from human plasma.
Materials:
-
Human plasma samples
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., Camptothecin or a stable isotope-labeled this compound, if available)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 10 |
| 8.0 | 10 |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
Note: The exact product ions and collision energies should be optimized by infusing a standard solution of this compound into the mass spectrometer. The molecular weight of this compound is 558.62 g/mol .[3][4][5] The protonated precursor ion ([M+H]+) is therefore expected at m/z 559.6. Based on the fragmentation of the structurally similar Irinotecan, the following product ions are proposed for method development.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Proposed | Collision Energy (eV) - Starting Point |
| This compound | 559.6 | 393.3, 349.2, 124.2 | 25, 35, 45 |
| Internal Standard (e.g., Camptothecin) | 349.2 | 305.2, 249.1 | 20, 30 |
Data Presentation
The following tables summarize the expected quantitative performance of the method, based on typical results for related compounds.
Table 3: Calibration Curve and Linearity
| Analyte | Range (ng/mL) | R² |
| This compound | 0.5 - 500 | > 0.995 |
Table 4: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| This compound | LLOQ | 0.5 | < 20 | 80 - 120 |
| Low | 1.5 | < 15 | 85 - 115 | |
| Mid | 75 | < 15 | 85 - 115 | |
| High | 400 | < 15 | 85 - 115 |
Mandatory Visualization
Caption: LC-MS/MS workflow for this compound detection.
Signaling Pathway Visualization
References
Application Note and Protocol for the Quantification of 11-Desethyl Irinotecan (SN-38) in Human Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irinotecan (B1672180) (CPT-11) is a prodrug extensively used in chemotherapy, particularly for colorectal cancer.[1][2] Its therapeutic efficacy is primarily attributed to its active metabolite, 7-ethyl-10-hydroxycamptothecin (B187591) (SN-38), also known as 11-Desethyl Irinotecan.[1][3][4] SN-38 is a potent topoisomerase I inhibitor, inducing cell death in cancerous cells.[3][4] Given the narrow therapeutic index and significant inter-individual pharmacokinetic variability of Irinotecan, monitoring the plasma concentrations of SN-38 is crucial for optimizing therapeutic outcomes and minimizing toxicity.[2][5][6] This document provides detailed protocols for the quantification of SN-38 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5][7][8][9][10]
Metabolic Pathway of Irinotecan
Irinotecan is converted in the liver to its active metabolite, SN-38, by carboxylesterases.[3][4] SN-38 is then detoxified through glucuronidation by the UGT1A1 enzyme to form the inactive SN-38 glucuronide (SN-38G), which is subsequently eliminated.[3] Cytochrome P450 enzymes, particularly CYP3A4, are also involved in the metabolism of Irinotecan to inactive metabolites.[3][11][12]
Metabolic conversion of Irinotecan to its active and inactive metabolites.
Experimental Protocols
This section details two common and effective methods for the extraction of SN-38 from plasma samples prior to LC-MS/MS analysis: Protein Precipitation and Solid-Phase Extraction.
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample clean-up.[1]
Materials:
-
Human plasma samples
-
Microcentrifuge tubes (1.5 mL)
-
Cold acetonitrile (B52724) (ACN) with 0.1% formic acid[1]
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.[1]
-
Add 300 µL of cold acetonitrile with 0.1% formic acid to the plasma sample.[1]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.[1]
-
Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully collect the supernatant containing the analyte.[1]
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.[1]
Protocol 2: Solid-Phase Extraction (SPE)
Solid-phase extraction provides a cleaner sample extract compared to protein precipitation, which can improve assay robustness.[7][8]
Materials:
-
SPE cartridges (e.g., Oasis HLB)[1]
-
Human plasma samples
-
Methanol (B129727) (MeOH)
-
Water
-
Elution solvent (e.g., acetonitrile)[1]
-
Vacuum manifold
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.[1]
-
Loading: Load 50 µL of the plasma sample onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities.[1]
-
Elution: Elute the analyte of interest with 1 mL of acetonitrile.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[1]
LC-MS/MS Analysis Workflow
The following diagram illustrates the general workflow for the quantification of SN-38 in plasma samples.
General workflow for the analysis of this compound (SN-38) in plasma.
Quantitative Data Summary
The following tables summarize the quantitative performance of various LC-MS/MS methods for the determination of SN-38 in human plasma.
Table 1: Performance of Protein Precipitation Methods
| Analyte | Sample Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| SN-38 | Human Plasma | 5 - 500 | 5 | Not Specified | [1] |
| SN-38 | Human Plasma | 1 - 500 | 1 | 77.2 - 84.1 | [2][6] |
| SN-38 | Human Plasma | 1.0 - 500 | 1.0 | Not Specified | [13] |
Table 2: Performance of Solid-Phase Extraction Methods
| Analyte | Sample Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| SN-38 | Human Plasma | 0.5 - 100 | 0.5 | [7] |
| SN-38 | Human Plasma | 0.5 - 200 | 0.5 | [8] |
| SN-38 | Human Plasma | 10.0 - 1000.0 | Not Specified | [14] |
Chromatographic and Mass Spectrometric Conditions
The successful separation and detection of SN-38 can be achieved using the following exemplary conditions. Method optimization and validation are essential for each laboratory.
Table 3: Exemplary LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1x50 mm, 1.7 µm)[7][8] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.25 - 0.6 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6][8] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Conclusion
The accurate quantification of this compound (SN-38) in plasma is critical for clinical and research applications involving Irinotecan. The presented protocols for protein precipitation and solid-phase extraction, coupled with LC-MS/MS analysis, provide robust and reliable methods for this purpose. The choice between PPT and SPE will depend on the specific requirements of the study, such as desired sample cleanliness and throughput. It is imperative that any method be fully validated according to regulatory guidelines to ensure data quality and integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study | PLOS One [journals.plos.org]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry method for the simultaneous determination of irinotecan and its main metabolites in human plasma and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A validated UPLC-MS/MS method to determine free and total irinotecan and its two metabolites in human plasma after intravenous administration of irinotecan hydrochloride liposome injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations. | Semantic Scholar [semanticscholar.org]
- 10. Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of irinotecan (CPT-11) by CYP3A4 and CYP3A5 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. One-Step Solid Extraction for Simultaneous Determination of Eleven Commonly Used Anticancer Drugs and One Active Metabolite in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using 11-Desethyl Irinotecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Desethyl Irinotecan (B1672180) is a metabolite and analog of Irinotecan, a widely used chemotherapeutic agent.[1][2] Irinotecan itself is a prodrug that is converted to its active metabolite, SN-38, which is a potent inhibitor of topoisomerase I.[3][4][5][6][7] The inhibition of topoisomerase I, an enzyme crucial for relieving DNA torsional strain during replication and transcription, leads to the accumulation of DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[4][6][8]
While 11-Desethyl Irinotecan is recognized as a metabolite of Irinotecan,[1] there is a notable lack of specific data in the public domain regarding its biological activity and potency. These application notes provide a comprehensive framework and detailed protocols for the characterization of this compound in cell-based assays, drawing upon the well-established methodologies used for its parent compound and the active metabolite SN-38.
Presumed Mechanism of Action
As a camptothecin (B557342) analog, this compound is presumed to exert its cytotoxic effects through the inhibition of topoisomerase I.[1] The proposed mechanism involves the stabilization of the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of single-strand breaks.[4][6] The collision of a replication fork with this stabilized complex results in lethal double-strand breaks, triggering the DNA damage response and subsequent cellular apoptosis.[4]
Data Presentation
The following tables are provided as templates for summarizing quantitative data obtained from the experimental protocols.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Histology | Assay Type | Exposure Time (hours) | IC50 (nM) |
| e.g., HT-29 | Colorectal Adenocarcinoma | MTT | 72 | Data to be determined |
| e.g., A549 | Lung Carcinoma | XTT | 72 | Data to be determined |
| e.g., MCF-7 | Breast Adenocarcinoma | Resazurin | 72 | Data to be determined |
Table 2: Cell Cycle Analysis of Cells Treated with this compound
| Cell Line | Treatment Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| e.g., HT-29 | 0 (Control) | Data to be determined | Data to be determined | Data to be determined |
| IC50 | Data to be determined | Data to be determined | Data to be determined | |
| 2 x IC50 | Data to be determined | Data to be determined | Data to be determined |
Table 3: Apoptosis Induction by this compound
| Cell Line | Treatment Concentration (nM) | % Apoptotic Cells (Annexin V/PI) | Fold Increase in Caspase-3/7 Activity |
| e.g., HT-29 | 0 (Control) | Data to be determined | 1.0 |
| IC50 | Data to be determined | Data to be determined | |
| 2 x IC50 | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed protocols for key cell-based assays to characterize the activity of this compound.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay detects early (Annexin V positive) and late (Annexin V and Propidium Iodide positive) apoptotic cells.
-
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with desired concentrations of this compound (e.g., IC50 and 2x IC50) for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in the different phases of the cell cycle based on DNA content.
-
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI)/RNase A staining buffer
-
Flow cytometer
-
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
-
Conclusion
These application notes provide a foundational guide for the in vitro characterization of this compound. The provided protocols for cytotoxicity, apoptosis, and cell cycle analysis are standard methods for evaluating potential topoisomerase I inhibitors. Given the limited specific data on this compound, it is crucial to perform these assays across a panel of relevant cancer cell lines to determine its potency and elucidate its mechanism of action. The results from these studies will be instrumental in understanding the potential therapeutic relevance of this Irinotecan metabolite.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. usbio.net [usbio.net]
- 3. Lessons learned from the irinotecan metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics and metabolism of irinotecan (CPT-11) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Irinotecan Hydrochloride? [synapse.patsnap.com]
- 8. oncolink.org [oncolink.org]
Application Notes and Protocols for In Vivo Animal Models in SN-38 (Active Metabolite of Irinotecan) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing in vivo animal models to study the efficacy, pharmacokinetics, and toxicity of SN-38 (7-ethyl-10-hydroxycamptothecin), the active metabolite of the prodrug Irinotecan (B1672180) (CPT-11). While the user query mentioned "11-Desethyl Irinotecan," the vast body of scientific literature and preclinical development focuses on SN-38 as the principal active moiety of Irinotecan. This compound is recognized as a minor metabolite or impurity of Irinotecan.[1][2][3][4][5][6] Therefore, these notes will focus on SN-38, which is approximately 200 to 2,000 times more cytotoxic than its parent compound, Irinotecan.[7][8][9]
Overview of In Vivo Models for SN-38 Research
A variety of animal models are employed to investigate the therapeutic potential of SN-38, primarily through the administration of its prodrug, Irinotecan. The choice of model is contingent on the specific research question, cancer type, and desired endpoints.
Commonly Used Animal Models:
-
Xenograft Models: Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude, SCID). This is the most prevalent model for efficacy and pharmacokinetic studies.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from human patients are directly implanted into immunocompromised mice. These models are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background. These models are crucial for studying the interplay between the immune system and cancer therapy.
-
Toxicity Models: Specific strains of rats, such as F344 rats, are utilized to study Irinotecan-induced toxicities, particularly severe diarrhea.[10][11]
Experimental Protocols
Human Tumor Xenograft Model in Mice
This protocol outlines a standard procedure for evaluating the anti-tumor activity of Irinotecan/SN-38 in a subcutaneous human colon cancer xenograft model.
Materials:
-
Human colorectal cancer cell line (e.g., HT-29, HCT116)
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Matrigel (or similar basement membrane matrix)
-
Irinotecan hydrochloride (CPT-11)
-
Sterile 0.9% sodium chloride (saline)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Sterile syringes and needles
Protocol:
-
Cell Culture and Implantation:
-
Culture human colorectal cancer cells in appropriate media until they reach the desired confluence.
-
Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.[12]
-
Anesthetize the mice and subcutaneously inject 0.1 mL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[12]
-
Monitor the mice for tumor growth.
-
-
Tumor Measurement and Randomization:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), begin measuring the tumor volume every 2-3 days using calipers.[13]
-
Calculate the tumor volume using the formula: Volume = 0.5 x (Length x Width²) , where length is the longest diameter and width is the shortest diameter.[14][15][16][17][18]
-
When the average tumor volume reaches the target size, randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of Irinotecan hydrochloride in sterile saline. The concentration should be calculated based on the desired dose and the average weight of the mice.
-
Administer Irinotecan or vehicle control (saline) to the mice via the desired route. Intravenous (i.v.) or intraperitoneal (i.p.) injections are common.[12][19][20][21][22]
-
A typical dosing schedule might be 10 mg/kg of Irinotecan administered intravenously once a week.[12][23]
-
-
Monitoring and Endpoints:
-
Monitor the tumor volume and body weight of the mice 2-3 times per week.
-
Observe the animals for any signs of toxicity, such as weight loss, diarrhea, or changes in behavior.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival, and biomarker analysis from tumor tissue.
-
Euthanize the mice when the tumor volume reaches the predetermined humane endpoint (e.g., 2000 mm³ in mice), or if they show signs of significant distress.[15][16]
-
Irinotecan-Induced Diarrhea Model in Rats
This protocol is designed to study the gastrointestinal toxicity of Irinotecan.
Materials:
-
Male F344 rats
-
Irinotecan hydrochloride (CPT-11)
-
Sterile 0.9% sodium chloride (saline)
-
Metabolic cages for monitoring stool output
Protocol:
-
Animal Acclimation:
-
Acclimate the rats to the experimental conditions for at least one week.
-
-
Drug Administration:
-
Administer Irinotecan at a dose known to induce diarrhea (e.g., two consecutive daily doses of 170 mg/kg, i.p.).[24] The control group receives saline.
-
-
Toxicity Assessment:
-
Monitor the rats for the incidence, severity, and duration of diarrhea. A scoring system can be used to quantify the severity.
-
Record body weight daily.
-
At the end of the study, euthanize the animals and collect intestinal tissues for histopathological analysis to assess mucosal damage.[25]
-
Data Presentation
Quantitative data from in vivo studies should be summarized in tables for clear comparison.
Table 1: Efficacy of Irinotecan in Human Colorectal Cancer Xenograft Models
| Cell Line | Animal Model | Irinotecan Dose and Schedule | Route of Administration | Tumor Growth Inhibition (%) | Reference |
| HT-29 | Nude Mice | 10 mg/kg, weekly | i.v. | Significant | [12][19][23] |
| HCT116 | Nude Mice | 10 mg/kg, weekly | i.v. | Significant | [12][19][23] |
| LS180 | SCID/Rag-2M Mice | 50 mg/kg, single dose | i.v. | Delayed tumor progression | [26] |
Table 2: Pharmacokinetic Parameters of Irinotecan and SN-38 in Tumor-Bearing Mice
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | T1/2 (hours) | AUC (ng*h/mL) | Reference |
| Irinotecan | 10 | i.v. | Varies | ~6-12 | Varies | [27] |
| SN-38 | (from 10 mg/kg Irinotecan) | i.v. | Varies | ~10-20 | Varies | [27] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of SN-38
SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.[28][29][30][31][32] This inhibition leads to the stabilization of the topoisomerase I-DNA cleavable complex, which results in DNA double-strand breaks during the S-phase of the cell cycle.[30][31] These DNA lesions trigger a DNA damage response, ultimately leading to cell cycle arrest and apoptosis.[30][32]
Caption: Signaling pathway of SN-38 leading to apoptosis.
Experimental Workflow for In Vivo Xenograft Study
The following diagram illustrates a typical workflow for an in vivo xenograft study to evaluate the efficacy of Irinotecan/SN-38.
References
- 1. This compound | C31H34N4O6 | CID 13711982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. clearsynth.com [clearsynth.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. clinivex.com [clinivex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. 7-Ethyl-10-hydroxycamptothecin | 86639-52-3 [chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Optimized rat models better mimic patients with irinotecan-induced severe diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. researchgate.net [researchgate.net]
- 15. animalcare.jhu.edu [animalcare.jhu.edu]
- 16. Article - Standard on Tumor Productio... [policies.unc.edu]
- 17. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 19. Utilization of quantitative in vivo pharmacology approaches to assess combination effects of everolimus and irinotecan in mouse xenograft models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The transcriptomic response to irinotecan in colon carcinoma bearing mice preconditioned by fasting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Oral versus intraperitoneal administration of irinotecan in the treatment of human neuroblastoma in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Dissecting Target Toxic Tissue and Tissue Specific Responses of Irinotecan in Rats Using Metabolomics Approach [frontiersin.org]
- 26. Liposomal irinotecan: formulation development and therapeutic assessment in murine xenograft models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. accessdata.fda.gov [accessdata.fda.gov]
- 28. ClinPGx [clinpgx.org]
- 29. researchgate.net [researchgate.net]
- 30. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 31. Topoisomerase-I inhibitor SN-38 can induce DNA damage and chromosomal aberrations independent from DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 11-Desethyl Irinotecan as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Desethyl Irinotecan, also known as Irinotecan Impurity A or 7-Desethyl Irinotecan, is a key metabolite and impurity of Irinotecan, a topoisomerase I inhibitor used in cancer chemotherapy.[1][2][3][4] As a certified reference standard, this compound is crucial for the accurate quantification of this analyte in various matrices, including pharmaceutical formulations and biological samples. These application notes provide detailed protocols for the use of this compound as a reference standard in analytical method development and validation, ensuring reliable and reproducible results in research, quality control, and pharmacokinetic studies.
Product Information
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 103816-16-6[1][2][5][6][7] |
| Molecular Formula | C31H34N4O6[4][6] |
| Molecular Weight | 558.62 g/mol [4][6] |
| Storage | Store at 2-8°C, protected from light.[7] |
| Purity | >98% (Hypothetical value for demonstration, refer to Certificate of Analysis for actual purity) |
| Retest Date | Refer to Certificate of Analysis |
Irinotecan Metabolic Pathway
The metabolic conversion of Irinotecan is a complex process primarily occurring in the liver. Irinotecan is a prodrug that is activated to its pharmacologically active metabolite, SN-38, by carboxylesterases.[8] SN-38 is a potent topoisomerase I inhibitor. Irinotecan and SN-38 are subject to further metabolism and elimination. The following diagram illustrates the key pathways.
Caption: Metabolic pathway of Irinotecan.
Experimental Protocols
Protocol 1: Quantification of this compound in a Drug Substance by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for the determination of this compound in an Irinotecan drug substance using HPLC with UV detection.
1. Materials and Reagents
-
This compound Reference Standard
-
Irinotecan Hydrochloride Drug Substance
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium Acetate
-
Glacial Acetic Acid
-
Deionized Water
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 4.5 (adjusted with Acetic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard and dissolve in a 100 mL volumetric flask with methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with mobile phase A to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Solution: Accurately weigh approximately 25 mg of Irinotecan Hydrochloride drug substance and dissolve in a 25 mL volumetric flask with mobile phase A.
4. Analysis Inject the calibration standards and the sample solution into the HPLC system and record the chromatograms.
5. Data Analysis Construct a calibration curve by plotting the peak area of this compound against its concentration. Determine the concentration of this compound in the sample solution from the calibration curve.
Protocol 2: Quantification of this compound in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a sensitive and selective method for the quantification of this compound in human plasma using LC-MS/MS. A deuterated analog of this compound (this compound-d10) is recommended as an internal standard (IS).[9][10]
1. Materials and Reagents
-
This compound Reference Standard
-
This compound-d10 (Internal Standard)
-
Human Plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid
-
Deionized Water
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or equivalent |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.0 | |
| 3.1 | |
| 4.0 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte |
| This compound | |
| This compound-d10 (IS) |
3. Standard and Sample Preparation
-
Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and this compound-d10 in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50% methanol to create calibration standards. Prepare a working solution of the internal standard (100 ng/mL) in 50% methanol.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
4. Analysis Inject the prepared standards and samples into the LC-MS/MS system.
5. Data Analysis Calculate the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression. Quantify the concentration of this compound in the plasma samples from the calibration curve.
Experimental Workflow
The following diagram outlines the general workflow for the quantification of this compound in a biological matrix.
Caption: Workflow for bioanalytical quantification.
Data Presentation
Table 1: Hypothetical HPLC Calibration Data for this compound
| Concentration (µg/mL) | Peak Area |
| 0.1 | 12,543 |
| 0.5 | 63,876 |
| 1.0 | 128,987 |
| 2.5 | 321,456 |
| 5.0 | 645,879 |
| 10.0 | 1,298,765 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Hypothetical LC-MS/MS Calibration Data for this compound in Plasma
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.5 | 5,432 | 1,543,210 | 0.0035 |
| 1.0 | 10,987 | 1,565,432 | 0.0070 |
| 5.0 | 55,432 | 1,532,109 | 0.0362 |
| 10.0 | 110,987 | 1,554,321 | 0.0714 |
| 50.0 | 556,789 | 1,548,765 | 0.3595 |
| 100.0 | 1,123,456 | 1,551,234 | 0.7242 |
| Correlation Coefficient (r²) | 0.9998 |
Conclusion
The use of a well-characterized this compound reference standard is essential for obtaining accurate and precise analytical data. The protocols and information provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals in their analytical endeavors involving this important metabolite of Irinotecan. It is imperative to always refer to the Certificate of Analysis provided by the supplier for specific information on the purity and handling of the reference standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 103816-16-6 [amp.chemicalbook.com]
- 3. This compound CAS#: 103816-16-6 [m.chemicalbook.com]
- 4. This compound | C31H34N4O6 | CID 13711982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. clearsynth.com [clearsynth.com]
- 6. usbio.net [usbio.net]
- 7. clinivex.com [clinivex.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound-d10 | LGC Standards [lgcstandards.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Application Notes and Protocols for 11-Desethyl Irinotecan in Drug Metabolism and Pharmacokinetic (DMPK) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irinotecan (B1672180) is a potent topoisomerase I inhibitor widely used in the treatment of various cancers, particularly metastatic colorectal cancer. As a prodrug, it undergoes extensive metabolic conversion to its active metabolite, SN-38, and other related compounds. The purity and impurity profile of the active pharmaceutical ingredient (API) are critical for ensuring its safety and efficacy. 11-Desethyl Irinotecan, also known as 7-Desethyl Irinotecan, is recognized as a significant impurity in the synthesis of Irinotecan. It is designated as Impurity A in the European Pharmacopoeia (EP) and as a related compound in the United States Pharmacopeia (USP).
While there is a wealth of information on the drug metabolism and pharmacokinetic (DMPK) properties of Irinotecan and its primary metabolites like SN-38, there is a notable absence of published DMPK studies specifically on this compound. Its structural similarity to Irinotecan suggests a potential for biological activity or toxicity, making its control during drug manufacturing paramount.
These application notes provide a comprehensive overview of the significance of this compound as a critical quality attribute and detail a robust analytical protocol for its quantification. This information is vital for researchers and professionals involved in the development, manufacturing, and quality control of Irinotecan-based therapeutics.
Significance of this compound as an Impurity
The presence of impurities in a drug product can have significant implications for its quality, safety, and efficacy. For a potent cytotoxic agent like Irinotecan, stringent control of impurities is essential. This compound is a process-related impurity that can arise during the synthesis of Irinotecan. Although its specific pharmacological and toxicological profiles have not been extensively studied, its close structural resemblance to the parent drug warrants strict control. Regulatory bodies such as the European Pharmacopoeia have established acceptance criteria for this impurity in the Irinotecan Hydrochloride Trihydrate monograph.
Data Presentation
The following table summarizes the available quantitative data for this compound, focusing on its regulatory limits and analytical performance characteristics from a representative stability-indicating HPLC method.
| Parameter | Value | Reference |
| Regulatory Limit | ||
| Irinotecan EP Impurity A | ≤ 0.15% | European Pharmacopoeia |
| Analytical Method Performance (Representative HPLC-UV) | ||
| Limit of Detection (LOD) | ~0.01 µg/mL | [1] |
| Limit of Quantification (LOQ) | ~0.04 µg/mL | [1] |
Experimental Protocols
Protocol 1: Quantification of this compound (Irinotecan Impurity A) in Irinotecan Hydrochloride Bulk Drug Substance by a Stability-Indicating RP-HPLC Method
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of this compound from Irinotecan and other related impurities.
1. Materials and Reagents
-
Irinotecan Hydrochloride Reference Standard
-
This compound (Irinotecan EP Impurity A) Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄, Analytical Grade)
-
Orthophosphoric acid (H₃PO₄, Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
2. Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.02 M KH₂PO₄ buffer, pH adjusted to 3.4 with orthophosphoric acid
-
Mobile Phase B: Acetonitrile:Methanol (62:38 v/v)
-
Gradient:
-
0-2 min: 80% A, 20% B
-
2-15 min: Linear gradient to 40% A, 60% B
-
15-20 min: 40% A, 60% B
-
20-22 min: Linear gradient to 80% A, 20% B
-
22-30 min: 80% A, 20% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
3. Preparation of Solutions
-
Diluent: Mobile Phase A:Acetonitrile (50:50 v/v)
-
Standard Stock Solution (Irinotecan): Accurately weigh and dissolve the Irinotecan Hydrochloride Reference Standard in the diluent to obtain a solution with a known concentration of approximately 1.0 mg/mL.
-
Impurity Stock Solution (this compound): Accurately weigh and dissolve the this compound Reference Standard in the diluent to obtain a solution with a known concentration of approximately 0.1 mg/mL.
-
System Suitability Solution: Prepare a solution in the diluent containing 1.0 mg/mL of Irinotecan Hydrochloride and 1.5 µg/mL of this compound.
-
Sample Solution: Accurately weigh and dissolve the Irinotecan Hydrochloride bulk drug substance in the diluent to obtain a final concentration of approximately 1.0 mg/mL. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
4. System Suitability
-
Inject the System Suitability Solution.
-
The resolution between the Irinotecan peak and the this compound peak should be not less than 2.0.
-
The tailing factor for the Irinotecan peak should be not more than 2.0.
-
The relative standard deviation (RSD) for replicate injections of the Irinotecan peak area should be not more than 2.0%.
5. Analysis
-
Inject the diluent as a blank.
-
Inject the Sample Solution in duplicate.
-
Calculate the percentage of this compound in the sample using the following formula:
% Impurity = (Area_Impurity / Area_Total) * 100
Where:
-
Area_Impurity is the peak area of this compound in the sample chromatogram.
-
Area_Total is the sum of the areas of all peaks in the sample chromatogram.
-
Visualizations
Caption: Relationship between Irinotecan and this compound.
Caption: Workflow for this compound Impurity Analysis.
Conclusion
The control of this compound is a critical aspect of ensuring the quality and safety of Irinotecan drug products. The provided HPLC method offers a robust and reliable approach for its quantification. While direct DMPK studies on this compound are currently lacking, its status as a specified impurity underscores the importance of its monitoring in pharmaceutical development and manufacturing. Further research into the potential pharmacological and toxicological effects of this impurity would be beneficial for a more comprehensive risk assessment.
References
Application Notes and Protocols for Sample Preparation in 11-Desethyl Irinotecan Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irinotecan (B1672180) (CPT-11) is a topoisomerase I inhibitor widely used in cancer chemotherapy. Its clinical efficacy and toxicity are influenced by its metabolic conversion to various active and inactive metabolites. 11-Desethyl Irinotecan is recognized as an impurity and potential metabolite of Irinotecan. Accurate and reliable quantification of Irinotecan and its metabolites, including this compound, in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and advancing drug development.
This document provides detailed application notes and protocols for the sample preparation of biological fluids, primarily plasma, for the analysis of Irinotecan and its metabolites. While specific data for this compound is limited in the public domain, the methodologies presented here for Irinotecan and its other major metabolites, such as SN-38, are based on established bioanalytical techniques and are expected to be highly applicable for the extraction of this compound. Method validation for this compound using these protocols is strongly recommended. The most common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are detailed below, followed by a summary of their performance characteristics.
Quantitative Data Summary
The following tables provide a summary of quantitative data from various studies employing different sample preparation techniques for the analysis of Irinotecan and its metabolites. This data can serve as a benchmark when developing and validating a method for this compound.
Table 1: Performance Data for Protein Precipitation (PPT) Methods
| Analyte | Sample Matrix | Precipitation Solvent | Recovery (%) | LLOQ (ng/mL) | Linearity Range (ng/mL) |
| Irinotecan | Human Plasma | Acetonitrile | 85 | 10 | 10 - 10000[1][2] |
| SN-38 | Human Plasma | Acetonitrile | Not Specified | 0.5 | 0.5 - 200[1] |
| Irinotecan | Human Plasma | Methanol (B129727) | 87 | 30 | 30 - 2000[3] |
| SN-38 | Human Plasma | Methanol | 90 | 1 | 1 - 30[3] |
| Irinotecan | Human Serum | Acetonitrile | 69 | 10 | 10 - 10000[4] |
Table 2: Performance Data for Liquid-Liquid Extraction (LLE) Methods
| Analyte | Sample Matrix | Extraction Solvent | Recovery (%) | LLOQ (ng/mL) | Linearity Range (ng/mL) |
| SN-38 | Human Serum | Not Specified | 47 | 0.5 | 0.5 - 100[4] |
Table 3: Performance Data for Solid-Phase Extraction (SPE) Methods
| Analyte | Sample Matrix | Sorbent Type | Recovery (%) | LLOQ (ng/mL) | Linearity Range (ng/mL) |
| Irinotecan | Human Plasma | C18 | Not Specified | 5 | 5 - 1000[5] |
| SN-38 | Human Plasma | C18 | Not Specified | 0.5 | 0.5 - 100[5] |
| SN-38G | Human Plasma | C18 | Not Specified | 0.5 | 0.5 - 100[5] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a straightforward and widely used method for sample cleanup. It is particularly effective for removing a large proportion of protein from the sample matrix prior to LC-MS/MS analysis.
Materials:
-
Biological sample (e.g., plasma, serum)
-
Precipitating solvent (e.g., Acetonitrile, Methanol), chilled
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the biological sample into a clean microcentrifuge tube.
-
Add 300 µL of cold precipitating solvent (e.g., acetonitrile). The ratio of solvent to sample may need optimization but is typically 3:1 (v/v).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate protein precipitation.
-
Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully aspirate the supernatant and transfer it to a clean tube or vial for analysis.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases. It is often used to achieve a cleaner sample extract compared to PPT.
Materials:
-
Biological sample (e.g., plasma, serum)
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
Aqueous buffer (for pH adjustment)
-
Microcentrifuge tubes or glass vials
-
Vortex mixer or shaker
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Pipette 100 µL of the biological sample into a clean tube.
-
Add an appropriate volume of aqueous buffer to adjust the pH, if necessary, to ensure the analyte is in a non-ionized state.
-
Add a specified volume of a water-immiscible organic extraction solvent (e.g., 1 mL of ethyl acetate).
-
Vortex or shake the mixture vigorously for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge the sample to achieve complete phase separation.
-
Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation method that can provide the cleanest extracts, minimizing matrix effects. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte with a strong solvent.
Materials:
-
Biological sample (e.g., plasma, serum)
-
SPE cartridges (e.g., C18)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., Water, weak organic solvent mixture)
-
Elution solvent (e.g., Acetonitrile, Methanol)
-
SPE manifold
-
Evaporation system
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass 1 mL of water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent run dry.
-
Loading: Load the pre-treated biological sample (e.g., 100 µL of plasma, potentially diluted) onto the cartridge.
-
Washing: Pass 1 mL of a wash solvent (e.g., water or a low percentage of organic solvent in water) through the cartridge to remove hydrophilic impurities.
-
Elution: Elute the analyte of interest by passing 1 mL of an appropriate elution solvent (e.g., acetonitrile) through the cartridge.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Concluding Remarks
The choice of sample preparation method for the analysis of this compound will depend on several factors, including the required sensitivity, the complexity of the sample matrix, available equipment, and throughput needs. Protein precipitation offers a rapid and simple approach, while solid-phase extraction provides the highest degree of sample cleanup, which is often necessary for achieving the lowest limits of quantification and minimizing matrix effects in LC-MS/MS analysis. Liquid-liquid extraction provides a balance between cleanliness and complexity. It is imperative that any chosen method be thoroughly validated for this compound to ensure accuracy, precision, and reliability of the analytical results.
References
- 1. Quantitation of Irinotecan and its two major metabolites using a liquid chromatography-electrospray ionization tandem mass spectrometric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study | PLOS One [journals.plos.org]
- 3. High-performance liquid chromatographic determination of irinotecan (CPT-11) and its active metabolite (SN-38) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive determination of irinotecan (CPT-11) and its active metabolite SN-38 in human serum using liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
Application of 11-Desethyl Irinotecan in Oncology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Desethyl Irinotecan is a metabolite of the widely used chemotherapeutic agent Irinotecan (CPT-11).[1] Irinotecan itself is a prodrug that undergoes metabolic activation to its highly potent derivative, SN-38, which is a powerful topoisomerase I inhibitor.[2] The complex metabolic cascade of Irinotecan involves several enzymatic conversions, leading to a variety of metabolites, including this compound.[3][4] As a camptothecin (B557342) analog, this compound holds promise for investigation in oncology research due to its structural similarity to the active compounds.[1] Understanding the biological activity and potential therapeutic applications of individual metabolites like this compound is crucial for a comprehensive understanding of Irinotecan's overall efficacy and toxicity profile.
This document provides detailed application notes and protocols for the investigation of this compound in an oncology research setting. It is intended to guide researchers in designing and executing experiments to evaluate its cytotoxic potential, mechanism of action, and impact on cancer cell signaling pathways.
Data Presentation
While specific quantitative data for this compound is not widely available in the public domain, the following tables provide a comparative overview of the cytotoxic activity of its parent compound, Irinotecan, and its major active metabolite, SN-38, against various cancer cell lines. This data serves as a critical reference point for contextualizing the potential potency of this compound.
Table 1: In Vitro Cytotoxicity of Irinotecan
| Cell Line | Cancer Type | IC50 (µM) |
| LoVo | Colorectal Cancer | 15.8[5] |
| HT-29 | Colorectal Cancer | 5.17[5] |
| HT29 | Colorectal Cancer | 200 (µg/mL)[6] |
| NMG64/84 | Colon Cancer | 160 (µg/mL)[6] |
| COLO-357 | Pancreatic Cancer | 100 (µg/mL)[6] |
| MIA PaCa-2 | Pancreatic Cancer | 400 (µg/mL)[6] |
| PANC-1 | Pancreatic Cancer | 150 (µg/mL)[6] |
Table 2: In Vitro Cytotoxicity of SN-38
| Cell Line | Cancer Type | IC50 (nM) |
| LoVo | Colorectal Cancer | 8.25[5] |
| HT-29 | Colorectal Cancer | 4.50[5] |
Experimental Protocols
The following protocols provide a framework for investigating the oncological applications of this compound. These are generalized methodologies and may require optimization based on the specific cell lines and experimental conditions used.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., HT-29, LoVo)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should span a broad range to determine the IC50 value. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay assesses the ability of this compound to inhibit the catalytic activity of topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
This compound (stock solution in DMSO)
-
Agarose (B213101) gel (1%)
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound. Include a no-drug control and a control without the enzyme.
-
Enzyme Addition: Add 1-2 units of human Topoisomerase I to each reaction tube.[8]
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye (containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis until the supercoiled and relaxed DNA bands are adequately separated.[8]
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.[8]
-
Analysis: The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band in the presence of this compound.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on the cell cycle progression of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.[7]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.[7]
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software. Irinotecan and its analogs typically induce S and G2/M phase arrest.[9]
Visualization of Key Pathways and Workflows
To facilitate a clearer understanding of the experimental logic and the underlying biological processes, the following diagrams have been generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. Irinotecan (CPT-11) metabolism and disposition in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Irinotecan induces cell cycle arrest, but not apoptosis or necrosis, in Caco-2 and CW2 colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 11-Desethyl Irinotecan Analysis
Welcome to the technical support center for the chromatographic analysis of 11-Desethyl Irinotecan (B1672180). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during HPLC analysis, with a specific focus on peak tailing.
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format to provide clear and actionable solutions.
Q1: What are the most common causes of peak tailing for 11-Desethyl Irinotecan in reversed-phase HPLC?
Peak tailing for this compound, an analogue of camptothecin, is a common issue that can compromise resolution and quantification accuracy.[1][2] The most frequent causes stem from secondary chemical interactions between the analyte and the stationary phase, as well as issues with the mobile phase, column, or HPLC system.[1][3]
Key causes include:
-
Secondary Silanol (B1196071) Interactions: this compound is a basic compound.[4] Residual, un-capped silanol groups on the surface of silica-based C18 columns can become ionized (negatively charged) and interact strongly with the positively charged analyte, slowing its elution and causing a tailed peak.[3][5]
-
Mobile Phase pH Issues: If the mobile phase pH is too close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak asymmetry.[3]
-
Column Contamination or Degradation: Accumulation of sample matrix components on the guard or analytical column can create active sites that cause tailing.[5][6] Physical degradation, such as the formation of a void at the column inlet, can also distort peak shape.[1][7]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak broadening and tailing.[1][6]
-
Extra-Column Volume: Excessive volume from long tubing, large detector cells, or poorly made connections can cause band broadening and peak tailing, especially for early-eluting peaks.[1]
Q2: How can I use the mobile phase to fix peak tailing for this compound?
Optimizing the mobile phase is one of the most effective strategies to mitigate peak tailing for basic compounds like this compound.
-
Adjusting pH: The most critical parameter is pH. Lowering the mobile phase pH to between 2 and 3 is highly effective.[1] At this acidic pH, residual silanol groups are protonated (neutral), minimizing their interaction with the basic analyte.[1]
-
Buffer Strength: An inadequate buffer concentration may not be sufficient to maintain a consistent pH across the column as the sample passes through. Increasing the buffer concentration, typically to a range of 10-50 mM, can improve peak shape and retention time stability.[1][8]
-
Choice of Buffer and Additives: Use a buffer appropriate for the desired pH. For acidic conditions, phosphate (B84403) or formate (B1220265) buffers are common.[9][10] Sometimes, adding a basic additive like triethylamine (B128534) (TEA) can act as a competing base, binding to active silanol sites and masking them from the analyte, though this is less necessary with modern, high-purity silica (B1680970) columns.[8]
Q3: My peak tailing persists even after mobile phase optimization. Could the column be the problem?
Yes, if mobile phase adjustments do not resolve the issue, the column is the next logical component to investigate.
-
Use an End-Capped Column: Ensure you are using a high-quality, end-capped column. End-capping chemically treats the silica to cover most of the residual silanol groups, making the surface more inert and reducing secondary interactions.[1][5]
-
Check for Contamination: If the column has been used for many injections, especially with complex samples like plasma, it may be contaminated.[6] Try flushing the column with a series of strong solvents (e.g., reverse the column and flush with water, then isopropanol, then hexane, and then re-equilibrate with your mobile phase, always checking the column's manual for solvent compatibility). Replacing the guard column is a quick way to diagnose if it is the source of contamination.[5]
-
Assess Column Age and Health: Columns have a finite lifetime. An old or degraded column may have lost its bonded phase or developed a void at the inlet.[1][7] If flushing doesn't work and the column is old, it likely needs to be replaced.[1]
Q4: Can my sample preparation or injection parameters cause peak tailing?
Absolutely. The way the sample is prepared and introduced to the system can significantly impact peak shape.
-
Injection Solvent: The sample should ideally be dissolved in the initial mobile phase or a solvent that is weaker than the mobile phase.[1] Injecting a sample dissolved in a very strong solvent (like 100% acetonitrile (B52724) in a mobile phase starting at 10% acetonitrile) can cause peak distortion.[1]
-
Sample Concentration and Volume: To check for mass overload, try diluting your sample 10-fold or reducing the injection volume.[1][6] If the peak shape improves, the original sample was too concentrated.[6]
-
Sample Matrix Effects: If analyzing this compound in a complex matrix like plasma, interfering substances can co-elute or stick to the column, causing tailing.[6][7] Ensure your sample cleanup procedure (e.g., protein precipitation or solid-phase extraction) is effective.[11][12]
Quantitative Data Summary
The following table summarizes typical starting conditions for the HPLC analysis of Irinotecan and its metabolites, which can be adapted for this compound.
| Parameter | Typical Conditions | Reference(s) |
| Column | C18 (Reversed-Phase), e.g., Xterra RP18, Gemini C18 | [11][13] |
| Particle Size | 3 µm - 5 µm | [10][13] |
| Column Dimensions | 100-250 mm length, 2.0-4.6 mm internal diameter | [9][10][13] |
| Mobile Phase A | Acidified Water (e.g., 0.1% Acetic Acid, 0.1% Formic Acid, or Phosphate Buffer) | [9][10][13] |
| Mobile Phase B | Acetonitrile or Methanol | [9][11] |
| pH | 2.9 - 4.0 | [10][12] |
| Flow Rate | 0.8 - 1.0 mL/min | [9][10] |
| Detection | Fluorescence (Ex: ~370 nm, Em: ~470-540 nm) or UV/PDA (~254 nm) | [9][11][12] |
| Column Temp | 25 - 40 °C | [9][10] |
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a general methodology for analyzing this compound using reversed-phase HPLC with fluorescence detection.
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm) with a compatible guard column
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO or Methanol.
-
Working Standards: Prepare a series of calibration standards by diluting the stock solution with the Sample Diluent to achieve the desired concentration range.
3. Chromatographic Conditions
-
HPLC System: A system equipped with a binary pump, autosampler, column oven, and fluorescence detector.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Fluorescence Detector Settings: Excitation at 370 nm, Emission at 534 nm.[11]
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: Linear ramp from 20% to 80% B
-
15-17 min: Hold at 80% B
-
17.1-22 min: Return to 20% B and equilibrate.
-
4. Sample Analysis Procedure
-
Equilibrate the column with the initial mobile phase composition (20% B) for at least 20 minutes or until a stable baseline is achieved.
-
Inject a blank (Sample Diluent) to ensure the system is clean.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the unknown samples.
-
Periodically inject a quality control (QC) standard to monitor system performance.
5. Data Analysis
-
Integrate the peak corresponding to this compound.
-
Calculate the peak asymmetry or tailing factor (Tf). A value close to 1.0 is ideal, while values greater than 2.0 are generally unacceptable.[1]
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples using the calibration curve.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting HPLC peak tailing.
References
- 1. uhplcs.com [uhplcs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chromtech.com [chromtech.com]
- 4. This compound | C31H34N4O6 | CID 13711982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. hplc.eu [hplc.eu]
- 9. Liquid Chromatographic Method for Irinotecan Estimation: Screening of P-gp Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Sensitive HPLC-fluorescence method for irinotecan and four major metabolites in human plasma and saliva: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Versatile online SPE-HPLC method for the analysis of Irinotecan and its clinically relevant metabolites in biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study | PLOS One [journals.plos.org]
Technical Support Center: 11-Desethyl Irinotecan Quantification
Welcome to the technical support center for the bioanalysis of 11-Desethyl Irinotecan and related compounds. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their quantification experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS quantification of this compound and structurally similar molecules like Irinotecan (CPT-11) and its primary metabolites.
Problem: Ghost Peaks or Artificially High Analyte Concentration
Q: I am observing a peak for my analyte of interest (e.g., SN-38) even in blank samples spiked only with an internal standard, or I see a secondary, unexpected peak. What is the cause?
A: This is a common and complex issue when analyzing Irinotecan and its metabolites, likely stemming from two potential sources: in-source fragmentation and impurities in the internal standard.
-
In-Source Fragmentation: The structure of active metabolites like SN-38 is contained within the parent drug (Irinotecan) and other metabolites. During electrospray ionization (ESI), these parent molecules can fragment into SN-38 within the mass spectrometer's source, creating a false signal at the SN-38 transition.[1][2] This can lead to an overestimation of the analyte concentration.
-
Internal Standard Impurity: The heavy isotope-labeled internal standard (IS), such as CPT-11-d10, may contain low levels of the unlabeled analyte as an impurity.[1][2][3] This impurity will be detected in all samples, including blanks, leading to a persistent background signal.
Solutions:
-
Chromatographic Separation: The most effective solution is to achieve good chromatographic separation between the analyte and the compounds causing the interference.[1][2] If the interfering compound (e.g., CPT-11) elutes at a different retention time than the true analyte (e.g., SN-38), the in-source fragmentation will not affect the quantification of the analyte's peak.
-
Analyze Internal Standards: Separately analyze your internal standard solutions to check for the presence and quantity of unlabeled analyte impurities.[1][3]
-
Optimize MS Source Conditions: Reduce the energy in the ion source (e.g., lower declustering potential or cone voltage) to minimize in-source fragmentation. This must be balanced with maintaining adequate sensitivity for the analyte of interest.
Problem: Low or Inconsistent Analyte Recovery
Q: My analyte recovery is poor and varies significantly between samples. How can I improve this?
A: Low and inconsistent recovery is often tied to the sample preparation method and the stability of the analytes.
-
Suboptimal Extraction: Protein precipitation (PPT) is a fast and common method, but it can result in less clean extracts and may not be sufficient for high recovery of all analytes.[4] Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) often provide cleaner samples and higher, more consistent recovery.[4][5]
-
Analyte Instability: Irinotecan and its active metabolite SN-38 contain a lactone ring that is susceptible to hydrolysis, especially at a non-acidic pH.[6] This conversion to the inactive carboxylate form can lead to lower measured concentrations of the active form.
Solutions:
-
Optimize Sample Preparation: If using PPT, ensure the solvent (e.g., methanol (B129727) or acetonitrile) and volume are optimized.[7][8] For more complex matrices or lower concentrations, developing an SPE method can significantly improve recovery and reduce matrix effects.[5][6]
-
Control Sample pH and Temperature: Maintain samples at a pH below 6.0 to stabilize the lactone ring.[6] This can be achieved by using appropriate collection tubes or by acidifying plasma samples immediately after separation. Always process and store samples at low temperatures (e.g., -80°C) to minimize degradation.[6]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., CPT-11-d10) is the best choice to compensate for variability during extraction, as it behaves almost identically to the analyte.[1][4]
Problem: Signal Suppression or Enhancement (Matrix Effects)
Q: My assay shows poor accuracy and precision, and I suspect matrix effects. How can I confirm and mitigate this?
A: Matrix effects occur when co-eluting components from the biological sample (e.g., phospholipids, salts) interfere with the ionization of the analyte in the MS source, leading to inaccurate quantification.[4][9]
Solutions:
-
Assess Matrix Factor: The presence of matrix effects can be confirmed by performing a post-extraction addition experiment. The matrix factor (MF) is calculated by comparing the analyte's peak response in an extracted blank matrix to its response in a neat solvent. An MF below 1 indicates ion suppression, while an MF above 1 suggests ion enhancement.[4]
-
Improve Sample Cleanup: Switch from protein precipitation to a more rigorous technique like SPE to remove interfering components.[4][6]
-
Optimize Chromatography: Adjust the chromatographic gradient to separate the analyte from the matrix components that are causing the interference.
-
Use an Appropriate Internal Standard: A co-eluting SIL-IS is the preferred way to compensate for matrix effects, as it is affected in the same way as the analyte.[4] If a SIL-IS is unavailable, a structural analog can be used, but it may not compensate as effectively.[4][8]
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation method for quantifying Irinotecan and its metabolites? A1: The most common method cited is protein precipitation (PPT) with methanol or acetonitrile (B52724) due to its simplicity.[7][8] For this method, an organic solvent is added to the plasma sample to precipitate proteins, which are then removed by centrifugation. However, for higher sensitivity and to minimize matrix effects, solid-phase extraction (SPE) is recommended as it provides a cleaner extract.[5][6]
Q2: How stable are this compound and related compounds in plasma? A2: Analytes in the camptothecin (B557342) family are sensitive to pH, temperature, and light.[6] The critical lactone ring is more stable at an acidic pH (<6.0).[6] Studies on Irinotecan and SN-38 show they are stable in plasma for several hours at room temperature and through multiple freeze-thaw cycles if handled correctly.[5] However, it is crucial to minimize sample handling time on the bench and to store all samples at -80°C for long-term stability.[1][8]
Q3: What type of internal standard should be used? A3: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended.[1][3] Examples include Irinotecan-d10 and SN-38-d3.[1][10] A SIL-IS co-elutes with the analyte and experiences similar extraction variability and matrix effects, providing the most accurate correction and improving assay precision.[4] If a SIL-IS is not available, a structural analog like camptothecin can be used.[5][8]
Quantitative Data & Protocols
Example LC-MS/MS Parameters
The following table summarizes typical mass transitions and linearity ranges for Irinotecan and its major metabolites. Parameters for this compound would need to be empirically determined.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Typical Linearity Range (ng/mL) | Reference |
| Irinotecan (CPT-11) | 587.4 | 124.1 / 393.3 | 5 - 10,000 | [8][10][11] |
| SN-38 | 393.3 | 349.0 | 0.5 - 1,000 | [5][8][11] |
| SN-38G | 569.3 | 393.3 | 1 - 1,000 | [7][8] |
| APC | 619.2 | 587.4 | 1 - 5,000 | [8] |
| Irinotecan-d10 (IS) | 597.3 | --- | N/A | [5][10] |
| SN-38-d3 (IS) | 396.0 | --- | N/A | [1][10] |
Key Experimental Protocol: Plasma Sample Analysis
This section provides a representative protocol adapted from validated methods for the analysis of Irinotecan and its metabolites in human plasma.[6][8]
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of a plasma sample, add the internal standard solution.[6]
-
Add 300 µL of methanol containing 0.1% acetic acid to precipitate proteins.[6]
-
Vortex the mixture thoroughly for 1 minute.[6]
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[6]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[6]
-
-
Chromatographic Conditions:
-
System: UPLC or HPLC system.
-
Column: A reverse-phase C18 column (e.g., Gemini C18, 3 µm, 100 x 2.0 mm).[8]
-
Mobile Phase A: 0.1% acetic acid or formic acid in water.[5][8]
-
Mobile Phase B: 0.1% acetic acid or formic acid in acetonitrile.[5][8]
-
Elution: A gradient elution is typically used to ensure separation of all metabolites.[8]
-
Flow Rate: Approximately 0.3 - 0.5 mL/min.
-
-
Mass Spectrometer Settings:
Metabolic Pathway Overview
Understanding the metabolic pathway of the parent drug is crucial for identifying potential interferences during quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of LC–MS/MS Method for Simultaneous Determination of Irinotecan and Its Main Metabolites in Rat Plasma, and Its Application in Pharmacokinetic Studies [agris.fao.org]
- 8. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study | PLOS One [journals.plos.org]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Determination of Liposomal Irinotecan and SN-38 Concentrations in Plasma Samples from Children with Solid Tumors: Use of a Cryoprotectant Solution to Enhance Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for Irinotecan Impurity Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of LC-MS/MS parameters for the analysis of irinotecan (B1672180) and its impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the LC-MS/MS analysis of irinotecan impurities.
Q1: I am observing a secondary peak for the active metabolite SN-38 that co-elutes with irinotecan and other metabolites. What could be the cause and how can I resolve it?
A1: This is a common issue and is often attributed to in-source fragmentation of irinotecan (CPT-11) and its glucuronide metabolite (SN-38G) into SN-38 within the mass spectrometer's ion source.[1][2][3][4]
Troubleshooting Steps:
-
Optimize MS Source Conditions: Carefully tune the ion source parameters to minimize fragmentation. Key parameters to adjust include:
-
Ion Spray Voltage: Lower the voltage to reduce the energy in the source. A typical starting point is 5500 V, but optimization is crucial.[1]
-
Source Temperature: High temperatures can promote in-source fragmentation. A source temperature of around 750°C has been used, but it's important to evaluate lower temperatures.[1]
-
Declustering Potential (DP): This parameter has a significant impact on fragmentation. Systematically lower the DP to find the optimal value that maintains good ionization of the parent ion while minimizing fragmentation.
-
-
Chromatographic Separation: While in-source fragmentation is an MS-related issue, ensuring good chromatographic separation is still vital. A well-resolved peak for the authentic SN-38 will help in distinguishing it from the artifact peak.
-
Use of Isotope-Labeled Internal Standards: Employing stable isotope-labeled internal standards for both irinotecan (e.g., CPT-11 D10) and SN-38 (e.g., SN-38 D3) can help to some extent in accounting for in-source fragmentation, although it's important to be aware that the internal standards themselves can also undergo fragmentation.[1][2]
Q2: I am having difficulty separating critical pairs of impurities, specifically Impurity-C and Impurity-A, as well as Impurity-A and Impurity-G. What chromatographic adjustments can I make?
A2: Achieving adequate resolution between these closely eluting impurities requires careful optimization of the chromatographic method.
Troubleshooting Steps:
-
Mobile Phase pH: The pH of the aqueous mobile phase (Solvent A) is a critical parameter. Adjusting the pH can alter the ionization state of the analytes and improve separation. A pH of 3.4 for a 0.02M KH2PO4 buffer has been shown to provide satisfactory resolution for these impurity pairs.[5]
-
Column Chemistry: The choice of stationary phase is crucial. While C18 columns are commonly used, a C8 column (e.g., Waters Acquity BEH C8, 100 × 2.1 mm, 1.7 µm) has been successfully employed to resolve these specific impurities.[5][6]
-
Gradient Optimization: Fine-tuning the gradient elution profile is essential. A shallow gradient can help to improve the separation of closely eluting peaks. Experiment with the gradient slope and duration to maximize resolution. A successful gradient program involved a mixture of a phosphate (B84403) buffer and an acetonitrile (B52724)/methanol (B129727) mixture.[5][6]
Q3: My assay is showing poor sensitivity for irinotecan and its impurities. What are the potential causes and how can I improve sensitivity?
A3: Poor sensitivity can stem from several factors, including sample preparation, chromatographic conditions, and mass spectrometer settings.
Troubleshooting Steps:
-
Sample Preparation:
-
Extraction Method: Evaluate the efficiency of your sample extraction method. Protein precipitation is a common and simple method.[1][2][7] However, for complex matrices or very low concentrations, solid-phase extraction (SPE) may provide a cleaner extract and better sensitivity.[8][9]
-
Matrix Effects: Ion suppression or enhancement from matrix components can significantly impact sensitivity. To assess this, perform a post-column infusion experiment. If significant matrix effects are observed, improve the sample cleanup or adjust the chromatography to separate the analytes from the interfering matrix components.[8][10]
-
-
Mass Spectrometry Parameters:
-
MRM Transition Optimization: Ensure that you are using the most intense and specific multiple reaction monitoring (MRM) transitions for each analyte. This involves optimizing the precursor ion, product ion, collision energy (CE), and cell exit potential (CXP) for each compound.
-
Ion Source Parameters: As mentioned in Q1, optimize the ion spray voltage, source temperature, and gas settings (nebulizer gas, curtain gas, and collision gas) to maximize the ion signal for your analytes.[1][8]
-
-
Chromatography:
-
Peak Shape: Poor peak shape (e.g., broad or tailing peaks) will result in lower peak height and thus lower sensitivity. Ensure your mobile phase is compatible with the column and that the pH is appropriate for the analytes.
-
Flow Rate: Lower flow rates can sometimes lead to better ionization efficiency in the ESI source.
-
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities associated with irinotecan?
A1: Irinotecan impurities can be broadly categorized into:
-
Process-related impurities: These arise during the synthesis of irinotecan and can include starting materials, intermediates, and byproducts.[]
-
Degradation products: These form when irinotecan is exposed to stress conditions such as light, oxidation, or hydrolysis.[6][] Some known impurities include Irinotecan EP Impurity A, B, C, E (SN-38), and G.[5][]
Q2: What is a suitable internal standard for the analysis of irinotecan and its impurities?
A2: The ideal internal standard is a stable isotope-labeled version of the analyte. For irinotecan, Irinotecan-d10 is commonly used.[2][8][12] For its active metabolite SN-38, SN-38 D3 is a suitable choice.[1][2] If a specific labeled impurity is not available, a structurally similar compound that is not present in the sample can be considered, but this is less ideal.
Q3: What are the typical mass transitions (MRM) for irinotecan and its key metabolites/impurities?
A3: The exact mass transitions should be optimized for your specific instrument. However, commonly used transitions in positive ion mode are provided in the table below.
Quantitative Data Summary
Table 1: Representative LC-MS/MS Parameters for Irinotecan and Key Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Irinotecan (CPT-11) | 587.3 | 167.1 |
| SN-38 (Impurity E) | 393.2 | 349.2 |
| SN-38 Glucuronide (SN-38G) | 569.2 | 393.1 |
| Irinotecan Impurity A | 559.3 | 167.1 |
| Irinotecan Impurity B | 488.2 | 349.1 |
| Irinotecan Impurity C | 645.3 | 587.3 |
| Irinotecan Impurity G | 603.3 | 587.3 |
| Irinotecan-d10 (IS) | 597.3 | 167.1 |
Note: These values are illustrative and should be experimentally optimized on your specific mass spectrometer.
Detailed Experimental Protocol
This section provides a detailed methodology for the LC-MS/MS analysis of irinotecan and its impurities, based on established methods.[5][6][8]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (containing Irinotecan-d10).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. LC-MS/MS System and Conditions
-
LC System: A UPLC system such as a Waters Acquity UPLC or equivalent.
-
Mobile Phase:
-
Gradient Elution:
Time (min) % Solvent B 0.0 30 3.5 42 5.0 46 6.0 49.8 6.4 54 6.5 30 | 8.0 | 30 |
-
Column Temperature: 30°C.[5]
-
Injection Volume: 2 µL.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of irinotecan.
Caption: A logical workflow for troubleshooting common LC-MS/MS issues.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. [PDF] Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations. | Semantic Scholar [semanticscholar.org]
- 4. scite.ai [scite.ai]
- 5. academic.oup.com [academic.oup.com]
- 6. UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A validated UPLC-MS/MS method to determine free and total irinotecan and its two metabolites in human plasma after intravenous administration of irinotecan hydrochloride liposome injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 12. veeprho.com [veeprho.com]
Technical Support Center: In Vitro Assays with 11-Desethyl Irinotecan and Related Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Desethyl Irinotecan (B1672180) and the broader family of irinotecan-related compounds in in vitro assays. Due to the limited direct data on 11-Desethyl Irinotecan, this guidance is based on the well-established stability profile of its parent compound, Irinotecan, and its active metabolite, SN-38, as they share the same core camptothecin (B557342) structure responsible for the primary stability concerns.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is recognized as an impurity and a metabolite of Irinotecan, a chemotherapy drug.[1][2] Like all camptothecin analogs, its chemical structure contains a lactone ring that is crucial for its biological activity. This lactone ring is susceptible to hydrolysis, which can lead to an inactive form of the compound and impact the accuracy and reproducibility of in vitro assay results.
Q2: What are the primary factors that affect the stability of this compound in in vitro assays?
A2: The primary factors affecting the stability of camptothecins, and therefore likely this compound, are pH, temperature, and exposure to light.[3][4][]
-
pH: The lactone ring is prone to hydrolysis under neutral to basic conditions, converting to the inactive carboxylate form. Acidic conditions (pH < 6.0) favor the stability of the active lactone form.[6][7]
-
Temperature: Higher temperatures can accelerate the rate of hydrolysis and other degradation reactions.
-
Light: Camptothecins are known to be photosensitive and can degrade upon exposure to light, particularly UV light.[4][]
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, it is crucial to control the experimental conditions:
-
pH Control: Use acidic buffers (pH < 6.0) for stock solutions and dilutions whenever possible. If the experimental system requires neutral pH, minimize the time the compound is in the neutral buffer.
-
Temperature Control: Prepare solutions on ice and store them at recommended temperatures (typically -20°C or -80°C for long-term storage). During experiments, keep the compound on ice as much as possible.
-
Light Protection: Protect all solutions containing the compound from light by using amber vials or wrapping containers in aluminum foil. Conduct experimental manipulations in a darkened room or under low-light conditions when feasible.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in cell-based assays. | Degradation of the compound due to hydrolysis of the lactone ring at physiological pH (around 7.4) of the cell culture medium. | - Prepare fresh dilutions of the compound in acidic buffer immediately before adding to the culture medium.- Minimize the incubation time as much as the experimental design allows.- Consider using a more acidic medium for short-term incubations if the cell line can tolerate it. |
| Loss of compound concentration in stock solutions over time. | Instability due to improper storage conditions (pH, temperature, light exposure). | - Prepare stock solutions in an acidic solvent (e.g., DMSO with a small amount of acid) and store at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.- Always store stock solutions protected from light. |
| Appearance of unknown peaks in HPLC or LC-MS analysis. | Degradation of the compound into various byproducts. Irinotecan has been shown to degrade under oxidative, basic, and photolytic conditions.[3][4][] | - Review the sample preparation and handling procedures to identify potential sources of degradation.- Ensure all solvents are of high purity and degassed if necessary.- Use a stability-indicating analytical method to resolve the parent compound from its degradation products. |
| Variability between experimental replicates. | Inconsistent handling of the compound across different replicates, leading to varying degrees of degradation. | - Standardize the protocol for handling the compound, ensuring consistent timing, temperature, and light exposure for all samples.- Prepare a master mix of the final dilution to be added to the replicates to ensure uniformity. |
Data on Irinotecan Stability (as a proxy for this compound)
The following tables summarize the stability of Irinotecan under various conditions, which can serve as a guide for handling this compound.
Table 1: pH-Dependent Stability of Irinotecan
| pH | Condition | Stability of Lactone Form | Reference |
| 4.0 | Phosphate Buffer | Relatively stable | |
| 6.0 | Phosphate Buffer | Increased hydrolysis compared to pH 4.0 | |
| 7.4 | Phosphate Buffer | Significant and rapid hydrolysis |
Table 2: Temperature and Light Effects on Irinotecan Stability in Solution
| Storage Condition | Vehicle | Stability Duration | Reference |
| Refrigerated (2-8°C), light-protected | 0.9% NaCl or 5% Dextrose | >90% stable for 4 weeks | [8] |
| Room Temperature, light-protected | 0.9% NaCl or 5% Dextrose | >90% stable for 4 weeks | [8] |
| Room Temperature, exposed to daylight | 0.9% NaCl or 5% Dextrose | Stable for 7 to 14 days (concentration-dependent) | [8] |
| 4°C, in the dark | 0.9% NaCl in polyolefin bags | Stable for at least 84 days | [9] |
Experimental Protocols
Protocol: Preparation of this compound for In Vitro Assays
This protocol provides a general framework for preparing this compound solutions to maintain stability.
-
Reconstitution of Lyophilized Powder:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the powder in a suitable acidic solvent (e.g., DMSO containing 0.1% acetic acid) to a high concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
-
Preparation of Stock Solutions:
-
Aliquot the reconstituted solution into small, single-use volumes in amber, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the stock solution on ice, protected from light.
-
Perform serial dilutions in an appropriate acidic buffer (e.g., a buffer with a pH below 6.0) to achieve the desired concentrations for your assay. Keep all dilutions on ice and protected from light.
-
-
Addition to Assay Medium:
-
Just before treating your cells or starting your reaction, add the final dilution of this compound to the pre-warmed assay medium.
-
Mix gently and immediately add to your experimental setup to minimize the time the compound is at a neutral pH and higher temperature.
-
Visualizations
Below are diagrams illustrating key concepts related to the stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. usbio.net [usbio.net]
- 3. UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 6. Stability of irinotecan hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physicochemical stability of Irinotecan Accord in punctured original vials and polypropylene syringes and after dilution with 0.9% sodium chloride or 5% glucose solution in polyolefine bags - GaBIJ [gabi-journal.net]
- 8. researchgate.net [researchgate.net]
- 9. Long term and simulated in-use stabilities of irinotecan chemotherapy polyolefin infusion bags in dose banding conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
improving cell viability in 11-Desethyl Irinotecan experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 11-Desethyl Irinotecan (B1672180). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the success and reproducibility of your cell viability experiments.
Disclaimer: 11-Desethyl Irinotecan is a metabolite of the well-characterized anti-cancer drug Irinotecan. As specific experimental data for this compound is limited in publicly available literature, much of the guidance provided here is extrapolated from extensive research on Irinotecan and its primary active metabolite, SN-38. Researchers should use this information as a starting point and perform their own optimization experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a camptothecin (B557342) analog and a metabolite of Irinotecan.[1][2] Like other camptothecin derivatives, its primary mechanism of action is the inhibition of DNA topoisomerase I.[3] By stabilizing the topoisomerase I-DNA cleavable complex, it leads to the accumulation of single-strand DNA breaks.[4] When a replication fork collides with this complex, it results in a lethal double-strand break, ultimately triggering programmed cell death (apoptosis).[5][6]
Q2: How should I prepare a stock solution of this compound?
Based on the known solubility of Irinotecan and its analogs, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[7] It is advisable to prepare a high-concentration stock (e.g., 10 mM) in DMSO and then dilute it to the final working concentration in your cell culture medium immediately before use. To minimize solvent-induced toxicity, the final concentration of DMSO in the cell culture should be kept low, typically below 0.5%.[8] Aqueous solutions of camptothecin analogs are prone to hydrolysis of the active lactone ring, so it is recommended not to store aqueous working solutions for more than a day.[8]
Q3: I am observing inconsistent IC50 values in my cytotoxicity assays. What could be the cause?
Inconsistent IC50 values are a common challenge when working with camptothecin analogs. Several factors can contribute to this variability:
-
Lactone Ring Instability: The active form of camptothecins contains a lactone ring that is susceptible to hydrolysis at physiological pH (around 7.4), converting it to an inactive carboxylate form. This reduces the effective concentration of the active drug over time.
-
Compound Precipitation: Due to their hydrophobic nature, camptothecin analogs can precipitate in aqueous culture media, especially at higher concentrations.
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the apparent cytotoxicity. Higher cell densities may require higher drug concentrations to achieve the same level of growth inhibition.
-
Incubation Time: The duration of drug exposure will influence the IC50 value. Longer incubation times generally result in lower IC50 values.
-
Metabolic Activity of Cells: The metabolic state of your cells can affect their sensitivity to the drug and the readout of metabolic-based viability assays (e.g., MTT, XTT).
Q4: My cells are showing unexpected resistance to this compound. What are the potential mechanisms?
Resistance to camptothecin analogs can arise from several mechanisms, including:
-
Decreased Topoisomerase I Activity: Reduced expression or mutations in the topoisomerase I enzyme can lead to decreased drug binding and efficacy.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (Breast Cancer Resistance Protein), can actively pump the drug out of the cell, reducing its intracellular concentration.
-
Alterations in DNA Damage Response Pathways: Changes in pathways that repair DNA damage can allow cells to survive the effects of the drug.
-
Activation of Pro-survival Signaling: Upregulation of anti-apoptotic proteins or activation of survival pathways, such as the MAPK pathway, can counteract the drug's cytotoxic effects.[5]
Troubleshooting Guides
Guide 1: Optimizing Cell Viability Assays (e.g., MTT, XTT)
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Contamination of media or reagents. | Use fresh, sterile reagents and media. |
| Phenol (B47542) red in the media interfering with absorbance readings. | Use phenol red-free media for the assay. | |
| Direct reduction of the tetrazolium salt by the compound. | Perform a cell-free control experiment to check for direct reduction. If observed, consider an alternative viability assay (e.g., CellTiter-Glo®, LDH assay). | |
| Low Signal or Poor Dynamic Range | Insufficient cell number or low metabolic activity. | Optimize the cell seeding density. Ensure cells are in the exponential growth phase. |
| Incomplete solubilization of formazan (B1609692) crystals (MTT assay). | Ensure complete dissolution by vigorous pipetting or extending the solubilization time. Consider switching to a different solubilization buffer. | |
| Reagent toxicity with prolonged incubation. | Optimize the incubation time with the viability reagent; longer is not always better. | |
| Inconsistent Results Between Replicates | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. Pay attention to pipetting technique. |
| "Edge effect" in 96-well plates due to evaporation. | Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. | |
| Compound precipitation upon dilution in media. | Prepare fresh working solutions just before use. Avoid storing diluted compound in aqueous solutions. Perform serial dilutions to minimize solvent shock. |
Guide 2: Addressing Compound Solubility and Stability
| Problem | Potential Cause | Recommended Solution |
| Visible Precipitate in Culture Medium | Poor aqueous solubility of this compound. | Prepare a high-concentration stock solution in 100% DMSO. Perform serial dilutions in culture medium to reach the final concentration. Ensure the final DMSO concentration is non-toxic to your cells (<0.5%). |
| Instability of the compound in aqueous solution. | Prepare fresh dilutions of the compound for each experiment immediately before adding to the cells. | |
| Loss of Activity Over Time | Hydrolysis of the active lactone ring to the inactive carboxylate form at physiological pH. | Minimize the time the compound is in the culture medium before and during the experiment. For longer-term experiments, consider replenishing the medium with freshly diluted compound. |
Quantitative Data
Due to the limited availability of specific IC50 values for this compound in the public domain, the following table provides representative IC50 values for its parent compound, Irinotecan, and its highly active metabolite, SN-38, in various cancer cell lines. This data can serve as a reference for designing initial dose-response experiments for this compound. It is crucial to experimentally determine the IC50 for your specific cell line and experimental conditions.
Table 1: IC50 Values of Irinotecan and SN-38 in Human Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 Value | Incubation Time | Assay Method | Reference |
| LoVo | Colorectal Carcinoma | Irinotecan | 15.8 µM | 24 hours | Cell Counting | [7][9] |
| HT-29 | Colorectal Carcinoma | Irinotecan | 5.17 µM | 40 hours | Cell Counting | [7][9] |
| HT29 | Colon Cancer | Irinotecan | 200 µg/ml | 30 minutes | HTCA | [10] |
| NMG64/84 | Colon Cancer | Irinotecan | 160 µg/ml | 30 minutes | HTCA | [10] |
| COLO-357 | Pancreatic Cancer | Irinotecan | 100 µg/ml | 30 minutes | HTCA | [10] |
| MIA PaCa-2 | Pancreatic Cancer | Irinotecan | 400 µg/ml | 30 minutes | HTCA | [10] |
| PANC-1 | Pancreatic Cancer | Irinotecan | 150 µg/ml | 30 minutes | HTCA | [10] |
| LoVo | Colorectal Carcinoma | SN-38 | 8.25 nM | Not Specified | Not Specified | [9] |
| HT-29 | Colorectal Carcinoma | SN-38 | 4.50 nM | Not Specified | Not Specified | [9] |
HTCA: Human Tumor Colony-Forming Assay
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Experiments
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Calculate the required mass of this compound powder to prepare a 10 mM stock solution in a specific volume of DMSO (Molecular Weight of this compound: 558.62 g/mol ).[11][12]
-
Aseptically add the calculated amount of this compound to a sterile microcentrifuge tube.
-
Add the corresponding volume of sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Add the diluted compound to the cells immediately after preparation. Do not store diluted aqueous solutions.
-
Protocol 2: Cell Viability Assessment using MTT Assay
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of the drug.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
-
Incubation:
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Presumed signaling pathway of this compound leading to apoptosis.
Experimental Workflow
Caption: General experimental workflow for determining the IC50 of this compound.
References
- 1. The in vitro metabolism of irinotecan (CPT-11) by carboxylesterase and β-glucuronidase in human colorectal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacology of topoisomerase I inhibitors irinotecan (CPT-11) and topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase I inhibition in colorectal cancer: biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pre-clinical evaluation of the activity of irinotecan as a basis for regional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. usbio.net [usbio.net]
- 12. This compound | C31H34N4O6 | CID 13711982 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 11-Desethyl Irinotecan Stability Testing
Disclaimer: This technical support guide addresses the stability of 11-Desethyl Irinotecan (B1672180). Due to a lack of extensive, publicly available stability data specifically for 11-Desethyl Irinotecan, the information provided herein is largely based on the well-documented stability profile of its parent drug, Irinotecan (CPT-11). Both molecules share the same camptothecin (B557342) core structure, including the chemically sensitive lactone ring, which is the primary determinant of stability for this class of compounds. Therefore, the stability issues and recommendations for Irinotecan are considered highly relevant to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound in solution?
A1: The primary cause of instability is the hydrolysis of the E-ring lactone, a characteristic common to camptothecin derivatives.[1] This reversible, pH-dependent reaction converts the active lactone form to an inactive carboxylate form.[2][3]
Q2: How does pH affect the stability of this compound in solution?
A2: The stability of the lactone ring is highly dependent on pH. Acidic conditions (pH below 6.0) favor the closed, active lactone form, thus enhancing stability.[4][5] As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis to the inactive carboxylate form significantly increases.[2][3]
Q3: What are the recommended storage conditions for this compound solutions?
A3: To maintain the integrity of the compound, stock solutions should be prepared in a weakly acidic buffer and stored at 2-8°C, protected from light.[4] For longer-term storage of plasma samples containing the compound, temperatures of -80°C have been shown to be effective.[6]
Q4: Is this compound sensitive to light?
A4: Yes, camptothecin derivatives like Irinotecan are known to be photolabile.[4][7] Exposure to light, particularly UV and fluorescent light, can lead to significant degradation.[8][9] It is crucial to protect solutions from light using amber vials or other light-protecting containers during storage and handling.[4][5]
Q5: What are the visible signs of this compound degradation in a solution?
A5: Visible signs of degradation can include the formation of particulates or a change in the color of the solution.[4] However, significant degradation can occur without any visible changes, making analytical testing essential to confirm stability.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low assay results or reduced biological efficacy | Degradation of the active lactone form to the inactive carboxylate form due to high pH. | - Verify the pH of all solutions and buffers; ensure they are in the acidic range (ideally pH 3-4).[4] - Prepare fresh solutions before each experiment. - Store stock solutions at 2-8°C and protect from light.[4] |
| Appearance of unknown peaks in chromatogram | Photodegradation from exposure to light. | - Store all solutions in light-protecting containers (e.g., amber vials).[5] - Minimize exposure to ambient and UV light during all experimental steps. |
| Oxidative degradation. | - Degas solvents before use. - Consider adding an antioxidant if compatible with the experimental design. Irinotecan has been shown to degrade significantly under oxidative stress.[7][8][10] | |
| Inconsistent results between experimental replicates | Incomplete solubilization or precipitation of the compound. | - Ensure complete dissolution of the compound in the chosen solvent. Sonication may be required.[8] - Visually inspect solutions for any particulate matter before use. |
| Adsorption to container surfaces. | - Use low-adsorption plasticware or silanized glassware, especially for low-concentration solutions. | |
| Peak tailing or poor peak shape in HPLC analysis | Inappropriate mobile phase pH. | - Adjust the mobile phase to an acidic pH (e.g., pH 3.4 with a phosphate (B84403) buffer) to ensure the compound is in its protonated form and to suppress silanol (B1196071) interactions with the column.[8][10] |
| Column degradation or contamination. | - Flush the column with a strong solvent. - If the problem persists, replace the guard column or the analytical column. |
Troubleshooting Workflow: Unexpected Degradation
Caption: Troubleshooting workflow for unexpected degradation.
Quantitative Data Summary
The following table summarizes the degradation of the parent compound, Irinotecan HCl, under various stress conditions as per International Council for Harmonisation (ICH) guidelines. This provides an indication of the potential stability liabilities for this compound.
| Stress Condition | Parameters | % Degradation of Irinotecan HCl | Reference |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 4 h | Slight instability noted | [8] |
| Base Hydrolysis | 0.01 M NaOH at 25°C for 15 min | Significant Degradation | [7][8] |
| Oxidative | 3% H₂O₂ at 25°C for 30 min | Significant Degradation | [7][8] |
| Thermal | Solid state at 105°C for 24 h | Stable | [11] |
| Photolytic (UV/Vis) | Exposed to UV and visible light | Highly susceptible, ~5.78% total impurities | [8] |
Experimental Protocols
Protocol: Stability-Indicating UPLC Method
This protocol is adapted from a validated method for Irinotecan and its impurities and is suitable for assessing the stability of this compound.[8][10]
1. Objective: To quantify this compound and resolve it from potential degradants using a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method with UV detection.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Ortho-phosphoric acid
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
3. Chromatographic Conditions:
-
Column: Waters Acquity BEH C8 (100 x 2.1 mm), 1.7 µm
-
Mobile Phase A: 0.02M KH₂PO₄ buffer, pH adjusted to 3.4 with ortho-phosphoric acid
-
Mobile Phase B: Acetonitrile and Methanol (62:38 v/v)
-
Flow Rate: 0.3 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 2 µL
-
Run Time: ~8 min
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 2.0 90 10 5.0 20 80 7.0 20 80 7.5 90 10 | 8.0 | 90 | 10 |
4. Preparation of Solutions:
-
Diluent: Mobile Phase A and Mobile Phase B (90:10 v/v)
-
Standard Stock Solution (e.g., 200 µg/mL): Accurately weigh and dissolve this compound reference standard in diluent.
-
Working Standard Solution (e.g., 40 µg/mL): Dilute the stock solution appropriately with diluent.
5. Forced Degradation Study Protocol:
-
Prepare solutions of this compound at a concentration of approximately 160 µg/mL in the following stress conditions:
-
Acid Degradation: 0.1 M HCl at 80°C for 4 hours.
-
Base Degradation: 0.01 M NaOH at room temperature for 15 minutes.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 30 minutes.
-
Thermal Degradation: Store the solid drug at 105°C for 24 hours, then dissolve in diluent.
-
Photolytic Degradation: Expose a solution to a photostability chamber (UV/Vis light) for a defined period (e.g., as per ICH Q1B guidelines). Keep a control sample wrapped in foil.
-
-
After the specified time, neutralize the acid and base-stressed samples.
-
Dilute all samples with diluent to a final concentration of approximately 40 µg/mL before injection.
6. Analysis:
-
Inject the prepared standard, control, and stressed samples into the UPLC system.
-
Assess the chromatograms for the appearance of new peaks and the decrease in the area of the this compound peak.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.
Diagrams
Irinotecan Metabolism and Degradation Pathway
References
- 1. Clinical pharmacokinetics and metabolism of irinotecan (CPT-11) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of irinotecan hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Physicochemical stability of Irinotecan Accord in punctured original vials and polypropylene syringes and after dilution with 0.9% sodium chloride or 5% glucose solution in polyolefine bags - GaBIJ [gabi-journal.net]
- 6. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Photodegradation of irinotecan (CPT-11) in aqueous solutions: identification of fluorescent products and influence of solution composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Bioanalysis of 11-Desethyl Irinotecan
Welcome to the Technical Support Center for the bioanalysis of 11-Desethyl Irinotecan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming matrix effects during the quantification of this compound and related compounds in biological matrices.
Disclaimer: While this guide provides detailed information on mitigating matrix effects in the bioanalysis of Irinotecan and its metabolites, specific data for this compound is limited in the current scientific literature. The troubleshooting strategies and protocols described herein are based on established methods for Irinotecan and its major metabolites, such as SN-38, and are expected to be largely applicable to this compound. However, method validation for this compound is crucial to ensure accuracy and precision.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the biological sample matrix.[1] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[1] In the analysis of this compound, endogenous components like phospholipids, salts, and proteins from plasma or other biological fluids can interfere with its quantification, leading to unreliable pharmacokinetic data.[1]
Q2: What are the primary sources of matrix effects in this compound bioanalysis?
A2: The most common sources of matrix effects include:
-
Endogenous Components: Phospholipids are a major contributor to matrix effects, especially in plasma samples.[1] Salts and proteins can also interfere with the ionization process.[1]
-
Exogenous Materials: Anticoagulants used during blood collection (e.g., heparin), and substances leached from plasticware can introduce interfering compounds.[1]
-
Co-eluting Metabolites: Irinotecan has several metabolites, and if they are not chromatographically separated from this compound, they can contribute to matrix effects.[1]
Q3: How can I assess the extent of matrix effects in my assay for this compound?
A3: The most widely accepted method is the post-extraction spike analysis.[1] This involves comparing the analytical response of this compound in a neat solution to the response when it is spiked into an extracted blank matrix from at least six different sources.[1] The Matrix Factor (MF) is calculated as:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 suggests ion suppression.
-
An MF > 1 indicates ion enhancement.
According to FDA guidelines, the coefficient of variation (CV) of the matrix factor across different matrix lots should be ≤15%.[1]
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: A suitable internal standard is crucial for compensating for matrix effects. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d4). A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus providing a reliable means of correction.[2] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties may be used, though it may not compensate for matrix effects as effectively.[2]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Column Overload | Dilute the sample or inject a smaller volume. |
| Contaminated Guard or Analytical Column | Wash the column with a strong solvent or replace the guard/analytical column. | |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. | |
| High Signal Variability Between Samples | Inconsistent Matrix Effects | Use a stable isotope-labeled internal standard.[2] Improve the sample cleanup procedure to remove more interfering components. Consider using Solid-Phase Extraction (SPE) instead of Protein Precipitation (PPT).[2] |
| Inconsistent Sample Preparation | Ensure consistent timing and technique for all sample preparation steps. Automate sample preparation if possible. | |
| Low Analyte Recovery | Inefficient Extraction | Optimize the sample preparation method. For LLE, adjust the pH and choice of organic solvent. For SPE, select a sorbent with appropriate chemistry and optimize the wash and elution steps. |
| Analyte Instability | Ensure proper sample handling and storage conditions. For Irinotecan and its metabolites, maintaining a pH below 6.0 is crucial to stabilize the active lactone form.[2] | |
| Significant Ion Suppression | Phospholipid Interference | If using protein precipitation, consider a phospholipid removal plate or a more rigorous extraction method like SPE.[1] |
| High Concentration of Co-eluting Matrix Components | Improve chromatographic separation to resolve the analyte from interfering peaks. Modify the gradient, change the column, or adjust the mobile phase composition.[2] |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical in minimizing matrix effects. Below is a summary of commonly used techniques for the analysis of Irinotecan and its metabolites, which can serve as a starting point for developing a method for this compound.
| Technique | Principle | Advantages | Disadvantages | Typical Recovery (%) | Matrix Effect Mitigation |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile (B52724), methanol) to precipitate proteins.[1] | Simple, fast, and inexpensive.[1] | Less clean extract, high potential for matrix effects, especially from phospholipids.[1] | 66.4 - 85% for Irinotecan[3] | Can be significant, requires careful evaluation. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases.[1] | Cleaner extracts than PPT, can remove many interfering substances.[1] | More labor-intensive, may require optimization of solvents and pH.[1] | Generally high, but can be variable. | Generally lower than PPT. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[3] | Provides the cleanest extracts, significantly reducing matrix effects.[3] | More time-consuming and costly than PPT, requires method development.[3] | >90% (often reported as accuracy within 98.5-110.3%)[1] | Most effective method for minimizing matrix effects.[2] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Addition
This protocol is essential for validating a bioanalytical method and understanding the impact of the matrix on analyte quantification.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte (this compound) and Internal Standard (IS) into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank biological matrix from at least six different sources. Spike the analyte and IS into the extracted matrix before the final evaporation and reconstitution step.[1]
-
Set C (Pre-Spiked Matrix): Spike the analyte and IS into the blank biological matrix before extraction. This set is used to determine extraction recovery.[1]
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Extraction Recovery.
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
A quick and simple method for initial sample cleanup.
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing 0.1% formic acid.[3]
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.[3]
-
Centrifuge at 10,000 rpm for 10 minutes.[3]
-
Carefully transfer the supernatant to a clean tube for analysis.[3]
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
A more rigorous method for cleaner samples and reduced matrix effects.
-
Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) by passing 1 mL of methanol (B129727) followed by 1 mL of water.[3]
-
Loading: Load 50 µL of the plasma sample onto the conditioned cartridge.[3]
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities.[3]
-
Elution: Elute the analytes with 1 mL of acetonitrile.[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for injection.[3]
Visualizations
Caption: Simplified metabolic pathway of Irinotecan.
Caption: General workflow for bioanalysis and matrix effect assessment.
Caption: Troubleshooting decision tree for common bioanalytical issues.
References
minimizing degradation of 11-Desethyl Irinotecan during sample storage
This technical support center provides guidance on minimizing the degradation of 11-Desethyl Irinotecan (B1672180) during sample storage. The following information is based on best practices derived from stability studies of the parent compound, Irinotecan, and its metabolites. As 11-Desethyl Irinotecan is a known impurity and metabolite of Irinotecan, these recommendations are provided to ensure sample integrity for research and drug development professionals.
Disclaimer
Currently, there is limited direct research on the specific degradation pathways and stability of this compound. The troubleshooting guides and FAQs provided below are extrapolated from comprehensive stability studies on Irinotecan and its major metabolites. The structural similarities suggest that this compound is susceptible to similar degradation factors.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in samples?
A1: Based on studies of Irinotecan, the primary factors contributing to degradation are pH, temperature, light exposure, and oxidative stress. The lactone ring, which is essential for the activity of camptothecin (B557342) analogs, is particularly susceptible to hydrolysis under neutral to basic conditions, converting to an inactive carboxylate form.[1][2][3]
Q2: What is the ideal pH for storing samples containing this compound?
A2: To maintain the stability of the active lactone form, samples should be stored under acidic conditions. A pH below 6.0 is generally recommended, with studies showing greater stability at a pH of around 3.4.[4][5] Acidification of plasma samples can help to quantitatively convert the carboxylate form back to the lactone form.[6][7]
Q3: What are the recommended temperature settings for short-term and long-term storage?
A3: For short-term storage (up to 24-48 hours), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is crucial.[7][8][9] Studies on Irinotecan and its metabolites have shown stability for at least 8 weeks at -80°C.[7]
Q4: How does light exposure affect the stability of this compound?
A4: Exposure to light, particularly UV and visible light, can cause significant photodegradation.[4][5] It is imperative to protect samples from light at all times by using amber-colored vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | pH-dependent hydrolysis: The lactone ring may have hydrolyzed to the inactive carboxylate form if the sample pH is neutral or basic. | Acidify the sample to a pH below 6.0, ideally around 3.4, to favor the lactone form.[4][5] |
| Temperature degradation: Improper storage temperatures can accelerate degradation. | Ensure samples are immediately cooled after collection and stored at the appropriate temperature (2-8°C for short-term, -20°C or -80°C for long-term).[7][8] | |
| Photodegradation: Exposure to light can lead to significant loss of the analyte. | Always handle and store samples in light-protected containers (e.g., amber vials, foil-wrapped tubes). | |
| Inconsistent results between replicate samples | Freeze-thaw cycles: Multiple freeze-thaw cycles can lead to degradation. | Aliquot samples into smaller volumes before freezing to avoid repeated freeze-thaw cycles. Studies on similar compounds show stability for up to five cycles.[7] |
| Incomplete dissolution: The compound may not be fully dissolved in the sample matrix or reconstitution solvent. | Ensure thorough vortexing and/or sonication when preparing samples. | |
| Presence of unexpected peaks in chromatogram | Degradation products: The sample may have degraded due to exposure to adverse conditions. | Review the sample handling and storage procedures. Refer to the forced degradation data to identify potential degradation products.[4][5][10] |
| Oxidative degradation: Exposure to oxidizing agents can lead to degradation. | Prepare samples in a controlled environment and consider using antioxidants if compatible with the analytical method. |
Quantitative Data on Irinotecan Degradation
The following table summarizes the results of a forced degradation study on Irinotecan hydrochloride, which provides insights into the potential degradation of this compound under various stress conditions.
Table 1: Summary of Forced Degradation Studies of Irinotecan Hydrochloride [4][5][10]
| Stress Condition | Treatment | Degradation (%) | Major Degradation Products/Impurities |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 4 hours | ~1.22% | Impurity C (0.98%), Unknown degradant (0.04%) |
| Base Hydrolysis | 0.005 M NaOH at 35°C for 5 minutes | Significant | Impurity C (0.98%), Unknown degradant (0.46%) |
| Oxidative | 3% H₂O₂ at room temperature for 2 hours | Significant | Multiple unknown degradants |
| Thermal | 80°C for 48 hours | Minor | - |
| Humidity | 90% RH for 48 hours | Not significant | - |
| Photolytic | UV and visible light exposure | ~5.78% | Impurity C (0.37%), Impurity B (0.40%), Unknown degradants (at RRTs 0.46, 1.29, 1.66) |
RRT = Relative Retention Time
Experimental Protocols
Protocol 1: Sample Collection and Handling for Plasma Samples
-
Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Immediate Cooling: Place the collected blood samples on ice immediately to minimize enzymatic activity.
-
Plasma Separation: Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C within 30 minutes of collection.
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) and transfer it to a clean, light-protected polypropylene (B1209903) tube.
-
Acidification (Optional but Recommended): For each 1 mL of plasma, add 20 µL of a weak acid (e.g., 1 M acetic acid) to lower the pH and stabilize the lactone ring.
-
Storage:
Protocol 2: Stability-Indicating HPLC Method for Irinotecan and its Impurities
This protocol is adapted from a validated method for Irinotecan and its impurities.[4][5][11]
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M KH₂PO₄ buffer, pH adjusted to 3.4 with ortho-phosphoric acid.[4][5]
-
Mobile Phase B: Acetonitrile and Methanol (62:38 v/v).[4][5]
-
Gradient Elution: A suitable gradient to resolve Irinotecan from its impurities.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 100 µg/mL of Irinotecan.
-
Sonicate the solution for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Visualizations
Caption: Metabolic pathway of Irinotecan leading to its metabolites.
Caption: Recommended workflow for plasma sample handling and storage.
Caption: Factors influencing the degradation of this compound.
References
- 1. pH-dependent uptake of irinotecan and its active metabolite, SN-38, by intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH-Mediated molecular differentiation for fluorimetric quantification of chemotherapeutic drugs in human plasma - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC07668A [pubs.rsc.org]
- 3. SN-38-Cyclodextrin Complexation and Its Influence on the Solubility, Stability, and In Vitro Anticancer Activity Against Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive HPLC-fluorescence method for irinotecan and four major metabolites in human plasma and saliva: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study | PLOS One [journals.plos.org]
- 9. akjournals.com [akjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
enhancing resolution between irinotecan and its metabolites in chromatography
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with irinotecan (B1672180) and its metabolites. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in achieving optimal chromatographic resolution.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of irinotecan that I should be separating?
A1: The primary metabolites of irinotecan (often abbreviated as CPT-11) that are crucial for pharmacokinetic and pharmacodynamic studies include SN-38 (7-ethyl-10-hydroxycamptothecin), the active metabolite, SN-38G (SN-38 glucuronide), an inactive conjugated form, and APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]carbonyloxycamptothecin), a metabolite formed through oxidation.[1][2][3]
Q2: I'm observing poor peak shape, specifically peak tailing, for irinotecan and SN-38. What is the likely cause?
A2: Peak tailing for basic compounds like irinotecan and its metabolites is often caused by secondary interactions between the positively charged amine groups on the analytes and negatively charged residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[4] To mitigate this, it is crucial to control the mobile phase pH.
Q3: How does mobile phase pH affect the separation of irinotecan and its metabolites?
A3: The mobile phase pH plays a critical role in the retention and peak shape of irinotecan and its metabolites. Irinotecan is an ionizable compound, and optimal separation is typically achieved with a mobile phase pH of less than 4.0.[5][6] Lowering the pH to between 2.5 and 3.5 helps to protonate the silanol groups on the stationary phase, minimizing their interaction with the basic analytes and thus reducing peak tailing.[4]
Q4: My SN-38 peak is co-eluting with other components. How can I improve its resolution?
A4: Co-elution of SN-38 is a common challenge due to its structural similarity to other metabolites. To improve resolution, you can try several approaches:
-
Optimize the organic modifier gradient: Adjusting the gradient of acetonitrile (B52724) or methanol (B129727) can alter the selectivity of the separation.[7]
-
Change the stationary phase: Experimenting with different column chemistries, such as C8 instead of C18, can provide different selectivity.[7]
-
Incorporate an ion-pairing agent: Adding an ion-pairing reagent like heptane (B126788) sulfonic acid sodium salt to the mobile phase can improve the retention and resolution of charged analytes.[5]
-
Use a high-resolution column: Employing a column with a smaller particle size (sub-2 µm), as in UPLC/UHPLC systems, can significantly enhance peak efficiency and resolution.[7]
Q5: I see an unexpected second peak for SN-38 in my LC-MS/MS analysis. What could be the cause?
A5: This phenomenon is likely due to in-source fragmentation of irinotecan, SN-38G, or APC.[7][8][9] These precursor molecules all contain the SN-38 moiety and can fragment to form SN-38 within the mass spectrometer's ion source, creating an artificial peak. To address this, ensure baseline chromatographic separation of the parent compounds from the true SN-38 peak and optimize MS source conditions (e.g., collision energy, cone voltage) to minimize in-source fragmentation.[7]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Resolution Between Irinotecan and Metabolites | Inadequate mobile phase composition or gradient. | 1. Adjust Organic Modifier: Decrease the initial percentage of acetonitrile or methanol to increase retention and improve separation. 2. Modify pH: Ensure the aqueous mobile phase pH is between 3 and 4 for optimal peak shape and selectivity.[7] 3. Change Organic Solvent: If using acetonitrile, try substituting with methanol, or use a combination of both, as this can alter selectivity.[10] |
| Unsuitable column chemistry. | 1. Switch Stationary Phase: If using a C18 column, try a C8 or a phenyl-hexyl column to exploit different retention mechanisms. 2. Consider Particle Size: If using HPLC, switching to a UPLC/UHPLC column with sub-2 µm particles will significantly increase efficiency and resolution.[7] | |
| Peak Tailing for Irinotecan and/or SN-38 | Secondary interactions with residual silanols on the column. | 1. Lower Mobile Phase pH: Adjust the pH to 2.5-3.5 using an additive like formic acid or phosphoric acid to protonate silanols.[4][11] 2. Increase Buffer Strength: Use a higher buffer concentration (20-50 mM) to better mask the silanol activity.[4] 3. Use an End-Capped Column: Employ a modern, high-purity, end-capped column designed to minimize exposed silanol groups.[11] |
| Column overload. | 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Dilute Sample: If the concentration of your sample is high, dilute it before injection.[4] | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.[11] |
| Pump issues or leaks. | Check the HPLC/UPLC system for pressure fluctuations, which may indicate leaks or air bubbles in the pump. Degas the mobile phase thoroughly.[11] | |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature, as changes in temperature can affect retention times.[11] |
Data Presentation: Comparison of Chromatographic Conditions
The following tables summarize typical parameters from various published methods for the separation of irinotecan and its metabolites.
Table 1: HPLC and UPLC Method Parameters
| Parameter | Method 1 (UPLC)[10] | Method 2 (HPLC)[12] | Method 3 (HPLC)[5] |
| Column | Waters Acquity BEH C8 (100 x 2.1 mm, 1.7 µm) | Gemini C18 (100 x 2.0 mm, 3 µm) | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02M KH₂PO₄, pH 3.4 | 0.1% Acetic Acid in Water | 0.045 µM NaH₂PO₄ buffer with 0.0054 µM heptane sulphonic acid sodium salt, pH 3 |
| Mobile Phase B | Acetonitrile:Methanol (62:38 v/v) | 0.1% Acetic Acid in Acetonitrile | Acetonitrile |
| Elution | Gradient | Gradient | Isocratic (72:28 A:B) |
| Flow Rate | 0.3 mL/min | Not Specified | 1.0 mL/min |
| Detection | UV at 220 nm | MS/MS (ESI+) | UV at 254.9 nm |
Experimental Protocols
Protocol 1: Sample Preparation (Protein Precipitation)
This protocol is a general method for extracting irinotecan and its metabolites from plasma samples.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing 0.1% formic acid.[13]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected, or evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.
Protocol 2: UPLC Method for Irinotecan and Metabolites
This protocol is adapted from a validated UPLC method for the separation of irinotecan and its impurities/metabolites.[10]
-
Column: Waters Acquity BEH C8 (100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.02M Potassium Dihydrogen Orthophosphate, pH adjusted to 3.4 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile and Methanol in a 62:38 (v/v) ratio.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
Gradient Program:
-
0.0 min: 30% B
-
3.5 min: 42% B
-
5.0 min: 46% B
-
6.0 min: 49.8% B
-
6.4 min: 54% B
-
6.5 min: 30% B
-
8.0 min: 30% B
-
Visualizations
Caption: Metabolic pathway of Irinotecan.
Caption: Troubleshooting workflow for chromatography issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. benchchem.com [benchchem.com]
- 5. Liquid Chromatographic Method for Irinotecan Estimation: Screening of P-gp Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study | PLOS One [journals.plos.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Quantification of 11-Desethyl Irinotecan
Welcome to the technical support center for the quantification of 11-Desethyl Irinotecan (B1672180). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during bioanalytical method development and sample analysis, with a specific focus on calibration curve issues.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor linearity (low R²) in my calibration curve for 11-Desethyl Irinotecan?
Poor linearity in your calibration curve can stem from several factors throughout the analytical workflow. Common causes include:
-
Pipetting Errors: Inaccurate or inconsistent pipetting when preparing standards can lead to non-linear responses.
-
Inappropriate Calibration Range: The selected concentration range may not be appropriate for the detector's response. Some detectors may become saturated at high concentrations, leading to a plateau in the curve.
-
Analyte Instability: this compound, like other camptothecin (B557342) analogs, may be unstable under certain conditions (e.g., pH, temperature, light exposure), leading to degradation in the calibration standards.[1][2]
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte, affecting the linearity of the response, especially in LC-MS/MS analysis.[3][4][5]
-
Suboptimal Chromatographic Conditions: Poor peak shape, such as tailing or fronting, can affect the accuracy of peak integration and, consequently, the linearity of the calibration curve.[6]
-
In-source Fragmentation: For LC-MS/MS methods, in-source fragmentation of related compounds can contribute to the signal of the target analyte, leading to non-linearity.[7][8][9]
Q2: My calibration curve is consistently failing at the lower limit of quantification (LLOQ). What should I investigate?
Failure to meet precision and accuracy criteria at the LLOQ is a common issue. Here are some troubleshooting steps:
-
Improve Signal-to-Noise Ratio: The signal intensity at the LLOQ may be insufficient. Consider optimizing mass spectrometry parameters (e.g., collision energy, cone voltage) to enhance the signal.[10]
-
Enhance Sample Clean-up: Matrix components can significantly impact the signal at low concentrations.[3] Employing a more effective sample preparation technique, such as solid-phase extraction (SPE) instead of simple protein precipitation (PPT), can reduce interferences.[3][10]
-
Assess for Adsorption: Analytes at low concentrations can be prone to adsorption onto plasticware or vials. Using silanized glassware or low-adsorption microplates may mitigate this issue.
-
Check for Contamination: Ensure that the blank matrix is free from any residual analyte or interfering substances. Analyze multiple sources of blank matrix to confirm selectivity.[11]
-
Re-evaluate the LLOQ: The chosen LLOQ may be too ambitious for the current method's sensitivity. It may be necessary to revise the LLOQ to a higher, more reproducible concentration.
Q3: I am observing significant variability between different batches of my biological matrix. How can I address this?
Variability between matrix lots is often due to differing levels of endogenous components that cause matrix effects.[3]
-
Matrix Effect Assessment: Conduct a thorough matrix effect evaluation using at least six different lots of the biological matrix.[3] The coefficient of variation (%CV) of the matrix factor should be within acceptable limits (typically ≤15%).
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and is affected similarly by matrix interferences.[10]
-
Matrix Matching: Prepare your calibration standards and quality controls in the same biological matrix as your study samples to ensure that the matrix effects are consistent across all samples.[10]
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
Symptoms:
-
The coefficient of determination (R²) is below the acceptable limit (e.g., <0.99).
-
The back-calculated concentrations of the calibration standards deviate significantly from their nominal values.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Pipetting/Dilution Errors | - Verify the calibration and performance of all pipettes. - Prepare fresh stock and working solutions. - Use a consistent and validated dilution scheme. |
| Inappropriate Calibration Range | - Narrow the concentration range. - If saturation is observed at the high end, exclude the highest concentration points or dilute the samples to fall within the linear range. - For non-linear responses, consider using a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic fit, but this should be justified and validated.[12][13] |
| Analyte Instability | - Investigate the stability of this compound in the stock solution, working solutions, and processed samples under the storage and analytical conditions.[1][14] - Control pH and protect samples from light and elevated temperatures.[2] |
| Matrix Effects | - Improve the sample clean-up procedure (e.g., switch from PPT to SPE or liquid-liquid extraction).[3] - Optimize chromatographic separation to avoid co-elution with interfering matrix components.[10] - Use a stable isotope-labeled internal standard. |
Issue 2: Poor Accuracy and Precision
Symptoms:
-
The accuracy (% bias) and/or precision (%CV) of the quality control (QC) samples are outside the acceptable limits (typically ±15%, and ±20% for LLOQ).[15]
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Processing | - Ensure a standardized and consistent sample preparation workflow for all samples, standards, and QCs. - Automate sample preparation steps where possible to reduce human error. |
| Internal Standard (IS) Issues | - Verify the purity and stability of the internal standard. - Ensure the IS is added consistently to all samples. - If using an analog IS, ensure its chromatographic behavior and ionization are very similar to the analyte. A stable isotope-labeled IS is preferred.[10] |
| Instrumental Variability | - Check the performance of the LC-MS/MS system, including pump performance, injector precision, and detector stability. - Perform system suitability tests before each analytical run. |
| Analyte Stability in Matrix | - Conduct freeze-thaw, short-term (bench-top), and long-term stability studies to ensure the analyte is stable in the biological matrix under the conditions of sample handling, storage, and analysis.[1] |
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of Irinotecan and its major metabolite SN-38, which can serve as a reference for developing methods for this compound.
| Analyte | Method | Matrix | Linearity Range | R² | LLOQ | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Irinotecan | HPLC-MS/MS | Human Plasma | 10–10,000 ng/mL | ≥0.9962 | 10 ng/mL | ≤8.9 | ≤8.7 | 96.3–106.3 | [11][13] |
| SN-38 | HPLC-MS/MS | Human Plasma | 1–500 ng/mL | ≥0.9962 | 1 ng/mL | ≤11.6 | ≤9.9 | 96.2–109.0 | [11][13] |
| Irinotecan | HPLC-FLD | Mouse Plasma | 0.1–10 µg/mL | 0.999 | 0.1 µg/mL | <15 | <15 | 85–115 | [15] |
| SN-38 | HPLC-FLD | Mouse Plasma | 5–500 ng/mL | 0.997 | 5 ng/mL | <15 | <15 | 85–115 | [15] |
| Irinotecan | UPLC-MS/MS | Human & Porcine Plasma | 5–1000 ng/mL | 0.9992 | 5 ng/mL | 0.8–2.8 | N/A | 98.5–110.3 | [12] |
| SN-38 | UPLC-MS/MS | Human & Porcine Plasma | 0.5–100 ng/mL | 0.9985 | 0.5 ng/mL | 2.4–5.7 | N/A | 99.5–101.7 | [12] |
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards in Plasma
-
Prepare Stock Solutions: Accurately weigh and dissolve this compound and the internal standard (preferably a stable isotope-labeled version) in a suitable organic solvent (e.g., DMSO, methanol) to create concentrated stock solutions (e.g., 1 mg/mL).
-
Prepare Working Solutions: Perform serial dilutions of the stock solutions with the appropriate solvent (e.g., 50:50 acetonitrile:water) to create a series of working solutions at concentrations that will yield the desired final concentrations in the plasma standards.
-
Spike Blank Plasma: Aliquot blank, drug-free plasma into labeled tubes. Spike a small, fixed volume of each working solution into the blank plasma to create a calibration curve with at least 6-8 non-zero concentration levels. Also, prepare a blank sample (plasma with no analyte or IS) and a zero sample (plasma with IS only).
-
Add Internal Standard: Add a fixed volume of the internal standard working solution to all calibration standards, quality controls, and unknown samples (except for the blank sample).
-
Sample Processing: Process the calibration standards, QCs, and samples using the chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analysis: Analyze the processed samples using the validated LC-MS/MS method.
-
Data Processing: Construct the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. Use a linear regression model, weighted if necessary, to fit the data.
Protocol 2: Assessment of Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike the analyte and internal standard into the extracted matrix before the final evaporation and reconstitution step.[3]
-
Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank biological matrix before the extraction process. This set is used to determine extraction recovery.
-
-
Analyze the Samples: Analyze all three sets of samples using the LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Extraction Recovery (RE):
-
Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Extraction Recovery (RE) = (Peak Response in Set C) / (Peak Response in Set B)
-
-
Evaluate Consistency: The precision of the matrix factor across the different lots of matrix should be ≤15% CV.
Visualizations
Caption: Workflow for Calibration Curve Preparation.
Caption: Troubleshooting Decision Tree for Calibration Curves.
References
- 1. Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. benchchem.com [benchchem.com]
- 11. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study | PLOS One [journals.plos.org]
- 14. Long term and simulated in-use stabilities of irinotecan chemotherapy polyolefin infusion bags in dose banding conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. akjournals.com [akjournals.com]
addressing poor recovery of 11-Desethyl Irinotecan in extraction
This technical support center provides troubleshooting guidance for researchers encountering poor recovery of 11-Desethyl Irinotecan (B1672180) during sample extraction. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing poor recovery of 11-Desethyl Irinotecan. What are the general causes?
Poor recovery during extraction can stem from several factors. The primary areas to investigate are the extraction methodology itself (whether Solid-Phase Extraction or Liquid-Liquid Extraction), the physicochemical properties of the analyte, and the handling and stability of the sample. It is often helpful to systematically collect and analyze the waste fractions from each step of your procedure (e.g., the flow-through after loading, the wash solutions) to pinpoint where the analyte is being lost.[1]
Q2: How do the physicochemical properties of this compound influence its extraction?
Understanding the properties of this compound is critical for optimizing its extraction.
-
Solubility: It is reported to be slightly soluble in chloroform (B151607), DMSO, and methanol (B129727).[2][3][4] This suggests that while these solvents can be used, the conditions may need optimization for efficient solubilization and elution.
-
pKa: The predicted pKa is approximately 11.20, indicating it is a basic compound.[3][4] For Liquid-Liquid Extraction (LLE) and some Solid-Phase Extraction (SPE) modes, pH control is crucial. To ensure the molecule is in its neutral, more organic-soluble form, the pH of the aqueous sample should be adjusted to be about two units above its pKa (i.e., pH > 13), which may not be practical.[5] Alternatively, for extraction into an organic solvent, keeping the pH in a range where the compound is neutral and stable is key. For ion-exchange SPE, the pH should be adjusted to ensure the compound is charged.
-
Stability: Like its parent compound, Irinotecan, this compound may be susceptible to pH-dependent hydrolysis of its lactone ring, especially at basic pH.[6][7] It is also sensitive to light.[6][8] Samples should be protected from light and stored at low temperatures (-20°C or -80°C) to minimize degradation.[6]
Q3: I'm using Solid-Phase Extraction (SPE). What are common issues leading to poor recovery of this compound?
Low recovery in SPE can often be traced back to one of the four main steps. A systematic approach is the best way to troubleshoot the issue.[9][10]
-
Improper Conditioning: Failure to properly wet the sorbent bed can lead to inconsistent and incomplete binding of the analyte.[11] Always follow the manufacturer's instructions, which typically involve washing with an organic solvent (like methanol) followed by an equilibration step with a solution similar in composition to your sample matrix.[9][12]
-
Issues During Sample Loading:
-
Flow Rate: A flow rate that is too high may not allow sufficient time for the analyte to interact with and bind to the sorbent.[9] Try decreasing the flow rate during sample loading.
-
Sample Overload: The sorbent has a finite capacity. Loading a sample with too high a concentration of the analyte or interfering compounds can lead to breakthrough, where the analyte fails to bind and is lost in the loading fraction.[1] Consider using a larger SPE cartridge or diluting the sample.
-
Incorrect Sample pH/Solvent: The sample's solvent composition and pH must be compatible with the sorbent's retention mechanism. For reversed-phase SPE, the sample should be in a primarily aqueous solution to promote retention.[9]
-
-
Analyte Loss During Wash Step: The wash step is designed to remove interferences, but an overly strong wash solvent can prematurely elute the analyte of interest.[1] If you suspect this is happening, analyze your wash fraction. If the analyte is present, switch to a weaker wash solvent (e.g., decrease the percentage of organic solvent).[11]
-
Incomplete Elution:
-
Insufficient Elution Solvent Volume: Use an adequate volume of elution solvent to ensure the entire sorbent bed is treated and the analyte is fully recovered. You can try eluting with a second or third aliquot of solvent and analyzing it separately to see if more analyte is recovered.[10]
-
Incorrect Elution Solvent: The elution solvent may not be strong enough to disrupt the interaction between the analyte and the sorbent.[11] For reversed-phase SPE, this means using a higher percentage of organic solvent or a stronger organic solvent altogether. For ion-exchange, the pH or ionic strength of the elution buffer may need adjustment.
-
// Nodes start [label="Low Recovery Detected", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_fractions [label="Analyze Waste Fractions\n(Loading, Wash, Elution 2)", fillcolor="#F1F3F4", fontcolor="#202124"]; analyte_in_load [label="Analyte in Loading Fraction?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyte_in_wash [label="Analyte in Wash Fraction?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyte_on_cartridge [label="Analyte Retained on Cartridge?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solutions solution_load [label="Decrease Load Flow Rate\nOR\nUse Larger Cartridge\nOR\nRe-evaluate Conditioning", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_wash [label="Use Weaker Wash Solvent\n(e.g., lower % organic)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_elution [label="Use Stronger Elution Solvent\nOR\nIncrease Elution Volume", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_problem [label="Problem Unidentified\nConsider Sample Degradation\nor Alternate Method", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> check_fractions; check_fractions -> analyte_in_load; analyte_in_load -> solution_load [label="Yes"]; analyte_in_load -> analyte_in_wash [label="No"]; analyte_in_wash -> solution_wash [label="Yes"]; analyte_in_wash -> analyte_on_cartridge [label="No"]; analyte_on_cartridge -> solution_elution [label="Yes"]; analyte_on_cartridge -> end_problem [label="No"]; } Caption: A flowchart to diagnose poor recovery in Solid-Phase Extraction.
Q4: What factors should I consider to optimize Liquid-Liquid Extraction (LLE) for this compound?
Effective LLE depends on maximizing the partitioning of the analyte from the aqueous sample phase into an immiscible organic solvent.[13]
-
Solvent Selection: The ideal solvent should have high solubility for this compound but be immiscible with the aqueous sample matrix.[13] Given the analyte's properties, solvents like ethyl acetate (B1210297) or a mixture of chloroform and isopropanol (B130326) could be starting points. The choice of solvent is critical for selectivity and recovery.[5]
-
pH Adjustment: Since this compound is a basic compound (pKa ~11.20), adjusting the sample pH will significantly alter its charge state and, therefore, its solubility in organic solvents.[3][4] To extract it from an aqueous sample into an organic solvent, the analyte should be in its neutral (un-ionized) form. This is typically achieved by adjusting the pH to be at least 2 units above the pKa.[5] However, a very high pH might cause degradation of the lactone ring.[7] Therefore, a moderately basic pH (e.g., 9-10) is often a pragmatic compromise to improve extraction while minimizing degradation.
-
Salting-Out Effect: For polar analytes, adding a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase can decrease the analyte's solubility in the aqueous layer and drive it into the organic phase, thereby increasing recovery.[5]
-
Extraction Ratio and Technique: The ratio of organic solvent to the aqueous sample should be optimized; a common starting point is a ratio of 5:1 or 7:1.[5] Ensure vigorous mixing (e.g., vortexing) for an adequate period to allow for efficient partitioning, followed by centrifugation to ensure complete phase separation.
// Nodes analyte [label="this compound\n(pKa ~ 11.20, Basic)", fillcolor="#F1F3F4", fontcolor="#202124"]; goal [label="Goal: Maximize Partitioning\ninto Organic Phase", fillcolor="#FBBC05", fontcolor="#202124"]; neutral_form [label="Analyte must be in\nNeutral (Uncharged) Form", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ph_adjust [label="Adjust Sample pH > pKa\n(e.g., pH 9-10 as a start)\nto deprotonate the molecule", fillcolor="#34A853", fontcolor="#FFFFFF"]; solvent_choice [label="Select Immiscible Organic Solvent\n(e.g., Ethyl Acetate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; salting_out [label="Optional: Add Salt (e.g., NaCl)\nto Aqueous Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; result [label="Improved Recovery", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges analyte -> goal; goal -> neutral_form; neutral_form -> ph_adjust; goal -> solvent_choice; goal -> salting_out; ph_adjust -> result; solvent_choice -> result; salting_out -> result; } Caption: Key considerations for optimizing Liquid-Liquid Extraction.
Quantitative Data Summary
The following table summarizes recovery data for Irinotecan and its major metabolite, SN-38, from various studies. This data can serve as a benchmark when developing and troubleshooting methods for the related compound this compound.
| Analyte | Extraction Method | Sample Matrix | Recovery (%) | Reference |
| Irinotecan | Protein Precipitation (Acetonitrile with 0.1% formic acid) | Human Plasma | 85% | [12][14] |
| Irinotecan | Protein Precipitation (Methanol with 0.1% acetic acid) | Human Plasma | 66.4 - 68.8% | [12] |
| Irinotecan | Liquid-Liquid Extraction | Human Plasma | 68.5 - 77.9% | [15] |
| Irinotecan | Acid/Methanol Extraction | Tumor Spheroids | 80.4 - 111% | [16] |
| SN-38 | Acid/Methanol Extraction | Tumor Spheroids | 82.4 - 93.9% | [16] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
This is a general protocol for extracting Irinotecan and its metabolites from plasma, which can be adapted for this compound.[12]
Materials:
-
SPE Cartridges (e.g., Oasis HLB or similar reversed-phase polymer)
-
Biological sample (e.g., plasma)
-
Methanol (for conditioning and elution)
-
Water (HPLC-grade)
-
Wash Solvent (e.g., 5% Methanol in water)
-
Elution Solvent (e.g., Methanol or Acetonitrile)
-
Vacuum manifold or positive pressure processor
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to dry.[12]
-
Loading: Load the pre-treated biological sample (e.g., 50-100 µL of plasma) onto the conditioned cartridge at a slow, consistent flow rate (e.g., 1 mL/min).[12]
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., water or 5% methanol in water) to remove salts and other polar impurities.[12]
-
Elution: Elute the analytes of interest with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile) into a clean collection tube.[12]
-
Post-Elution: The eluate can then be evaporated to dryness under a stream of nitrogen and reconstituted in a suitable mobile phase for analysis by HPLC or LC-MS/MS.[6]
Protocol 2: Protein Precipitation (PPT)
This is a rapid but often less clean sample preparation method. It is most effective when followed by a cleanup step like SPE or when used with a robust analytical method like LC-MS/MS.[12][14]
Materials:
-
Biological sample (e.g., plasma)
-
Precipitating Solvent (e.g., cold acetonitrile (B52724) or methanol, often with 0.1% formic or acetic acid)[12][14]
-
Microcentrifuge tubes
-
Vortex mixer and centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 300-400 µL of cold precipitating solvent (a 3:1 or 4:1 ratio of solvent to sample is common).[12]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[6]
-
Centrifuge the sample at high speed (e.g., 10,000-14,000 rpm) for 10 minutes to pellet the precipitated proteins.[6][12]
-
Carefully collect the supernatant containing the analytes. The supernatant can be directly injected for analysis or undergo further processing (e.g., evaporation and reconstitution).[6]
References
- 1. silicycle.com [silicycle.com]
- 2. usbio.net [usbio.net]
- 3. This compound CAS#: 103816-16-6 [m.chemicalbook.com]
- 4. This compound | 103816-16-6 [m.chemicalbook.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Physicochemical stability of Irinotecan Accord in punctured original vials and polypropylene syringes and after dilution with 0.9% sodium chloride or 5% glucose solution in polyolefine bags - GaBIJ [gabi-journal.net]
- 9. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 10. SPE Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. specartridge.com [specartridge.com]
- 12. benchchem.com [benchchem.com]
- 13. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 14. akjournals.com [akjournals.com]
- 15. A simple, rapid and low-cost spectrophotometric method for irinotecan quantification in human plasma and in pharmaceutical dosage forms - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Seeding Density for 11-Desethyl Irinotecan Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell seeding density for in vitro cytotoxicity assays involving 11-Desethyl Irinotecan.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing cell seeding density crucial for this compound cytotoxicity assays?
A1: Optimizing cell seeding density is critical for obtaining accurate and reproducible results in cytotoxicity assays.[1] If the cell density is too low, the signal may be too weak for accurate detection. Conversely, if the density is too high, cells can become over-confluent, leading to nutrient depletion, altered metabolic activity, and signal saturation.[1] This can mask the true cytotoxic effects of this compound.[1] An optimal density ensures that cells are in the logarithmic (exponential) growth phase, where they exhibit maximum metabolic activity and are most sensitive to therapeutic agents.[1]
Q2: What is a typical range for cell seeding densities in a 96-well plate for cytotoxicity studies?
A2: The recommended cell seeding density can vary significantly depending on the cell line's proliferation rate and the duration of the assay, typically ranging from 1,000 to 100,000 cells per well.[1] For instance, some leukemic cell lines may require 50,000 to 100,000 cells/mL, whereas solid tumor cell lines might be seeded at densities between 10,000 to 150,000 cells/mL.[1] It is essential to empirically determine the optimal density for each specific cell line and experimental condition.[1]
Q3: How does cell seeding density affect the IC50 value of a compound?
A3: Cell seeding density can significantly influence the half-maximal inhibitory concentration (IC50) value. Studies have shown that for some chemotherapeutic agents, higher cell densities can lead to increased resistance and consequently, higher IC50 values.[2][3] This phenomenon may be attributed to factors like cell-cell contact, altered growth factor signaling, or changes in the microenvironment of densely seeded cells.[2][3] Therefore, maintaining a consistent and optimal seeding density is paramount for generating reliable and comparable IC50 data.
Q4: What is the mechanism of action of this compound, and how does it relate to its parent drug, Irinotecan?
A4: this compound is a metabolite of Irinotecan (CPT-11), a prodrug used in cancer chemotherapy.[4] Irinotecan is converted to its highly active metabolite, SN-38, by carboxylesterases.[5][6] SN-38 is a potent inhibitor of topoisomerase I, an enzyme crucial for relieving DNA torsional strain during replication and transcription.[5][7] By stabilizing the topoisomerase I-DNA complex, SN-38 prevents the re-ligation of single-strand breaks, which ultimately leads to lethal double-strand breaks during the S phase of the cell cycle, triggering apoptosis.[5][6][8] While SN-38 is the primary active metabolite, other metabolites like this compound may also contribute to the overall cytotoxic effect, though their specific activity is less characterized. The core mechanism of cytotoxicity for this class of compounds is the induction of DNA damage and subsequent cell death.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent Cell Seeding: A non-homogeneous cell suspension can lead to uneven cell distribution across the plate.[9][10] 2. Pipetting Errors: Inaccurate or inconsistent pipetting volumes. 3. Edge Effects: Evaporation from the outer wells of the microplate can concentrate media components and affect cell growth.[10] | 1. Ensure a single-cell suspension: Gently but thoroughly mix the cell suspension before and during pipetting to prevent cell settling.[9] Visually inspect the plate under a microscope after seeding to confirm even distribution.[10] 2. Use calibrated pipettes and proper technique. 3. Minimize edge effects: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.[10] |
| Low or no signal in the cytotoxicity assay | 1. Suboptimal Cell Seeding Density: The number of cells may be too low to generate a detectable signal.[1] 2. Cell Line Insensitivity: The cell line may be resistant to this compound at the tested concentrations. 3. Assay Timing: The incubation period may be too short for the cytotoxic effects to manifest. | 1. Perform a cell titration experiment to determine the optimal seeding density that provides a robust signal within the linear range of the assay.[9] 2. Conduct a dose-response experiment with a wide concentration range of the compound. 3. Optimize the incubation time: Test different time points (e.g., 24, 48, 72 hours) to identify the optimal duration for observing cytotoxicity. |
| Unexpectedly high cell viability at high drug concentrations | 1. Over-confluent cells: High cell density can lead to contact inhibition of growth and reduced sensitivity to the drug.[11] 2. Compound Instability or Precipitation: The compound may degrade in the culture medium or precipitate at high concentrations. | 1. Reduce the initial seeding density to ensure cells remain in an exponential growth phase throughout the experiment.[11] 2. Prepare fresh drug dilutions for each experiment. Visually inspect the drug solutions for any signs of precipitation. |
| Inconsistent IC50 values across experiments | 1. Variable Cell Seeding Density: As mentioned, seeding density directly impacts IC50 values.[2][12] 2. Variability in Cell Health and Passage Number: Cells at high passage numbers or in poor health may respond differently to the drug.[13] 3. Inconsistent Reagent Preparation: Variations in media, serum, or drug dilutions. | 1. Strictly adhere to the optimized seeding density for all experiments. 2. Use cells within a consistent and low passage number range. Regularly monitor cell health and viability.[13] 3. Develop and follow a standardized protocol (SOP) for all reagent preparations and experimental procedures. |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
This protocol aims to identify the ideal cell seeding density that ensures cells are in the logarithmic growth phase for the duration of the cytotoxicity assay.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well clear-bottom microplates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Preparation: Harvest and count the cells, ensuring high viability (>90%) as determined by trypan blue exclusion.
-
Serial Dilution: Prepare a series of cell dilutions in complete culture medium to achieve a range of seeding densities (e.g., from 1,000 to 50,000 cells/well in a 100 µL volume).
-
Cell Seeding: Plate the different cell densities in a 96-well plate, with at least three replicate wells for each density.
-
Incubation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Time-Course Analysis: At various time points corresponding to your planned drug treatment duration (e.g., 24, 48, and 72 hours), perform a cell viability assay on a set of wells for each density.
-
Data Analysis: Plot the viability signal (e.g., absorbance or luminescence) against the number of cells seeded for each time point. The optimal seeding density will be the one that falls within the linear portion of this curve and where the cells have not yet reached confluency at the end of the planned experiment.
Protocol 2: this compound Cytotoxicity Assay
This protocol outlines the steps for performing a cytotoxicity assay once the optimal seeding density has been determined.
Materials:
-
Cell line of interest seeded at the pre-determined optimal density in a 96-well plate
-
This compound stock solution
-
Complete culture medium
-
Vehicle control (e.g., DMSO)
-
Viability assay reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at the optimized density determined in Protocol 1 and incubate for 24 hours to allow for attachment and recovery.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control at the same final concentration as used for the highest drug concentration.
-
Drug Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound and the vehicle control. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).
-
Viability Assay: At the end of the incubation period, perform the chosen cell viability assay according to the manufacturer's instructions.
-
Data Acquisition and Analysis: Measure the signal using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Quantitative Data Summary
Table 1: Example of Seeding Density Optimization Data
| Seeding Density (cells/well) | Absorbance at 24h (Mean ± SD) | Absorbance at 48h (Mean ± SD) | Absorbance at 72h (Mean ± SD) |
| 2,500 | 0.25 ± 0.03 | 0.52 ± 0.05 | 0.98 ± 0.09 |
| 5,000 | 0.48 ± 0.04 | 0.95 ± 0.08 | 1.65 ± 0.15 |
| 10,000 | 0.85 ± 0.07 | 1.58 ± 0.12 | 2.10 ± 0.20 (Plateau) |
| 20,000 | 1.35 ± 0.11 | 2.05 ± 0.18 (Plateau) | 2.15 ± 0.22 (Plateau) |
Note: This table presents hypothetical data for illustrative purposes. The optimal density must be determined experimentally for each cell line.
Table 2: Impact of Seeding Density on IC50 Values for Various Chemotherapeutics
| Cell Line | Drug | Seeding Density (cells/well) | IC50 (µM) |
| TOV-21G | Cisplatin | 50,000 | 12.00 |
| TOV-21G | Cisplatin | 5,000 | 2.45 |
| U2OS | Etoposide | 50,000 | 6.50 |
| U2OS | Etoposide | 500 | 1.88 |
| HT29 | 5-FU | 2,000 | 35.89 |
| HT29 | 5-FU | 500 | 13.42 |
Source: Data adapted from AACR Journals, 2022.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ClinPGx [clinpgx.org]
- 8. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biocompare.com [biocompare.com]
Validation & Comparative
Comparative Cytotoxicity Analysis: 11-Desethyl Irinotecan vs. SN-38
A Guide for Researchers in Drug Development
This guide provides a comparative overview of the cytotoxic properties of two key metabolites of the chemotherapeutic agent Irinotecan: 11-Desethyl Irinotecan and SN-38. While extensive data is available for the highly potent active metabolite SN-38, this guide also addresses the current state of knowledge on the cytotoxicity of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.
Executive Summary
Irinotecan (CPT-11) is a prodrug that undergoes metabolic conversion to exert its anticancer effects. The primary active metabolite, SN-38, is a potent topoisomerase I inhibitor and is understood to be responsible for the majority of Irinotecan's therapeutic activity and toxicity.[1][2] SN-38 is reported to be 100 to 1000 times more potent than Irinotecan itself.[1][3] Another metabolite, this compound, is also formed, however, a thorough review of the available scientific literature did not yield quantitative data (such as IC50 values) directly comparing its cytotoxicity to that of SN-38. Therefore, this guide will focus on the well-documented cytotoxicity of SN-38 and place this compound within the broader metabolic context of Irinotecan.
Metabolic Pathway of Irinotecan
Irinotecan's complex metabolism is a critical determinant of its efficacy and toxicity profile. The drug is primarily metabolized in the liver by carboxylesterase enzymes to form the active SN-38. Subsequently, SN-38 is inactivated through glucuronidation by the enzyme UGT1A1. Cytochrome P450 enzymes also play a role in metabolizing Irinotecan to other, largely inactive, compounds.[4]
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for SN-38 in various cancer cell lines as reported in the scientific literature.
| Cell Line | Cancer Type | SN-38 IC50 (µM) |
| HCT116 | Colorectal Carcinoma | 0.04 ± 0.02 |
| HT-29 | Colorectal Adenocarcinoma | 0.08 ± 0.04 |
| SW620 | Colorectal Adenocarcinoma | 0.02 ± 0.01 |
| A549 | Lung Carcinoma | 0.099 ± 0.001 |
Note: The IC50 values presented are derived from a study by Sadat et al. (2020) and may vary depending on experimental conditions such as incubation time and assay method.
As previously stated, a comprehensive search of the literature did not yield specific IC50 values for this compound that would allow for a direct quantitative comparison with SN-38. It is generally considered to be a minor or inactive metabolite in terms of cytotoxicity.
Experimental Protocols
The determination of cytotoxicity is a fundamental aspect of anticancer drug evaluation. The following are outlines of common experimental protocols used to assess the cytotoxic effects of compounds like SN-38.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Methodology:
-
Cell Culture and Treatment: Cells are seeded in a 96-well plate and treated with the test compound as described for the MTT assay.
-
Supernatant Collection: After the incubation period, a portion of the cell culture supernatant is transferred to a new plate.
-
LDH Reaction: An LDH reaction mixture, containing a substrate and a tetrazolium salt, is added to the supernatant.
-
Incubation: The plate is incubated at room temperature, protected from light, for approximately 30 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The amount of color formation is proportional to the amount of LDH released, which indicates the level of cytotoxicity.
Conclusion
The available scientific evidence unequivocally demonstrates that SN-38 is the primary driver of Irinotecan's cytotoxic effects, exhibiting potent activity against a range of cancer cell lines. In contrast, there is a notable absence of publicly available data quantifying the cytotoxic potency of this compound, suggesting it is likely a minor contributor to the overall anticancer activity of Irinotecan. For researchers investigating the efficacy and metabolism of Irinotecan, a focus on the dynamics of SN-38 formation and detoxification is paramount. Future studies are warranted to definitively characterize the biological activity, if any, of this compound to complete our understanding of Irinotecan's complex pharmacology.
References
- 1. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Irinotecan Therapy and UGT1A1 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Advances in delivery of Irinotecan (CPT-11) active metabolite 7-ethyl-10-hydroxycamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Emerging Role of 11-Desethyl Irinotecan in Mapping Irinotecan Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 11-Desethyl Irinotecan's potential as a biomarker for irinotecan (B1672180) metabolism against established alternatives, supported by experimental data and detailed methodologies.
Irinotecan (CPT-11) is a cornerstone chemotherapy agent, primarily used in the treatment of colorectal cancer. As a prodrug, its efficacy and toxicity are intrinsically linked to its complex metabolic pathways. The identification and validation of reliable biomarkers to predict patient response and guide dosage adjustments are critical for optimizing treatment outcomes. This guide provides a comprehensive comparison of this compound as a potential biomarker against established markers of irinotecan metabolism, presenting available quantitative data and detailed experimental protocols.
Irinotecan's Metabolic Maze: Key Pathways and Players
Irinotecan undergoes extensive metabolic conversion primarily by three main enzymatic pathways:
-
Activation to SN-38: Carboxylesterases (CES), predominantly CES2, convert irinotecan to its active, cytotoxic metabolite, SN-38.[1] SN-38 is approximately 100 to 1000 times more potent than its parent compound.
-
Detoxification of SN-38: The UDP-glucuronosyltransferase 1A1 (UGT1A1) enzyme is responsible for the glucuronidation of SN-38 to the inactive SN-38 glucuronide (SN-38G), facilitating its excretion.[1]
-
CYP3A-mediated Oxidation: Cytochrome P450 3A4 (CYP3A4) and 3A5 (CYP3A5) metabolize irinotecan to several inactive oxidative metabolites, including APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]-carbonyloxycamptothecin) and NPC (7-ethyl-10-[4-(1-piperidino)-1-amino]carbonyloxycamptothecin).[1]
A lesser-known metabolite, this compound, has been identified as a product of CYP3A5-mediated metabolism. It is formed through the de-ethylation of the camptothecin (B557342) moiety of irinotecan and corresponds to a metabolite previously designated as M4, with a molecular weight of 558.[2]
Figure 1: Simplified metabolic pathway of irinotecan.
Biomarker Performance: A Comparative Analysis
The ideal biomarker for irinotecan metabolism should reliably predict both treatment efficacy and the risk of severe toxicities, such as neutropenia and diarrhea. Here, we compare this compound with the current gold standard, UGT1A1 genotyping, and the direct measurement of the active metabolite, SN-38.
| Biomarker | Principle | Advantages | Disadvantages | Validation Status |
| UGT1A1 Genotype | Genetic variations in the UGT1A1 gene predict the enzyme's metabolic capacity. | Well-established and clinically validated.[3][4] Predictive of severe neutropenia and diarrhea.[5] Pre-treatment testing allows for dose adjustments. | Does not account for other metabolic pathways or drug-drug interactions. Predictive value can vary across different ethnicities.[1] | Clinically Validated |
| SN-38 Plasma Levels | Direct measurement of the active metabolite reflects the biologically active dose. | Provides a real-time assessment of the active drug exposure. Can account for variability in both activation and detoxification pathways. | Requires serial blood sampling and sophisticated analytical methods. Lacks standardized thresholds for dose adjustments. | Research & Clinical Monitoring |
| This compound | As a product of the CYP3A5 pathway, its levels may reflect the activity of this alternative metabolic route. | Potentially provides insight into the contribution of CYP3A5 to irinotecan clearance. | Not yet validated as a predictive biomarker. The clinical significance of this metabolic pathway is not fully understood. Limited quantitative data available. | Exploratory |
Experimental Protocols
Accurate quantification of irinotecan and its metabolites is crucial for pharmacokinetic studies and biomarker validation. The gold standard is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantification of Irinotecan and its Metabolites in Human Plasma by LC-MS/MS
This protocol provides a general framework for the simultaneous quantification of irinotecan, SN-38, SN-38G, APC, and potentially this compound.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., camptothecin or isotopically labeled analogs).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from low to high percentage of mobile phase B over a suitable time to achieve separation of all analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
Figure 2: General workflow for the analysis of irinotecan and its metabolites.
The Path Forward: Validating this compound
While the formation of this compound via CYP3A5 is established, its utility as a predictive biomarker remains to be validated. Future research should focus on:
-
Quantitative Correlation Studies: Large-scale clinical studies are needed to correlate plasma concentrations of this compound with irinotecan efficacy and toxicity, particularly in patients with varying CYP3A5 genotypes.
-
Comparative Analysis: These studies should directly compare the predictive power of this compound with established biomarkers like UGT1A1 genotype and SN-38 exposure.
-
Metabolomic Profiling: Comprehensive metabolomic studies may further elucidate the role of the CYP3A5 pathway in the overall disposition of irinotecan and identify other novel biomarkers.[6]
Figure 3: Logical flow for the validation of a new biomarker.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pilot Study Comparing Systemic and Tissue Pharmacokinetics of Irinotecan and Metabolites following Hepatic Drug Eluting Chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapy resistance: could metabolomic biomarkers remove this major roadblock to successful pharmaceutical research and development programs? - biocrates life sciences gmbh [biocrates.com]
- 6. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study | PLOS One [journals.plos.org]
Navigating the Analytical Maze: A Comparative Guide to Cross-Reactivity in Irinotecan Metabolite Assays
For researchers, scientists, and drug development professionals engaged in the study of irinotecan (B1672180), understanding the specificity of analytical methods is paramount for accurate pharmacokinetic and pharmacodynamic assessments. This guide provides a comparative analysis of the cross-reactivity of irinotecan and its major metabolites in commonly used analytical assays, supported by experimental data and detailed protocols.
Irinotecan, a prodrug, undergoes extensive metabolism to form its active metabolite, SN-38, as well as other significant metabolites including SN-38 glucuronide (SN-38G), and 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]-carbonyloxycamptothecin (APC). The accurate quantification of each of these compounds is critical, as their relative concentrations can influence both the efficacy and toxicity of the treatment. Analytical assays, ranging from immunoassays to chromatographic techniques, are employed for this purpose. However, the potential for cross-reactivity, where an assay detects compounds other than the intended analyte, can lead to inaccurate results.
Immunoassays: A Tale of Two Specificities
Enzyme-linked immunosorbent assays (ELISAs) have been developed for the specific detection of irinotecan and its active metabolite, SN-38. These assays offer high sensitivity but their specificity can be a concern. A key study on the development of specific ELISAs for irinotecan and SN-38 provides valuable insights into their cross-reactivity profiles.
An ELISA developed for irinotecan demonstrated high specificity, with almost no cross-reactivity observed with its active metabolite, SN-38[1][2]. Conversely, the ELISA designed for SN-38 showed a very slight cross-reactivity of 0.08% with the parent drug, irinotecan[1][2]. While this level of cross-reactivity is minimal, it is a factor to consider when analyzing samples with high concentrations of irinotecan relative to SN-38.
A significant gap in the currently available literature is the lack of quantitative data on the cross-reactivity of other major irinotecan metabolites, such as SN-38G and APC, in these immunoassays. This absence of data underscores a limitation of using immunoassays for a comprehensive metabolic profile of irinotecan and highlights the need for careful validation when employing these methods.
Chromatographic Methods: The Gold Standard for Specificity
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely regarded as the gold-standard methods for the simultaneous quantification of irinotecan and its metabolites. These techniques excel in their ability to physically separate the different compounds before detection, thereby minimizing cross-reactivity.
Numerous studies have detailed the development and validation of HPLC and LC-MS/MS methods that can accurately and specifically measure irinotecan, SN-38, SN-38G, and APC in various biological matrices. The specificity of these methods is a key validation parameter, and published protocols consistently demonstrate the absence of interference between the parent drug and its metabolites.
However, even with the high specificity of LC-MS/MS, potential analytical interferences can arise. One such phenomenon is in-source fragmentation, where a metabolite can break down into a product that is also a target analyte within the mass spectrometer's ion source. This can lead to an overestimation of the fragment analyte. Careful optimization of mass spectrometry conditions is crucial to mitigate such effects.
Quantitative Data Summary
The following table summarizes the available quantitative data on the cross-reactivity of irinotecan metabolites in different analytical assays.
| Analytical Method | Target Analyte | Cross-Reactant | % Cross-Reactivity | Reference |
| ELISA | Irinotecan | SN-38 | Almost None | [1][2] |
| ELISA | SN-38 | Irinotecan | 0.08% | [1][2] |
| ELISA | Irinotecan / SN-38 | SN-38G, APC | Data Not Available | - |
| HPLC / LC-MS/MS | Irinotecan & Metabolites | Each other | No significant cross-reactivity | Multiple sources |
Visualizing the Metabolic Landscape and Analytical Workflow
To provide a clearer understanding of the relationships between irinotecan and its metabolites, as well as the typical process for their analysis, the following diagrams have been generated.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Irinotecan and SN-38
This protocol is a generalized representation based on the principles described in the development of specific ELISAs.
-
Antibody and Antigen Preparation:
-
Irinotecan Immunogen: Irinotecan is conjugated to a carrier protein like bovine serum albumin (BSA) to make it immunogenic.
-
SN-38 Immunogen: SN-38 is similarly conjugated to a carrier protein.
-
Antibody Production: Rabbits or other suitable animals are immunized with the respective immunogens to produce polyclonal or monoclonal antibodies.
-
Coating Antigen: The target analyte (irinotecan or SN-38) is conjugated to a different carrier protein or enzyme for use in the competitive ELISA format.
-
-
ELISA Procedure (Competitive Format):
-
Microplate wells are coated with the specific antibody (anti-irinotecan or anti-SN-38).
-
Plates are washed and blocked to prevent non-specific binding.
-
Standards, controls, and unknown samples are added to the wells, followed by the addition of a fixed amount of enzyme-labeled irinotecan or SN-38.
-
The plate is incubated, allowing the labeled and unlabeled analyte to compete for binding to the antibody.
-
After washing, a substrate for the enzyme is added, and the color development is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This protocol provides a general framework for the simultaneous analysis of irinotecan and its metabolites.
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL plasma sample, add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
The supernatant is carefully collected for injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: A fluorescence detector is used, with excitation and emission wavelengths optimized for the specific detection of irinotecan and its fluorescent metabolites. Different wavelength pairs may be used during the run to optimize sensitivity for each compound.
-
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a highly specific and sensitive method for the quantification of irinotecan and its metabolites.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge with methanol (B129727) followed by water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analytes of interest with an organic solvent like methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography: Similar to the HPLC method, a C18 column with a gradient elution is typically employed to separate the analytes.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for irinotecan, SN-38, SN-38G, APC, and an internal standard. This highly selective detection method ensures that only the target analytes are quantified, eliminating interferences.
-
References
- 1. Lessons learned from the irinotecan metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study | PLOS One [journals.plos.org]
A Comparative Guide: In Vitro Activity of 11-Desethyl Irinotecan Versus Irinotecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irinotecan (B1672180) is a semi-synthetic analog of the natural alkaloid camptothecin. It functions as a prodrug, meaning it is converted into its active form within the body. The primary active metabolite of irinotecan is SN-38, which is a potent inhibitor of topoisomerase I, an enzyme essential for DNA replication and transcription. By inhibiting topoisomerase I, SN-38 leads to DNA damage and ultimately induces apoptosis in rapidly dividing cancer cells.
11-Desethyl Irinotecan, also known as 7-Desethyl Irinotecan, is a known metabolite and impurity of irinotecan. Understanding the biological activity of such metabolites is crucial for a comprehensive understanding of a drug's overall efficacy and potential side effects. However, at present, there is a lack of published data specifically detailing the in vitro cytotoxicity and topoisomerase I inhibitory activity of this compound.
Metabolic Pathway of Irinotecan
Irinotecan undergoes a complex metabolic process primarily in the liver. The conversion of irinotecan to its active metabolite, SN-38, is catalyzed by carboxylesterase enzymes. SN-38 is then inactivated through glucuronidation by the enzyme UGT1A1. Cytochrome P450 enzymes, particularly CYP3A4, are also involved in the metabolism of irinotecan to inactive metabolites. The relationship between irinotecan and its key metabolites is depicted in the following pathway.
Caption: Metabolic conversion of Irinotecan to its metabolites.
In Vitro Cytotoxicity Data
The cytotoxic activity of a compound against cancer cell lines is a primary indicator of its potential as an anticancer agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cell population.
Irinotecan Cytotoxicity
The following table summarizes published IC50 values for irinotecan in various human cancer cell lines. It is important to note that these values can vary depending on the specific cell line, assay conditions, and exposure time.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| LoVo | Colorectal | 15.8 | [1][2] |
| HT-29 | Colorectal | 5.17 | [1][2] |
| A549 | Lung | 7.7 | [3] |
| 786-0 | Kidney | 2.25 | [4] |
This compound Cytotoxicity
As of the date of this guide, no publicly available data on the in vitro cytotoxicity (IC50 values) of this compound against cancer cell lines could be identified through extensive literature searches. To perform a direct comparison, it would be necessary to determine the IC50 values of this compound in the same cell lines and under the same experimental conditions as irinotecan.
Topoisomerase I Inhibition
The primary mechanism of action for irinotecan's active metabolite, SN-38, is the inhibition of topoisomerase I. This is typically assessed through in vitro assays that measure the relaxation of supercoiled DNA.
Irinotecan and SN-38 Topoisomerase I Inhibition
Irinotecan itself is a weak inhibitor of topoisomerase I. Its potent anticancer effects are attributed to its conversion to SN-38, which is approximately 100- to 1000-fold more active in inhibiting topoisomerase I than the parent drug.
This compound Topoisomerase I Inhibition
Similar to the cytotoxicity data, there is no readily available information on the in vitro topoisomerase I inhibitory activity of this compound. An in vitro topoisomerase I inhibition assay would be required to determine its activity and compare it to that of irinotecan and SN-38.
Experimental Protocols
To facilitate the direct comparison of the in vitro activities of this compound and irinotecan, the following standard experimental protocols are provided.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: A typical workflow for an MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (this compound and irinotecan) and a vehicle control.
-
Incubation: Incubate the plates for an additional 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Caption: A general workflow for a topoisomerase I DNA relaxation assay.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, reaction buffer, and various concentrations of the test compounds.
-
Enzyme Addition: Add human topoisomerase I to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and a loading dye).
-
Agarose Gel Electrophoresis: Separate the DNA forms (supercoiled and relaxed) on an agarose gel.
-
Visualization: Stain the gel with a DNA intercalating agent (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Analysis: Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band. The intensity of the bands can be quantified to determine the extent of inhibition.
Conclusion
While this compound is a known metabolite of irinotecan, a comprehensive comparison of its in vitro activity with the parent drug is currently hindered by a lack of publicly available data. The experimental protocols provided in this guide offer a framework for conducting the necessary studies to elucidate the cytotoxic and topoisomerase I inhibitory potential of this compound. Such data would be invaluable for a more complete understanding of irinotecan's pharmacology and could inform future drug development efforts. Researchers are encouraged to perform these comparative studies to fill this knowledge gap.
References
A Comparative Guide to the Structural Confirmation of 11-Desethyl Irinotecan
For researchers, scientists, and drug development professionals, the accurate structural confirmation of active pharmaceutical ingredients (APIs) and their related compounds is a critical aspect of quality control and regulatory compliance. 11-Desethyl Irinotecan, a key metabolite and impurity of the anticancer drug Irinotecan, requires precise characterization to ensure the safety and efficacy of the final drug product. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and alternative analytical techniques for the structural confirmation of this compound, supported by experimental protocols and data.
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Predicted ¹H and ¹³C NMR Spectral Data
While publicly available, fully assigned experimental NMR data for this compound is limited, we can predict the spectral changes relative to its parent compound, Irinotecan. The primary difference is the absence of the ethyl group at the 7-position of the indolizino[1,2-b]quinoline core. This structural modification will lead to characteristic changes in the ¹H and ¹³C NMR spectra.
Table 1: Comparison of Predicted NMR Data for Irinotecan and this compound
| Assignment | Irinotecan ¹H Chemical Shift (δ) ppm (Predicted) | This compound ¹H Chemical Shift (δ) ppm (Predicted) | Irinotecan ¹³C Chemical Shift (δ) ppm (Predicted) | This compound ¹³C Chemical Shift (δ) ppm (Predicted) |
| H-5 | ~8.2 | ~8.2 | ~150 | ~150 |
| H-12 | ~7.8 | ~7.8 | ~148 | ~148 |
| H-14 | ~7.6 | ~7.6 | ~128 | ~128 |
| H-9 | ~7.5 | ~7.5 | ~145 | ~145 |
| H-10 | ~7.3 | ~7.3 | ~120 | ~120 |
| H-11 | ~7.9 | ~7.9 | ~157 | ~157 |
| H-7 (CH₂) | ~3.2 (q) | N/A | ~45 | N/A |
| H-7 (CH₃) | ~1.4 (t) | N/A | ~14 | N/A |
| H-17 (CH₂) | ~5.4 (s) | ~5.4 (s) | ~66 | ~66 |
| H-19 (CH₂) | ~1.9 | ~1.9 | ~30 | ~30 |
| H-20 (OH) | ~6.5 (s) | ~6.5 (s) | ~73 | ~73 |
| Piperidino-piperidine protons | 1.5 - 3.5 | 1.5 - 3.5 | 24 - 60 | 24 - 60 |
Note: The predicted chemical shifts are based on known data for Irinotecan and general principles of NMR spectroscopy. Actual experimental values may vary.
The most significant predicted difference in the ¹H NMR spectrum of this compound compared to Irinotecan would be the absence of the quartet and triplet signals corresponding to the ethyl group at position 7. In the ¹³C NMR spectrum, the signals for the ethyl carbons would also be absent.
Experimental Protocol: NMR Spectroscopy
A standard protocol for the NMR analysis of this compound would involve the following steps:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Techniques such as APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments (for complete structural assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
-
Data Processing: Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze coupling constants to deduce neighboring proton relationships. Assign all ¹H and ¹³C signals to the corresponding atoms in the molecule.
Caption: Workflow for NMR-based structural confirmation of this compound.
Alternative Analytical Techniques for Structural Confirmation
While NMR provides the most definitive structural information, other techniques are commonly used for the analysis of pharmaceutical compounds and can offer complementary data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique used to identify and quantify components in a mixture. When coupled with a UV or mass spectrometry detector, it can be used for impurity profiling and confirmation of identity by retention time.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) and dilute to a working concentration (e.g., 10-100 µg/mL).
-
Instrumentation: Use a standard HPLC system equipped with a C18 reversed-phase column and a UV detector.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C).
-
Detection Wavelength: Monitor the absorbance at a wavelength where the compound has maximum absorbance (e.g., around 254 nm).
-
-
Analysis: Inject the sample and compare its retention time to that of a certified reference standard of this compound.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.
-
Sample Introduction: The sample is typically introduced after separation by HPLC.
-
Ionization: Electrospray ionization (ESI) is a common technique for molecules like this compound.
-
Mass Analysis:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the compound. The expected [M+H]⁺ ion for this compound (C₃₁H₃₄N₄O₆) is m/z 559.25.
-
Tandem MS (MS/MS): Select the parent ion (m/z 559.25) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. This fragmentation pattern can be compared to that of a reference standard or used to confirm the structure.
-
Caption: Workflow for HPLC and Mass Spectrometry in structural confirmation.
Comparison of Analytical Techniques
Table 2: Comparison of NMR, HPLC, and Mass Spectrometry for Structural Confirmation
| Technique | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Detailed atomic-level structural information (connectivity, stereochemistry) | - Unambiguous structure determination- Non-destructive | - Lower sensitivity- Requires higher sample concentration- More complex data analysis |
| HPLC | Retention time, purity | - High precision and accuracy for quantification- High throughput | - Co-elution can occur- Does not provide definitive structural information alone |
| Mass Spectrometry | Molecular weight, fragmentation pattern | - High sensitivity- Can analyze complex mixtures when coupled with LC | - Isomers can be difficult to distinguish- Fragmentation can be complex to interpret without reference data |
Conclusion
For the definitive structural confirmation of this compound, NMR spectroscopy stands as the gold standard . It provides the most comprehensive information, allowing for the complete assignment of the molecule's structure. However, a combination of orthogonal analytical techniques offers a robust approach to characterization. HPLC is invaluable for assessing purity and for quantification, while mass spectrometry provides rapid confirmation of molecular weight and key structural motifs through fragmentation analysis. For routine quality control, a combination of HPLC and MS might be sufficient, but for initial characterization and in cases of ambiguity, 2D NMR experiments are indispensable.
A Comparative Stability Analysis of Irinotecan and Its Key Metabolites, SN-38 and APC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of the anticancer drug irinotecan (B1672180) and its principal active and inactive metabolites, SN-38 (7-ethyl-10-hydroxycamptothecin) and APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]-carbonyloxy-camptothecin). Understanding the relative stability of these compounds is crucial for accurate pharmacokinetic and pharmacodynamic assessments, as well as for the development of robust analytical methods and drug formulations. The information presented herein is supported by experimental data from peer-reviewed literature.
Executive Summary
Irinotecan (CPT-11) is a prodrug that is converted in vivo to its highly potent active metabolite, SN-38. Both irinotecan and SN-38 contain a critical α-hydroxy-δ-lactone ring that is susceptible to pH-dependent hydrolysis, reversibly opening to form an inactive carboxylate species. This equilibrium is a key determinant of the overall efficacy and stability of the drug. Irinotecan also undergoes oxidation to form metabolites such as APC. The stability of these three molecules varies significantly under different environmental conditions, including pH, temperature, and light exposure. Generally, the lactone forms of both irinotecan and SN-38 are favored in acidic conditions, while the inactive carboxylate forms predominate at physiological and alkaline pH. SN-38 is notably less stable than irinotecan under certain conditions. Limited data is available on the specific degradation kinetics of APC.
Data Presentation
The following tables summarize the quantitative stability data for irinotecan and its metabolites under various conditions.
Table 1: pH-Dependent Stability of Irinotecan and SN-38 Lactone Forms
| Compound | pH | Temperature (°C) | Half-life (t½) of Lactone Hydrolysis | Remarks |
| Irinotecan | 7.4 | 37 | 13.7 minutes[1] | The conversion to the carboxylate form is rapid at physiological pH. |
| Irinotecan | In vivo (plasma) | 37 | 9.5 minutes[2][3] | Demonstrates rapid in-vivo conversion. |
| SN-38 | 7.4 | Not specified | Slower than irinotecan | The lactone form of SN-38 is more predominant at equilibrium in plasma (50-64%) compared to irinotecan (25-30%)[4]. |
| Irinotecan | 4.0 | 25, 37, 50 | Stable over 24 hours[5] | Acidic conditions significantly preserve the active lactone form. |
| Irinotecan | 6.0 | 25 | >24 hours | Gradual hydrolysis is observed as the pH approaches neutral. |
| Irinotecan | 7.4 | 25 | ~10 hours | Significant hydrolysis occurs at room temperature. |
Table 2: Stability of Irinotecan and SN-38 in Biological Matrices and Under Stress Conditions
| Compound | Matrix/Condition | Storage Temperature (°C) | Duration | Stability |
| Irinotecan | Dried Blood Spots | 25 and 42 | 14 days | Stable[6] |
| SN-38 | Dried Blood Spots | 25 and 42 | 14 days | Stable[6] |
| Irinotecan | Plasma | -80 | 4 months | Stable[5] |
| SN-38 | Plasma | -80 | 4 months | Stable[5] |
| APC | Plasma | -80 | 4 months | Stable[5] |
| Irinotecan | Aqueous Solution | Room Temperature (exposed to light) | 7-14 days | Unstable, concentration-dependent degradation. |
| Irinotecan | Base Hydrolysis (0.005 M NaOH) | 35 | 5 minutes | Significant degradation[7] |
| Irinotecan | Oxidative Stress (3% H₂O₂) | Room Temperature | 30 minutes | Significant degradation. |
| Irinotecan | Thermal Stress | 105 | 24 hours | Degradation observed. |
| Irinotecan | Photolytic Stress (UV light) | Not specified | Not specified | Significant degradation[7] |
Experimental Protocols
A generalized protocol for a comparative forced degradation study of irinotecan and its metabolites is outlined below. This protocol is a composite based on methodologies reported in the literature[7][8][9].
Objective: To compare the stability of irinotecan, SN-38, and APC under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).
Materials:
-
Irinotecan hydrochloride reference standard
-
SN-38 reference standard
-
APC reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Phosphate (B84403) buffer
-
A validated stability-indicating HPLC or UPLC method
Procedure:
-
Stock Solution Preparation: Prepare individual stock solutions of irinotecan, SN-38, and APC in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dilute the stock solutions with 0.1 M HCl to a final concentration of approximately 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dilute the stock solutions with 0.01 M NaOH to a final concentration of approximately 100 µg/mL. Incubate at room temperature for 30 minutes, 1, 2, and 4 hours. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dilute the stock solutions with 3% H₂O₂ to a final concentration of approximately 100 µg/mL. Store at room temperature, protected from light, for 2, 8, and 24 hours.
-
Thermal Degradation: Expose solid samples of each compound to 105°C in a hot air oven for 24 hours. Also, subject the stock solutions to 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solutions in quartz cuvettes to UV light (254 nm) and visible light in a photostability chamber for a defined period. Wrap control samples in aluminum foil to protect them from light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, dilute the sample to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC or UPLC method capable of separating the parent compound from its degradation products. A common approach involves a C18 column with a gradient elution of a phosphate buffer and an organic modifier like acetonitrile. Detection is typically performed using UV or fluorescence detectors.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each compound under each stress condition.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constants and half-lives.
-
Compare the degradation profiles of irinotecan, SN-38, and APC.
-
Mandatory Visualization
Caption: Metabolic pathway of irinotecan.
Caption: Experimental workflow for comparative stability analysis.
References
- 1. Sensitive HPLC-fluorescence method for irinotecan and four major metabolites in human plasma and saliva: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. The transformation of irinotecan (CPT-11) to its active metabolite SN-38 by human liver microsomes. Differential hydrolysis for the lactone and carboxylate forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of irinotecan hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physicochemical stability of Irinotecan Accord in punctured original vials and polypropylene syringes and after dilution with 0.9% sodium chloride or 5% glucose solution in polyolefine bags - GaBIJ [gabi-journal.net]
- 8. High-performance liquid chromatographic analysis of the anticancer drug irinotecan (CPT-11) and its active metabolite SN-38 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic assessment of irinotecan, SN-38, and SN-38-glucuronide: a substudy of the FIRIS study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Analytical Methods for 11-Desethyl Irinotecan
For researchers, scientists, and drug development professionals engaged in the analysis of irinotecan (B1672180) and its related compounds, the accurate quantification of impurities and metabolites is paramount for ensuring drug safety and efficacy. 11-Desethyl Irinotecan, also known as 7-Desethyl Irinotecan or Irinotecan EP Impurity A, is a known impurity of the anticancer drug Irinotecan. This guide provides a head-to-head comparison of two prominent analytical techniques for the quantification of this compound: a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method and a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
Data Presentation
The following table summarizes the key quantitative performance characteristics of the two analytical methods for the determination of this compound.
| Parameter | Method 1: Stability-Indicating UPLC-UV | Method 2: HPLC-MS/MS |
| Principle | Reverse-phase chromatography with UV detection | Reverse-phase chromatography with mass spectrometric detection |
| Linearity Range | LOQ to 0.64 µg/mL[1] | Typically 0.5 - 200 ng/mL |
| Limit of Detection (LOD) | Not explicitly stated for individual impurity | Typically < 0.5 ng/mL |
| Limit of Quantitation (LOQ) | Lowest level of linearity range (e.g., ~0.16 µg/mL)[1] | Typically ~0.5 ng/mL[2] |
| Accuracy (% Recovery) | 98.6 - 101.5% for related substances[1] | Typically 95 - 105% |
| Precision (% RSD) | Repeatability: < 2.0%; Intermediate Precision: < 3.0% for related substances[1] | Intra- and Inter-day precision < 15%[2] |
| Sample Preparation | Protein precipitation followed by dilution | Protein precipitation or solid-phase extraction |
| Run Time | Approximately 8 minutes[1] | 5 - 10 minutes |
Experimental Protocols
Method 1: Stability-Indicating UPLC-UV Method
This method is designed for the quantitative determination of irinotecan hydrochloride and its seven impurities, including this compound, in pharmaceutical dosage forms.[1]
-
Instrumentation: An ultra-performance liquid chromatography system equipped with a UV detector.
-
Column: Waters Acquity BEH C8 (100 × 2.1 mm, 1.7-µm).
-
Mobile Phase:
-
Solvent A: 0.02M KH₂PO₄ buffer, pH 3.4.
-
Solvent B: Acetonitrile (B52724) and methanol (B129727) (62:38 v/v).
-
-
Gradient Elution: A gradient program is used to separate the main component from its impurities.
-
Flow Rate: 0.3 mL/min.[1]
-
Detection: UV at 220 nm.[1]
-
Sample Preparation:
-
A solution of the drug substance is prepared in the mobile phase.
-
For the analysis of impurities, the sample is spiked with a known concentration of the seven impurities.
-
The solution is then diluted to the desired concentration within the linear range.
-
Method 2: HPLC-MS/MS Method
This method is a highly sensitive and selective technique for the quantification of irinotecan and its metabolites/impurities in biological matrices such as human plasma.[2]
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., Acquity UPLC BEH C18).[2]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A gradient elution is typically employed to achieve optimal separation.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Detection: Tandem mass spectrometry with electrospray ionization (ESI) in the positive ion mode, using multiple reaction monitoring (MRM).
-
Sample Preparation:
-
Plasma samples are subjected to protein precipitation with acetonitrile or methanol.
-
Alternatively, solid-phase extraction (SPE) can be used for cleaner samples and improved sensitivity.[2]
-
The extracted sample is then reconstituted in the mobile phase before injection.
-
Mandatory Visualization
Caption: A generalized workflow for the analysis of this compound.
Signaling Pathways and Logical Relationships
Caption: Irinotecan metabolism and the origin of this compound.
References
A Guide to Inter-Laboratory Validation of Bioanalytical Assays for Irinotecan Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the inter-laboratory validation of bioanalytical assays for the metabolites of Irinotecan (B1672180), a key chemotherapeutic agent. While the initial focus was on 11-Desethyl Irinotecan, existing research literature predominantly centers on the validation of assays for its pharmacologically active metabolite, SN-38, and its glucuronidated form, SN-38G. The principles and methodologies detailed herein are directly applicable to the validation of an assay for any of Irinotecan's metabolites, including this compound, should it be a compound of interest.
Irinotecan (CPT-11) is a prodrug that is converted to its active form, SN-38, a potent topoisomerase I inhibitor.[1] The efficacy and toxicity of Irinotecan are closely linked to the metabolic balance between the formation of SN-38 and its detoxification through glucuronidation to SN-38 glucuronide (SN-38G).[1] Accurate and precise quantification of these metabolites in biological matrices is therefore critical for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[2]
Comparative Analysis of Bioanalytical Methods
A variety of bioanalytical methods have been developed and validated for the quantification of Irinotecan and its metabolites. The most common techniques are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.
Below is a summary of performance data from various studies, highlighting the key validation parameters for different analytical approaches.
Table 1: Performance Data for HPLC with Fluorescence Detection Methods
| Analyte(s) | Sample Matrix | Linearity Range (µg/L) | LLOQ (µg/L) | Inter-assay Imprecision (%RSD) | Assay Recovery (%) | Reference |
| Irinotecan, SN-38, SN-38G, APC, NPC | Human Plasma | 0.5 - 1000 | 0.5 | 3.2 - 14 | 92.8 - 111.2 | [4] |
| Irinotecan, SN-38, SN-38G, APC, NPC | Human Saliva | 0.5 - 1000 | 0.5 | 2.6 - 5.6 | 100.1 - 104.1 | [4] |
| Irinotecan, SN-38 | Mouse Plasma | 100 - 10000 (IRT), 5 - 500 (SN-38) | 100 (IRT), 5 (SN-38) | Within 15% | 85 - 115 | [5] |
Table 2: Performance Data for LC-MS/MS Methods
| Analyte(s) | Sample Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra- and Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Irinotecan, SN-38, SN-38G | Human & Porcine Plasma | 5 - 1000 (IRT), 0.5 - 100 (SN-38, SN-38G) | 5 (IRT), 0.5 (SN-38, SN-38G) | 0.8 - 2.8 (IRT), 2.4 - 5.7 (SN-38), 2.4 - 2.8 (SN-38G) | 98.5 - 110.3 (IRT), 99.5 - 101.7 (SN-38), 96.2 - 98.9 (SN-38G) | [6] |
| Irinotecan, SN-38, SN-38G, APC | Human Plasma | Varies per analyte | - | Intra: ≤11.6, Inter: ≤12.2 | Intra: 89.4 - 113.0, Inter: 94.1 - 105.9 | [7] |
| Total & Free Irinotecan, SN-38, SN-38G | Human Plasma | 10 - 10000 (Total IRT), 0.5 - 1000 (Free IRT), 0.5 - 200 (SN-38, SN-38G) | - | < 11.4 | -7.7 to 7.3 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results across different laboratories. Below are summaries of typical experimental protocols for sample preparation and analysis.
Sample Preparation Techniques
The initial step in the bioanalysis of Irinotecan and its metabolites involves the extraction of the analytes from the biological matrix, most commonly plasma. The two primary methods are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).[2]
Protocol 1: Protein Precipitation (PPT) [2][9]
-
Sample Collection : Collect 100 µL of plasma.
-
Precipitation : Add 300 µL of a cold precipitating solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) to the plasma sample.
-
Vortexing : Vigorously mix the sample for 1 minute to ensure complete protein precipitation.
-
Centrifugation : Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection : Carefully collect the supernatant containing the analytes for direct injection into the analytical system or for further processing (e.g., evaporation and reconstitution).
Protocol 2: Solid-Phase Extraction (SPE) [2][6]
-
Cartridge Conditioning : Condition an SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading : Load the plasma sample (e.g., 50-100 µL) onto the conditioned cartridge.
-
Washing : Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution : Elute the analytes of interest using a suitable solvent, such as acetonitrile or methanol.
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
Analytical Methods
HPLC with Fluorescence Detection [4]
-
Chromatographic Separation : A reverse-phase C18 column is typically used. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol) is employed to separate the analytes.
-
Detection : A fluorescence detector is used for quantification. The excitation and emission wavelengths are optimized for each analyte to ensure high sensitivity and selectivity. For instance, an excitation wavelength of 370 nm can be used, with emission wavelengths set at different values for different analytes.[4]
-
Chromatographic Separation : Ultra-high-performance liquid chromatography (UPLC) or HPLC is used with a C18 column to achieve rapid and efficient separation. The mobile phase is typically a mixture of water and an organic solvent with a modifier like formic acid.[6]
-
Mass Spectrometry : A tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode is commonly used. The analysis is performed in the Selected Reaction Monitoring (SRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[7][10]
Inter-Laboratory Validation Workflow
An inter-laboratory validation study is essential to establish the robustness and transferability of an analytical method. The following diagram illustrates a typical workflow for such a study.
Signaling Pathway of Irinotecan and its Metabolites
Understanding the metabolic pathway of Irinotecan is fundamental to interpreting the bioanalytical results. The following diagram illustrates the conversion of Irinotecan to its active and inactive metabolites.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Irinotecan and its active metabolite, SN-38: review of bioanalytical methods and recent update from clinical pharmacology perspectives. | Semantic Scholar [semanticscholar.org]
- 4. Sensitive HPLC-fluorescence method for irinotecan and four major metabolites in human plasma and saliva: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study | PLOS One [journals.plos.org]
- 8. A validated UPLC-MS/MS method to determine free and total irinotecan and its two metabolites in human plasma after intravenous administration of irinotecan hydrochloride liposome injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
- 10. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 11-Desethyl Irinotecan (SN-38) and Novel Camptothecin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of 11-Desethyl Irinotecan (B1672180) (SN-38), the active metabolite of Irinotecan, and a range of novel camptothecin (B557342) analogs. Camptothecin and its derivatives are a vital class of anticancer agents that function by inhibiting DNA topoisomerase I, leading to DNA damage and apoptosis in cancer cells.[1] While SN-38 is a potent cytotoxic agent, its clinical utility is hampered by factors such as poor solubility and severe side effects.[2][3] This has spurred the development of novel analogs with improved pharmacological properties.
Mechanism of Action: Topoisomerase I Inhibition
Both SN-38 and novel camptothecin analogs share a fundamental mechanism of action. They bind to the complex formed by DNA and topoisomerase I, an enzyme essential for relieving DNA torsional strain during replication and transcription.[4][5] This binding stabilizes the complex, preventing the re-ligation of the DNA strand, which leads to the accumulation of single-strand breaks.[4] When the DNA replication machinery encounters these stabilized complexes, it results in the formation of lethal double-strand breaks, triggering cell cycle arrest, typically in the S phase, and ultimately leading to programmed cell death (apoptosis).[4][6]
Below is a diagram illustrating the general signaling pathway initiated by camptothecin analogs.
Caption: General mechanism of action for camptothecin analogs.
In Vitro Cytotoxicity: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro. The following table summarizes the IC50 values for SN-38 and various novel camptothecin analogs across different human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| SN-38 (11-Desethyl Irinotecan) | Various | Various | ~2 - 20 | [1] |
| Gimatecan | Various | Various | Potent | [3] |
| Diflomotecan (BN80915) | HL-60 | Promyelocytic Leukemia | Potent inducer of apoptosis | [3] |
| T-0128 | Walker-256 | Carcinoma | ED50 of 2.3 mg/kg (in vivo) | [3] |
| CKD-602 (Belotecan) | Various | Ovarian, Breast, Lung, Colon | Potent | [3] |
| BMS-286309 | Various | Various | Similar potency to camptothecin | [7] |
| CPT417 | VM46 | Colon Cancer | 1.5 | [8] |
| Topotecan (B1662842) | VM46 | Colon Cancer | 3.5 | [8] |
| Irinotecan | VM46 | Colon Cancer | 250 | [8] |
| FL118 | Various | Colorectal, Head & Neck | Potent, overcomes irinotecan resistance | [9] |
In Vivo Efficacy and Toxicity: Preclinical Studies
Preclinical in vivo studies using xenograft models are crucial for evaluating the antitumor activity and toxicity profile of novel drug candidates. The following table summarizes key findings from in vivo studies comparing novel camptothecin analogs to established drugs like Irinotecan and Topotecan.
| Compound | Animal Model | Tumor Type | Key Findings | Reference |
| Gimatecan | Mice | Various | Higher complete response rate at lower concentrations compared to topotecan; lower toxicity.[3] | [3] |
| T-0128 | Rats, Mice | Walker-256 Carcinoma, Refractory Xenografts | Superior therapeutic index (43) compared to T-2513 (2.6), CPT-11 (1.4), and topotecan (4.6); more effective in refractory models.[3] | [3] |
| CKD-602 (Belotecan) | Mice | Ovarian, Breast, Lung, Colon Xenografts | Induced significant tumor regression (67-94%).[3] | [3] |
| BMS-422461 (Prodrug of BMS-286309) | Mice | Murine and Human Tumors | Comparable antitumor activity to irinotecan but with reduced gastrointestinal toxicity; over 100-fold more potent in vivo than irinotecan.[7] | [7] |
| CPT417 | Mice | Mammary Adenocarcinoma | Greater inhibition of tumor growth compared to topotecan; significantly reduced toxicity, with a maximum tolerated dose approximately 33 times that of CPT or topotecan.[8] | [8] |
| FL118 | Mice | Human Colorectal and Head & Neck Cancer Xenografts | Exceptional antitumor activity; effective against irinotecan and topotecan-resistant tumors.[9] | [9] |
| Gimatecan | Mice | Esophageal Squamous Cell Carcinoma (Cell line and patient-derived xenografts) | Superior antitumor effect compared to irinotecan.[10] | [10] |
Experimental Protocols
Accurate and reproducible experimental design is fundamental to the evaluation of novel therapeutic agents. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]
Workflow Diagram:
Caption: Workflow for a typical MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Exposure: Treat the cells with a range of concentrations of the test compounds (SN-38 and novel analogs) and a vehicle control.
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
MTT Reagent Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the drug concentrations and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
In Vivo Antitumor Efficacy Study (Xenograft Model)
Xenograft studies in immunodeficient mice are a standard preclinical model to assess the in vivo efficacy of anticancer drugs.
Workflow Diagram:
Caption: General workflow for an in vivo xenograft study.
Detailed Steps:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups, including a vehicle control group.
-
Drug Administration: Administer the test compounds (SN-38 and novel analogs) and the control vehicle according to a specific dose, route (e.g., intravenous, oral), and schedule.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight and overall health of the mice as indicators of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a specific size, or after a predetermined duration.
-
Efficacy Assessment: The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Other endpoints can include tumor regression and survival.
Conclusion
The development of novel camptothecin analogs has yielded several promising candidates with enhanced efficacy and improved safety profiles compared to the parent compounds and their early derivatives like Irinotecan (and its active metabolite SN-38). Analogs such as gimatecan, T-0128, CKD-602, BMS-422461, CPT417, and FL118 have demonstrated superior antitumor activity in preclinical models, with some also showing the ability to overcome drug resistance. These findings underscore the potential of continued medicinal chemistry efforts to refine the camptothecin scaffold and develop more effective and better-tolerated cancer therapies. Further clinical investigation of these novel analogs is warranted to translate these preclinical successes into benefits for cancer patients.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 5. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Novel fluoro-substituted camptothecins: in vivo antitumor activity, reduced gastrointestinal toxicity and pharmacokinetic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel oral camptothecin analog, gimatecan, exhibits superior antitumor efficacy than irinotecan toward esophageal squamous cell carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Irinotecan's Metabolites in Drug-Induced Toxicity: A Comparative Guide
A Note on Terminology: This guide addresses the role of irinotecan's metabolites in its associated toxicities. Initial searches for "11-Desethyl Irinotecan" did not yield significant information on a metabolite with this specific designation in the context of irinotecan's metabolic pathway. Therefore, this guide will focus on the well-established and clinically significant metabolites of irinotecan (B1672180), primarily its active form, SN-38 , to provide a comprehensive comparison against the parent drug, irinotecan.
Irinotecan (CPT-11) is a prodrug that requires metabolic activation to exert its cytotoxic effects. This conversion, however, also leads to dose-limiting toxicities, namely severe diarrhea and neutropenia. Understanding the contribution of its principal metabolites is crucial for optimizing therapeutic strategies and managing adverse events. This guide provides a comparative analysis of irinotecan and its active metabolite, SN-38, with supporting experimental data and protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of Irinotecan and its Metabolites
The primary active metabolite of irinotecan is SN-38 (7-ethyl-10-hydroxycamptothecin), which is substantially more potent than the parent compound.[1] The conversion of irinotecan to SN-38 is mediated by carboxylesterases (CES), primarily in the liver.[2][3] Subsequently, SN-38 is inactivated through glucuronidation by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) to form SN-38 glucuronide (SN-38G), which is then excreted.[4][5] The interplay between the activation of irinotecan to SN-38 and the detoxification of SN-38 to SN-38G is a key determinant of both the drug's efficacy and its toxicity profile.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of irinotecan and SN-38 in various cancer cell lines, demonstrating the significantly higher potency of the metabolite.
| Cell Line | Cancer Type | Irinotecan IC50 (µM) | SN-38 IC50 (µM) | Fold Difference (Irinotecan/SN-38) |
| Lung A549 | Lung Cancer | 7.7 | 0.099 | ~78 |
| HT-29 | Colon Cancer | >100 | ~0.005-0.05 | >2000 |
| S1 | Colon Cancer | 0.668 | Not Specified | - |
| S1-IR20 (Irinotecan-Resistant) | Colon Cancer | 31.78 | Not Specified | - |
| COLO-357 | Pancreatic Cancer | 5.4 | Not Specified | - |
| MIA PaCa-2 | Pancreatic Cancer | 23 | Not Specified | - |
| PANC-1 | Pancreatic Cancer | 46 | Not Specified | - |
| SW620 | Colorectal Carcinoma | 55.45 | Not Specified | - |
Data compiled from multiple sources. Note that experimental conditions can influence IC50 values.[6][7][8]
Data Presentation: Human Pharmacokinetics
The pharmacokinetic parameters of irinotecan and SN-38 in human patients are summarized below. The high inter-patient variability is a notable feature.[9]
| Parameter | Irinotecan | SN-38 |
| Terminal Half-life (t½) | 5 - 27 hours | 6 - 30 hours |
| Volume of Distribution (Vss) | 136 - 255 L/m² | Not specified |
| Total Body Clearance | 8 - 21 L/h/m² | Not specified |
| Protein Binding | ~65% | ~95% |
| AUC Ratio (SN-38/Irinotecan) | - | ~0.25 - 0.5 |
AUC: Area Under the Curve. Data are presented as ranges from various studies.[9][10]
Signaling Pathways and Experimental Workflows
Irinotecan Metabolic and Toxicity Pathway
The following diagram illustrates the metabolic conversion of irinotecan and the subsequent pathways leading to both therapeutic and toxic effects.
Caption: Metabolic activation and detoxification pathways of irinotecan.
Experimental Workflow for Assessing Irinotecan-Induced Toxicity
This diagram outlines a typical experimental workflow for investigating the toxicity of irinotecan and its metabolites in a preclinical setting.
References
- 1. SN-38 - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Lessons learned from the irinotecan metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - Genetic predisposition to the metabolism of irinotecan (CPT-11). Role of uridine diphosphate glucuronosyltransferase isoform 1A1 in the glucuronidation of its active metabolite (SN-38) in human liver microsomes. [jci.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Clinical pharmacokinetics of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetics and pharmacodynamics of irinotecan (CPT-11) and active metabolite SN-38 during phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 11-Desethyl Irinotecan: A Guide for Laboratory Professionals
For Immediate Implementation: The proper disposal of 11-Desethyl Irinotecan, a key metabolite and impurity of the potent chemotherapeutic agent Irinotecan, is critical for maintaining laboratory safety and environmental protection.[1][2] Due to its inherent cytotoxic, mutagenic, and potential teratogenic properties, all materials contaminated with this compound must be handled and disposed of as hazardous waste.[3] Disposal procedures must strictly adhere to all applicable federal, state, and local regulations.[4][5] The recommended method for the final disposal of this compound and related cytotoxic compounds is high-temperature incineration at a licensed hazardous waste facility.[3][4]
This guide provides essential, step-by-step logistical and safety information for the proper handling and disposal of this compound in a research environment.
Hazard Summary and Disposal Recommendations
Researchers, scientists, and drug development professionals must be acutely aware of the significant hazards associated with this compound. The following table summarizes the primary hazards and the corresponding disposal practices.
| Hazard Category | Description | Recommended Disposal Practice |
| Cytotoxicity | As a derivative of Irinotecan, a topoisomerase I inhibitor, it can block DNA replication and lead to cell death. | Dispose of as hazardous cytotoxic waste.[3] |
| Mutagenicity | Irinotecan is known to be clastogenic (causing chromosome breaks) in both in vitro and in vivo tests.[3][6] | Handle with extreme caution using appropriate personal protective equipment (PPE). All contaminated materials must be disposed of as hazardous waste.[3] |
| Reproductive Toxicity | Irinotecan is classified as toxic to reproduction and may cause harm to an unborn child.[3][6][7][8] | Avoid exposure, particularly for individuals who are pregnant or may become pregnant. Mandatory use of proper engineering controls and PPE is required.[3] |
| Acute Toxicity (Oral) | Irinotecan hydrochloride is harmful if swallowed.[8][9] | Do not eat, drink, or smoke when handling this compound. In case of ingestion, seek immediate medical attention.[9] |
| Environmental Hazard | Releases of Irinotecan and its metabolites into the environment should be prevented.[7] | All waste must be contained and disposed of through a licensed hazardous waste management company.[3] |
Step-by-Step Disposal Protocol
The following protocol details the essential steps for the safe disposal of this compound and any contaminated materials within a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound, all personnel must wear appropriate PPE, including:
-
A disposable lab coat or gown
-
Safety goggles or a face shield
-
Two pairs of chemical-resistant gloves (e.g., nitrile gloves)[6]
-
Respiratory protection may be required if there is a risk of generating aerosols or dusts.[6]
2. Waste Segregation: All materials that have come into contact with this compound must be segregated as hazardous cytotoxic waste at the point of generation.[3] This includes:
-
Unused or expired this compound
-
Empty vials and containers
-
Contaminated labware (e.g., pipette tips, tubes, flasks)
-
Contaminated PPE (gloves, lab coats, etc.)
-
Absorbent materials used for cleaning up spills
3. Waste Collection:
-
Sharps: All contaminated sharps (e.g., needles, scalpels, glass pipettes) must be immediately placed in a designated, puncture-proof sharps container that is clearly labeled "Hazardous Waste - Cytotoxic".[3]
-
Solid Waste: Other contaminated solid waste should be collected in a thick, leak-proof plastic bag or a rigid container specifically designated for cytotoxic waste.[4][10] This container must be clearly labeled "Hazardous Drug Waste Only".[4]
-
Liquid Waste: Unused solutions of this compound should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
4. Spill Management:
In the event of a spill, the area should be immediately secured to prevent exposure to personnel.
-
Wear appropriate PPE before starting the cleanup.
-
Contain the spill using absorbent pads or spill pillows.
-
Carefully collect the absorbent material and any contaminated debris, and place it in the designated cytotoxic waste container.[3]
-
Clean the spill area with a suitable decontaminating solution (e.g., a high-pH solution, if compatible with the surface, followed by a thorough rinse with water), and dispose of all cleaning materials as hazardous waste.[3]
5. Final Disposal:
All collected hazardous waste must be disposed of through your institution's EHS office or a licensed and approved hazardous waste management company.[3][4] Ensure all waste containers are properly labeled according to regulatory requirements before they are transported off-site.[4][5]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. clearsynth.com [clearsynth.com]
- 2. This compound | C31H34N4O6 | CID 13711982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 6. medline.com [medline.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ph.health.mil [ph.health.mil]
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for 11-Desethyl Irinotecan
Irinotecan is classified as a hazardous drug that may cause harm to the unborn child and is suspected of causing genetic defects.[4][5] Therefore, it is imperative to handle its metabolites, such as 11-Desethyl Irinotecan, with the same level of caution. The primary routes of exposure to such compounds in a laboratory setting include skin contact, inhalation of aerosols or particles, and accidental ingestion.[6][7]
Recommended Personal Protective Equipment (PPE)
The following table summarizes the essential PPE for handling this compound, based on guidelines for cytotoxic drugs.[6][7][8][9][10]
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of chemotherapy-tested nitrile gloves (meeting ASTM D6978-05 standard). The outer glove should be worn over the gown cuff and the inner glove underneath.[8][9] | Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove.[9] |
| Body Protection | Disposable, solid-front, back-closure gowns made of a low-lint, impervious material (e.g., polyethylene-coated polypropylene).[9] | Protects skin and personal clothing from contamination due to spills or splashes. |
| Eye and Face Protection | Safety goggles and a full-face shield, or a NIOSH-approved respirator with an integrated face shield.[7][9][10] | Protects mucous membranes of the eyes, nose, and mouth from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of aerosol generation, such as during weighing or reconstitution of the powdered form.[7][9] | Prevents inhalation of airborne particles of the cytotoxic compound. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to ensure a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Detailed Experimental Protocols
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a clearly labeled, sealed container in a designated, secure area with restricted access. Refer to the supplier's instructions for specific storage temperature conditions.
Preparation and Handling:
-
All handling of this compound, especially of the powdered form, must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize inhalation exposure.
-
Cover the work surface with a disposable, absorbent, plastic-backed liner.
-
Don the appropriate PPE as outlined in the table above.
-
Carefully weigh the required amount of the compound. Use a dedicated spatula and weighing vessel.
-
When dissolving the compound, add the solvent slowly to avoid splashing.
-
All procedures should be performed carefully to avoid aerosol generation.
Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Evacuate the immediate area if the spill is large or if there is significant aerosol generation.
-
Wearing full PPE, contain the spill using a chemotherapy spill kit.
-
For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent pads to avoid raising dust.
-
Clean the area from the outer edge of the spill towards the center.
-
Decontaminate the area with an appropriate cleaning solution (e.g., detergent and water), followed by a disinfectant.
-
All materials used for cleanup must be disposed of as cytotoxic waste.[7]
Disposal Plan
Proper disposal of waste contaminated with this compound is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including gloves, gowns, absorbent pads, and empty vials, must be placed in a designated, labeled, leak-proof, and puncture-resistant cytotoxic waste container. |
| Liquid Waste | Aqueous waste may be subject to chemical deactivation depending on institutional and local regulations. Otherwise, it should be collected in a clearly labeled, sealed, and leak-proof container for hazardous chemical waste disposal. |
| Sharps Waste | Needles, syringes, and other contaminated sharps must be disposed of immediately in a designated, puncture-resistant sharps container for cytotoxic waste. |
| Decontamination | All non-disposable equipment should be decontaminated after use. This may involve washing with a suitable detergent and rinsing thoroughly. |
All waste must be disposed of in accordance with institutional, local, and national regulations for cytotoxic waste.[5]
By implementing these comprehensive safety and handling procedures, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment for all personnel.
References
- 1. usbio.net [usbio.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Irinotecan impurity -03 (Irinotecan 11-Desethyl Impurity), CasNo.103816-16-6 Simson Pharma Limited India [simsonpharma.lookchem.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. gopharm.si [gopharm.si]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. ipservices.care [ipservices.care]
- 8. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 9. halyardhealth.com [halyardhealth.com]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
